molecular formula C31H57F3N10O9 B10783012 LRGILS-NH2 TFA

LRGILS-NH2 TFA

Cat. No.: B10783012
M. Wt: 770.8 g/mol
InChI Key: WAJZJSXRZQDBKL-DBYSMBDASA-N
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Description

LRGILS-NH2 TFA is a useful research compound. Its molecular formula is C31H57F3N10O9 and its molecular weight is 770.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H57F3N10O9

Molecular Weight

770.8 g/mol

IUPAC Name

(2S,3S)-N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-methylpentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H56N10O7.C2HF3O2/c1-7-17(6)23(28(46)37-20(12-16(4)5)27(45)38-21(14-40)24(31)42)39-22(41)13-35-26(44)19(9-8-10-34-29(32)33)36-25(43)18(30)11-15(2)3;3-2(4,5)1(6)7/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,41)(H4,32,33,34);(H,6,7)/t17-,18-,19-,20-,21-,23-;/m0./s1

InChI Key

WAJZJSXRZQDBKL-DBYSMBDASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

The Role of LRGILS-NH2 TFA in Protease-Activated Receptor-2 (PAR-2) Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Function of LRGILS-NH2 TFA in PAR-2 Signaling for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Protease-Activated Receptor-2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made it a subject of intense research. Synthetic peptides that mimic this tethered ligand are invaluable tools for studying PAR-2 signaling. This technical guide focuses on the peptide this compound, clarifying its function not as an activator, but as a crucial negative control in PAR-2 research. By understanding the function and application of this compound, researchers can ensure the specificity and validity of their findings in the complex field of PAR-2 signaling.

Introduction to PAR-2 and its Activation

Protease-Activated Receptor-2 (PAR-2) is a member of the PAR family of GPCRs. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteases. Serine proteases, such as trypsin and mast cell tryptase, cleave the extracellular N-terminus of PAR-2, unmasking a new N-terminal sequence that acts as a tethered ligand. This tethered ligand then binds to the second extracellular loop of the receptor, initiating a conformational change that triggers intracellular signaling cascades.

To study PAR-2 signaling without the use of proteases, which can have other cellular effects, synthetic peptides corresponding to the tethered ligand sequence have been developed. For murine and rat PAR-2, the activating peptide sequence is SLIGRL-NH2. This peptide can directly bind to and activate PAR-2, mimicking the effect of proteolytic cleavage.

The Function of this compound: A Negative Control

This compound is a synthetic peptide with the reverse amino acid sequence of the PAR-2 activating peptide, SLIGRL-NH2.[1][2] Due to this reversed sequence, this compound is unable to bind to and activate PAR-2, rendering it an inactive peptide in the context of PAR-2 signaling.[3] Its primary and critical function in research is to serve as a negative control in experiments studying PAR-2 activation. By using this compound alongside an active PAR-2 agonist like SLIGRL-NH2, researchers can demonstrate that the observed cellular responses are specifically due to PAR-2 activation and not due to non-specific effects of the peptide itself.

Quantitative Data on the Inactivity of LRGILS-NH2

The inactivity of LRGILS-NH2 as a PAR-2 ligand has been demonstrated in various experimental settings. The following tables summarize key quantitative data that highlight its role as a negative control.

Table 1: Radioligand Binding Competition Assay

This table presents data from a competition binding assay where various peptides were tested for their ability to displace a radiolabeled PAR-2 agonist ([3H]2-furoyl-LIGRL-NH2) from human PAR-2 expressed in NCTC2544 cells. A higher Ki value indicates lower binding affinity.

PeptideKi (μM)Relative Binding Affinity
2-furoyl-LIGRL-NH2 (potent agonist)0.119300
SLIGRL-NH2 (agonist)4.38.3
LRGILS-NH2 (negative control) > 1000 < 0.03

Data adapted from a study on the binding of a potent PAR-2 activating peptide to human PAR-2.[3]

The data clearly show that LRGILS-NH2 has a negligible affinity for PAR-2, with a Ki value exceeding 1000 μM, confirming its inability to bind to the receptor.[3]

Table 2: Functional Assay - Calcium Mobilization

This table summarizes the qualitative results from a calcium mobilization assay in nasal polyp tissue. Calcium mobilization is a key downstream event of PAR-2 activation.

PeptideEffect on Intracellular Ca2+
SLIGRL-NH2 (agonist)Increase
LRGILS-NH2 (negative control) No effect

Data adapted from a study on PAR-2 signaling in airway epithelial cells.[4]

As shown, while the PAR-2 agonist SLIGRL-NH2 induced an increase in intracellular calcium, the scrambled control peptide LRGILS-NH2 had no effect, demonstrating its functional inactivity.[4]

Experimental Protocols

To ensure the rigorous validation of PAR-2-specific effects, the following are detailed methodologies for key experiments where this compound is used as a negative control.

Radioligand Binding Assay

This protocol is adapted from a study characterizing the binding of a potent radiolabeled agonist to human PAR-2.[3]

Objective: To determine the binding affinity of test compounds (including LRGILS-NH2) to PAR-2 by measuring their ability to compete with a known radiolabeled PAR-2 agonist.

Materials:

  • NCTC2544 cells stably expressing human PAR-2 (NCTC2544-PAR2)

  • [3H]2-furoyl-LIGRL-NH2 (radioligand)

  • Unlabeled peptides: 2-furoyl-LIGRL-NH2 (positive control), SLIGRL-NH2, LRGILS-NH2 (negative control)

  • Binding Buffer: Serum-free medium containing 0.1% (w/v) BSA and 0.1% (w/v) NaN3

  • Wash Buffer

  • Scintillation fluid

  • 96-well culture plates

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed NCTC2544-PAR2 cells in 96-well culture plates at a density of 5.0 × 10^4 cells/well and culture overnight.

  • Assay Preparation: Discard the culture medium and wash the cells.

  • Incubation: Add 100 μL of binding medium containing a fixed concentration of [3H]2-furoyl-LIGRL-NH2 (e.g., 46 nM) and varying concentrations of the unlabeled competing peptides (including a high concentration of LRGILS-NH2, e.g., up to 1 mM) to the wells.

  • Incubation Conditions: Incubate the plate at 25°C for 60 minutes.

  • Washing: After incubation, wash the cells to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled 2-furoyl-LIGRL-NH2) from the total binding. Plot the percentage of specific binding against the log concentration of the competing peptide to determine the Ki value.

Calcium Mobilization Assay

This protocol is a general procedure for measuring intracellular calcium mobilization upon GPCR activation, where LRGILS-NH2 would be used as a negative control.

Objective: To measure changes in intracellular calcium concentration in response to PAR-2 agonists and the lack of response to LRGILS-NH2.

Materials:

  • Cells expressing PAR-2 (e.g., A549 cells or primary tissue)

  • Calcium indicator dye (e.g., Calbryte 590 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • PAR-2 agonist (e.g., SLIGRL-NH2)

  • LRGILS-NH2 (negative control)

  • Fluorescence plate reader or confocal microscope

Procedure:

  • Cell Preparation: Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Calbryte 590 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Compound Addition: Add the PAR-2 agonist (SLIGRL-NH2) and the negative control peptide (LRGILS-NH2) at desired concentrations to their respective wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a plate reader or microscope. The excitation and emission wavelengths will depend on the specific calcium indicator used.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Compare the response elicited by the agonist to the lack of response from the negative control.

PAR-2 Signaling Pathways and Experimental Workflows

The activation of PAR-2 by an agonist initiates a cascade of intracellular signaling events. LRGILS-NH2, being inactive, does not trigger these pathways. The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by PAR-2 agonists and a typical experimental workflow for validating PAR-2 activation.

PAR-2 Signaling Pathways

PAR2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PAR2 PAR-2 Gq11 Gαq/11 PAR2->Gq11 Activates PI3K PI3K PAR2->PI3K Activates PLC PLCβ Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Raf Raf PKC->Raf Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Agonist PAR-2 Agonist (e.g., SLIGRL-NH2) Agonist->PAR2 Activates Inactive_Peptide LRGILS-NH2 (Inactive) Inactive_Peptide->PAR2 No Activation

Caption: Canonical PAR-2 signaling pathways activated by an agonist.

Experimental Workflow for Validating PAR-2 Specificity

Experimental_Workflow start Start: Hypothesis (Effect is PAR-2 mediated) prep Prepare Cells (Expressing PAR-2) start->prep treat Treatment Groups prep->treat agonist PAR-2 Agonist (e.g., SLIGRL-NH2) treat->agonist control Negative Control (LRGILS-NH2) treat->control assay Perform Functional Assay (e.g., Calcium Mobilization, pERK) agonist->assay control->assay result_agonist Positive Response (e.g., ↑ Ca²⁺, ↑ pERK) assay->result_agonist Observed result_control No Response assay->result_control Observed conclusion Conclusion: Effect is PAR-2 Specific result_agonist->conclusion result_control->conclusion

Caption: Workflow for confirming PAR-2 specific effects.

Conclusion

This compound is an indispensable tool in the study of Protease-Activated Receptor-2. Its function as a PAR-2-inactive, negative control peptide is crucial for validating the specificity of experimental findings. By demonstrating a lack of biological activity in parallel with the robust responses elicited by PAR-2 agonists, researchers can confidently attribute their observations to the activation of PAR-2 signaling pathways. The data and protocols presented in this guide underscore the importance of rigorous controls in GPCR research and provide a framework for the accurate investigation of PAR-2 in health and disease.

References

The Inert Stand-In: A Technical Guide to LRGILS-NH2 TFA as a Negative Control in Protease-Activated Receptor 2 Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Principle of Inactivity: A Reverse Sequence Control

LRGILS-NH2 TFA serves as a negative control because its amino acid sequence (Leu-Arg-Gly-Ile-Leu-Ser) is a reversal of the activating peptide SLIGRL-NH2, a well-established agonist of PAR2.[1] This seemingly simple inversion of the amino acid sequence renders LRGILS-NH2 unable to bind to and activate the PAR2 receptor. Consequently, it does not trigger the downstream signaling cascades initiated by true PAR2 agonists.[2][3] The use of a reverse-sequence peptide is a standard and effective method to control for potential non-specific effects of the peptide itself, such as effects on cell viability or off-target interactions.

The Unresponsive Receptor: Lack of PAR2 Binding

The fundamental basis for the inaction of this compound is its inability to bind to the PAR2 receptor. This has been quantitatively demonstrated in competitive radioligand binding assays. In these experiments, a radiolabeled, high-potency PAR2 agonist, [3H]2-furoyl-LIGRL-NH2, is used to occupy the receptor's binding sites. The addition of unlabeled PAR2 agonists, such as SLIGRL-NH2, results in a concentration-dependent displacement of the radioligand.

In stark contrast, this compound, even at high concentrations, fails to displace the radiolabeled agonist, indicating it does not compete for the same binding site and has minimal to no affinity for the PAR2 receptor.[2]

Table 1: Competitive Binding of PAR2 Ligands

CompoundKi (μM)Relative Binding Affinity
SLIGRL-NH2 15.51.0
LRGILS-NH2 >1000Minimal to None

This table summarizes data from competitive binding assays where this compound showed no significant displacement of a radiolabeled PAR2 agonist, confirming its lack of binding to the receptor.[2]

The Silent Signal: Downstream Inactivity

Activation of PAR2 by an agonist like SLIGRL-NH2 initiates a cascade of intracellular signaling events. This typically involves the coupling of the receptor to G-proteins, particularly Gαq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, while DAG activates protein kinase C (PKC).[4][5]

Furthermore, PAR2 activation can also lead to the recruitment of β-arrestins, which can mediate G-protein-independent signaling and are involved in receptor desensitization and internalization.[4][6] A key downstream consequence of both G-protein-dependent and -independent pathways is the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][7]

Given that this compound does not bind to PAR2, it fails to initiate any of these downstream signaling events. Therefore, in experimental setups measuring calcium mobilization, ERK phosphorylation, or other downstream readouts of PAR2 activation, this compound should produce a response that is indistinguishable from the vehicle control.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is used as a negative control.

In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cells expressing PAR2 (e.g., HEK293, HT-29)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • SLIGRL-NH2 (PAR2 agonist)

  • This compound (negative control)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Plating: Plate PAR2-expressing cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Preparation: Prepare serial dilutions of SLIGRL-NH2 and a high-concentration solution of this compound (e.g., 100 µM) in assay buffer.

  • Assay Execution: a. Place the cell plate in the fluorescence plate reader and begin recording baseline fluorescence. b. After a short baseline reading, inject the SLIGRL-NH2 dilutions, this compound, or vehicle control into the wells. c. Continue to record the fluorescence intensity for several minutes to capture the transient calcium response.

  • Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration. The peak fluorescence response for each well is used to generate dose-response curves for the agonist and to confirm the lack of response for this compound.

In Vitro Cytokine Release Assay

This assay measures the release of pro-inflammatory cytokines from cells following PAR2 activation.

Materials:

  • Immune cells or epithelial cells known to release cytokines upon PAR2 activation (e.g., peripheral blood mononuclear cells, keratinocytes)

  • SLIGRL-NH2 (PAR2 agonist)

  • This compound (negative control)

  • Cell culture medium

  • ELISA kits for the cytokines of interest (e.g., IL-6, IL-8, TNF-α)

Protocol:

  • Cell Seeding: Seed the cells in a 24-well plate and culture until they are ready for stimulation.

  • Cell Stimulation: Replace the culture medium with fresh medium containing either vehicle, SLIGRL-NH2 (at a concentration known to elicit a response), or this compound (at the same or higher concentration as the agonist).

  • Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours) to allow for cytokine production and release.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Quantify the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's protocols.

  • Data Analysis: Compare the cytokine concentrations in the supernatants from cells treated with the agonist, negative control, and vehicle. A significant increase in cytokine levels should be observed with the agonist, while the negative control should show levels comparable to the vehicle.

Visualizing the Inaction: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the PAR2 signaling pathway that this compound fails to activate, and a typical experimental workflow for its use as a negative control.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SLIGRL-NH2 SLIGRL-NH2 PAR2 PAR2 SLIGRL-NH2->PAR2 LRGILS-NH2 LRGILS-NH2 LRGILS-NH2->PAR2 Gq Gαq PAR2->Gq beta_arrestin β-Arrestin PAR2->beta_arrestin PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Increase IP3->Ca PKC PKC DAG->PKC Response Cellular Response Ca->Response ERK ERK1/2 Phosphorylation PKC->ERK beta_arrestin->ERK ERK->Response

Caption: PAR2 Signaling Pathway and the Inaction of LRGILS-NH2.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Assay Execution cluster_analysis Data Analysis and Interpretation Cell_Culture Culture PAR2-Expressing Cells Treatment_Groups Prepare Treatment Groups: 1. Vehicle Control 2. SLIGRL-NH2 (Agonist) 3. LRGILS-NH2 (Negative Control) Cell_Culture->Treatment_Groups Stimulation Stimulate Cells with Treatment Groups Treatment_Groups->Stimulation Measurement Measure Downstream Readout (e.g., Calcium Flux, Cytokine Release) Stimulation->Measurement Data_Quantification Quantify Experimental Readouts Measurement->Data_Quantification Comparison Compare Responses Between Groups Data_Quantification->Comparison Conclusion Conclusion: SLIGRL-NH2 shows effect. LRGILS-NH2 shows no effect. Comparison->Conclusion

Caption: Experimental Workflow Using LRGILS-NH2 as a Negative Control.

Conclusion

This compound is an indispensable tool for researchers investigating PAR2. Its inability to bind to the receptor and initiate downstream signaling provides a robust and reliable negative control, ensuring that observed experimental effects are specifically due to PAR2 activation by the agonist under investigation. By incorporating this compound into experimental designs, scientists can confidently dissect the intricate roles of PAR2 in health and disease, paving the way for the development of novel therapeutics targeting this important receptor.

References

LRGILS-NH2 TFA: A Technical Guide to a PAR2 Negative Control Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the LRGILS-NH2 TFA peptide, a critical tool in the study of Protease-Activated Receptor 2 (PAR2). We delve into its chemical structure, its function as a negative control for the PAR2 agonist SLIGRL-NH2, and the experimental data that confirms its inactivity. This document also outlines the key signaling pathways associated with PAR2 activation that LRGILS-NH2 fails to trigger, and provides standardized protocols for its synthesis, purification, and use in cellular assays.

Peptide Sequence and Structure

The LRGILS-NH2 peptide is a hexapeptide with the amino acid sequence Leucine-Arginine-Glycine-Isoleucine-Leucine-Serine. A key structural feature is the amidation of the C-terminus, indicated by "-NH2". This modification is significant as it can increase the peptide's stability and bioavailability in biological systems. The "TFA" designation signifies that the peptide is supplied as a trifluoroacetic acid salt, a common counterion resulting from the purification process using reversed-phase high-performance liquid chromatography (RP-HPLC).

The primary sequence of LRGILS-NH2 is the reverse of the PAR2 agonist peptide, SLIGRL-NH2.[1][2][3][4][5] This reversal of the amino acid sequence is the basis for its use as an inactive control in experiments studying PAR2 activation.[1][2][3][4][5]

Physicochemical and Purity Data

The following table summarizes the key physicochemical properties of LRGILS-NH2. Data is compiled from various suppliers and literature sources.

PropertyValueReference(s)
Sequence Leu-Arg-Gly-Ile-Leu-Ser-NH2[3]
Molecular Formula (free peptide) C29H56N10O7[5][6]
Molecular Weight (free peptide) 656.83 g/mol [5][6]
Molecular Formula (TFA salt) C31H57F3N10O9[7][8]
Molecular Weight (TFA salt) 770.84 g/mol [7][8]
Purity ≥95% (typically by HPLC)[5][6]
Solubility Soluble in water (up to 2 mg/ml) and DMSO (≥ 100 mg/mL).[5][6][8]
Appearance White to off-white solidN/A
Storage Store at -20°C for long-term storage.[2][4][5][6][8] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2][4]

Mechanism of Inaction: A PAR2 Negative Control

LRGILS-NH2 serves as an essential negative control in studies involving the PAR2 agonist SLIGRL-NH2.[1][2][3][4][5] PAR2 is a G-protein coupled receptor (GPCR) that is activated by the proteolytic cleavage of its N-terminus, which exposes a "tethered ligand" that binds to the receptor and initiates downstream signaling.[3][6][9] Synthetic peptides like SLIGRL-NH2 mimic this tethered ligand, directly activating the receptor.

The reversed sequence of LRGILS-NH2 is not recognized by the binding pocket of PAR2.[2] This has been demonstrated in competitive binding assays where LRGILS-NH2, even at high concentrations, fails to displace a radiolabeled PAR2 agonist.[2]

Quantitative Data on PAR2 Inactivity

The following table summarizes quantitative data from a study demonstrating the lack of binding of LRGILS-NH2 to PAR2.

ExperimentPeptideConcentrationResultReference
Competitive Radioligand Binding Assay LRGILS-NH2Up to 1 mMNo displacement of [3H]2-furoyl-LIGRL-NH2 binding to human PAR2.[2]

This data provides strong evidence that LRGILS-NH2 does not interact with the PAR2 receptor, validating its use as a negative control.

PAR2 Signaling Pathways (Not Activated by LRGILS-NH2)

Activation of PAR2 by agonists like SLIGRL-NH2 triggers a cascade of intracellular signaling events.[6][9][10] As a negative control, LRGILS-NH2 is not expected to induce these pathways. A diagram of the PAR2 signaling cascade is provided below.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_mapk MAPK Pathway cluster_arrestin β-Arrestin Pathway Agonist PAR2 Agonist (e.g., SLIGRL-NH2) PAR2 PAR2 Agonist->PAR2 Binds & Activates Gq Gαq PAR2->Gq Activates bArrestin β-Arrestin PAR2->bArrestin Recruits PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ (intracellular release) IP3->Ca2 PKC PKC DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK12 ERK1/2 MEK->ERK12 Transcription Gene Transcription (Inflammation, Proliferation) ERK12->Transcription Internalization Receptor Internalization & Desensitization bArrestin->Internalization

Caption: PAR2 Signaling Cascade.

Experimental Protocols

General Protocol for Peptide Synthesis and Purification

Peptide_Synthesis_Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin) Deprotection1 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Coupling1 3. Amino Acid Coupling (Ser) (e.g., HBTU/HOBt or DIC/Oxyma) Deprotection1->Coupling1 Wash1 4. Washing (e.g., DMF, DCM) Coupling1->Wash1 Deprotection2 5. Repeat Fmoc Deprotection Wash1->Deprotection2 Coupling2 6. Repeat Amino Acid Coupling (Leu) Deprotection2->Coupling2 ... ... Coupling2->... FinalDeprotection 7. Final Fmoc Deprotection ...->FinalDeprotection Cleavage 8. Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) FinalDeprotection->Cleavage Precipitation 9. Precipitation & Lyophilization Cleavage->Precipitation Purification 10. RP-HPLC Purification Precipitation->Purification Analysis 11. Quality Control (e.g., Mass Spectrometry, Analytical HPLC) Purification->Analysis

Caption: Peptide Synthesis and Purification Workflow.

Methodology:

  • Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: The C-terminal amino acid (Serine), with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group and its side chain protected, is coupled to the resin. This is followed by deprotection of the Fmoc group.

  • Chain Elongation: Subsequent Fmoc-protected amino acids are added sequentially according to the LRGILS sequence.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization and Quality Control: The purified peptide is lyophilized to a powder and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Protocol for Use as a Negative Control in a Calcium Mobilization Assay

This protocol describes the use of LRGILS-NH2 as a negative control in a common functional assay for PAR2 activation.

Objective: To demonstrate that LRGILS-NH2 does not induce an increase in intracellular calcium concentration in PAR2-expressing cells, in contrast to the PAR2 agonist SLIGRL-NH2.

Materials:

  • PAR2-expressing cells (e.g., HEK293 cells stably expressing human PAR2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound

  • SLIGRL-NH2 (positive control)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Microplate reader with fluorescence detection capabilities

Methodology:

  • Cell Culture: Plate PAR2-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Incubate the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Peptide Preparation: Prepare stock solutions of LRGILS-NH2 and SLIGRL-NH2 in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions in the assay buffer to the desired final concentrations.

  • Calcium Mobilization Measurement:

    • Place the cell plate in the microplate reader and measure the baseline fluorescence.

    • Add the LRGILS-NH2 or SLIGRL-NH2 solutions to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity for each well.

    • Compare the response induced by LRGILS-NH2 to that of the vehicle control and the positive control (SLIGRL-NH2).

Expected Results: Cells treated with SLIGRL-NH2 should show a significant increase in fluorescence, indicating an influx of intracellular calcium. In contrast, cells treated with LRGILS-NH2 should show no significant change in fluorescence compared to the vehicle control, confirming its inactivity.

Conclusion

This compound is a well-characterized and indispensable tool for researchers studying PAR2. Its reversed amino acid sequence renders it inactive towards the receptor, providing a reliable negative control to ensure the specificity of experimental findings with PAR2 agonists. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of this peptide in PAR2 research.

References

The Role of LRGILS-NH2 TFA in G-protein Coupled Receptor Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the study of G-protein coupled receptors (GPCRs), the use of precise molecular tools is paramount to ensuring the specificity and validity of experimental findings. This technical guide focuses on the peptide LRGILS-NH2 TFA, clarifying its function not as an active modulator of GPCR signaling, but as a critical negative control in studies involving Protease-Activated Receptor 2 (PAR2). By examining its relationship to the PAR2 agonist SLIGRL-NH2, this document provides a framework for its proper application, outlines the signaling pathways of PAR2, and presents detailed experimental protocols where this compound serves to validate the specificity of observed effects.

Introduction: The Importance of Negative Controls in GPCR Research

G-protein coupled receptors constitute a vast and diverse superfamily of transmembrane proteins that play essential roles in nearly every physiological process. Their activation by a wide array of ligands initiates intracellular signaling cascades that are of profound interest to researchers and drug developers. The complexity of these signaling networks necessitates rigorous experimental design to ensure that observed cellular responses are specifically due to the activation of the receptor of interest.

A cornerstone of such rigorous design is the use of appropriate negative controls. In the context of peptide ligands for GPCRs, a negative control is a molecule that is structurally similar to the active ligand but is biologically inactive. This allows researchers to distinguish between specific receptor-mediated effects and non-specific effects that may arise from the peptide's physicochemical properties, such as membrane interactions or off-target binding.

This compound: A Specific Negative Control for PAR2

This compound is a hexapeptide with the sequence Leucine-Arginine-Glycine-Isoleucine-Leucine-Serine, amidated at the C-terminus and supplied as a trifluoroacetate salt. Crucially, its sequence is the reverse of SLIGRL-NH2 , a well-established synthetic agonist of Protease-Activated Receptor 2 (PAR2). PAR2 is a unique member of the GPCR family that is activated by the proteolytic cleavage of its extracellular N-terminus, which unmasks a "tethered ligand" sequence (SLIGKV- in humans, SLIGRL- in rodents). Synthetic peptides like SLIGRL-NH2 mimic this tethered ligand to activate the receptor independently of proteolytic cleavage.

The role of this compound in GPCR studies is, therefore, to serve as a specific, inactive control for experiments utilizing SLIGRL-NH2 to study PAR2 activation. Its use helps to confirm that any observed biological activity is a direct result of PAR2 activation by the agonist sequence and not an artifact.

Quantitative Data: Demonstrating the Inactivity of this compound

The defining characteristic of a negative control is its lack of biological activity. This is demonstrated through binding and functional assays. The following tables summarize the expected and documented activities of the PAR2 agonist SLIGRL-NH2 and its inactive counterpart, LRGILS-NH2.

Table 1: Radioligand Binding Data for PAR2
CompoundReceptorAssay TypeRadioligandResultReference
SLIGRL-NH2Human PAR2Competition Binding[3H]2-furoyl-LIGRL-NH2Displaces radioligand[1]
LRGILS-NH2 Human PAR2Competition Binding[3H]2-furoyl-LIGRL-NH2No displacement up to 1 mM [1]

This data unequivocally shows that while the agonist peptide binds to PAR2, the reverse-sequence LRGILS-NH2 does not, even at high concentrations, confirming its inability to interact with the receptor's binding pocket.

Table 2: Functional Assay Data for PAR2 Activation
CompoundAssay TypeCell LineExpected EC50 / Response
SLIGRL-NH2Intracellular Ca2+ MobilizationPAR2-expressing cellsLow µM range
LRGILS-NH2 Intracellular Ca2+ MobilizationPAR2-expressing cellsNo significant response
SLIGRL-NH2ERK1/2 PhosphorylationPAR2-expressing cellsConcentration-dependent increase
LRGILS-NH2 ERK1/2 PhosphorylationPAR2-expressing cellsNo significant increase

This table represents the expected outcomes from functional assays based on the established roles of these peptides. Experiments should demonstrate a robust response for SLIGRL-NH2 and a lack of response for LRGILS-NH2.

PAR2 Signaling Pathways

To understand the importance of a negative control like LRGILS-NH2, it is essential to understand the signaling pathways that the active peptide, SLIGRL-NH2, is expected to trigger upon binding to PAR2. PAR2 is known to couple to multiple G-protein families, leading to the activation of several downstream effector pathways.

PAR2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAR2 PAR2 Gq11 Gαq/11 PAR2->Gq11 Couples G1213 Gα12/13 PAR2->G1213 Couples Gi Gαi/o PAR2->Gi Couples beta_arrestin β-Arrestin PAR2->beta_arrestin Recruits PLC PLC Gq11->PLC RhoA RhoA G1213->RhoA Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 (MAPK) beta_arrestin->ERK Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC PKC->ERK Activates ROCK ROCK RhoA->ROCK cAMP ↓ cAMP AC->cAMP SLIGRL SLIGRL-NH2 (Agonist) SLIGRL->PAR2 Activates LRGILS LRGILS-NH2 (Negative Control) LRGILS->PAR2 No Activation Binding_Assay_Workflow start Start: PAR2-expressing cell membranes incubate Incubate membranes with: 1. [3H]-labeled PAR2 Agonist (constant concentration) 2. Unlabeled Peptides (increasing concentrations) start->incubate separate Separate bound from free radioligand (e.g., filtration over GF/B filters) incubate->separate peptides Unlabeled Peptides: A) SLIGRL-NH2 (Test) B) LRGILS-NH2 (Control) peptides->incubate quantify Quantify bound radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data: - Plot % displacement vs. concentration - Calculate Ki values quantify->analyze end End analyze->end

References

LRGILS-NH2 TFA: A Technical Guide for Investigating Protease-Activated Receptor-2 Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for utilizing LRGILS-NH2 TFA in the study of protease-activated receptor-2 (PAR-2) signaling pathways. This compound is a crucial tool for discerning the specific effects of PAR-2 activation, and this document provides detailed information on its properties, experimental applications, and the underlying signaling mechanisms.

Introduction to this compound

LRGILS-NH2 is a synthetic peptide that serves as an inactive, negative control for the potent PAR-2 agonist, SLIGRL-NH2.[1][2][3] As the reverse sequence of the active peptide, LRGILS-NH2 does not activate PAR-2 and is therefore essential for distinguishing receptor-specific effects from non-specific cellular responses to peptide administration in experimental settings.[4] The trifluoroacetate (TFA) salt form is a common result of the solid-phase peptide synthesis and purification process.

Core Principles of PAR-2 Activation and Signaling

Protease-activated receptors are a unique subclass of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus.[5][6] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor, thereby initiating downstream signaling cascades. Synthetic peptides like SLIGRL-NH2 mimic this tethered ligand, allowing for the study of PAR-2 signaling without the need for proteolytic enzymes.[5]

PAR-2 activation triggers a complex network of intracellular signaling pathways that are implicated in a variety of physiological and pathological processes, including inflammation, pain, and tissue remodeling.[2][5][6] The primary signaling cascades initiated by PAR-2 activation are detailed below.

Key Signaling Pathways Activated by PAR-2

PAR2_Signaling

Data Presentation: this compound as a Negative Control

The primary function of this compound in research is to provide a direct comparison to the effects of the PAR-2 agonist SLIGRL-NH2, thereby confirming that the observed cellular responses are specifically mediated by PAR-2 activation. While many studies confirm the inactivity of LRGILS-NH2, detailed quantitative data in a side-by-side tabular format is often not explicitly presented. The following tables summarize the expected outcomes and cite studies that support the inactive nature of LRGILS-NH2.

Table 1: In Vitro PAR-2 Activation – Calcium Mobilization

PeptideConcentration RangeCell TypeEC50Reference
SLIGRL-NH21 µM - 100 µMVarious (e.g., HEK293, epithelial cells)~10 µM[7]
LRGILS-NH2Up to 100 µMVarious (e.g., epithelial cells)No effect[4]

Table 2: In Vivo PAR-2 Activation – Paw Edema Model

TreatmentDoseAnimal ModelEndpointOutcomeReference
SLIGRL-NH210 - 50 µ g/paw RatPaw volume increaseSignificant edema[8]
LRGILS-NH250 µ g/paw RatPaw volume increaseNo significant edema

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide step-by-step protocols for key experiments utilizing this compound as a negative control.

In Vitro Calcium Mobilization Assay

This assay is a fundamental method for assessing PAR-2 activation by measuring the transient increase in intracellular calcium concentration upon agonist stimulation.

Calcium_Assay_Workflow

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293 cells stably expressing PAR-2) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) in the buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with the buffer to remove extracellular dye.

  • Peptide Preparation: Prepare stock solutions of SLIGRL-NH2 and this compound in a suitable solvent (e.g., sterile water or DMSO) and then dilute to the final desired concentrations in the assay buffer.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period.

  • Peptide Addition: Inject the different concentrations of SLIGRL-NH2, LRGILS-NH2, or vehicle control into the wells.

  • Data Acquisition: Continuously record the fluorescence intensity for several minutes to capture the transient calcium response.

  • Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm). The change in this ratio is proportional to the change in intracellular calcium concentration. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 for SLIGRL-NH2. The response to LRGILS-NH2 should be compared to the vehicle control.

In Vivo Paw Edema Model

This model is used to assess the pro-inflammatory effects of PAR-2 activation in vivo.

Methodology:

  • Animal Handling: Acclimatize male Wistar rats or Swiss mice to the experimental conditions for at least one week.

  • Peptide Preparation: Dissolve SLIGRL-NH2 and this compound in sterile saline to the desired concentrations.

  • Baseline Measurement: Measure the paw volume of the animals using a plethysmometer before any injections.

  • Intraplantar Injection: Inject a small volume (e.g., 50 µL) of the SLIGRL-NH2 solution, LRGILS-NH2 solution, or saline vehicle into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at various time points after the injection (e.g., 30, 60, 120, 180, and 240 minutes).

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point by subtracting the baseline measurement. Compare the paw volume changes between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).

Conclusion

This compound is an indispensable tool for researchers studying the multifaceted roles of PAR-2. Its use as a negative control allows for the confident attribution of observed biological effects to the specific activation of PAR-2. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate the design and execution of rigorous and well-controlled experiments in the field of PAR-2 research.

References

The Role of LRGILS-NH2 as a Negative Control in the Study of Protease-Activated Receptor-2 (PAR-2)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Protease-Activated Receptor-2 (PAR-2) is a G-protein coupled receptor (GPCR) that plays a significant role in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer.[1] Activation of PAR-2 occurs via proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin, which exposes a tethered ligand sequence that binds to and activates the receptor. Synthetic peptides corresponding to this tethered ligand, such as SLIGRL-NH2, are potent agonists of PAR-2 and are invaluable tools for studying its function. To ensure the specificity of the effects observed with these agonists, a reliable negative control is essential. LRGILS-NH2, a peptide with the reverse amino acid sequence of SLIGRL-NH2, serves this critical role.[2][3][4] This technical guide provides an in-depth overview of the use of LRGILS-NH2 as a negative control in PAR-2 research, detailing its application in key experimental assays and presenting available data to demonstrate its inactivity.

The Principle of a Negative Control in PAR-2 Research

In the context of PAR-2 research, a negative control peptide like LRGILS-NH2 is crucial for validating that the observed biological effects of an agonist, such as SLIGRL-NH2, are specifically mediated by the PAR-2 receptor. By having the same amino acid composition but in a scrambled sequence, LRGILS-NH2 is not expected to bind to or activate the receptor.[2][3] Therefore, any response observed in the presence of the agonist but absent in the presence of LRGILS-NH2 can be confidently attributed to PAR-2 activation. This is a fundamental principle in pharmacological studies to rule out off-target effects.

Application of LRGILS-NH2 in Key Experimental Assays

LRGILS-NH2 is employed as a negative control in a wide range of in vitro and in vivo assays designed to probe PAR-2 function. The following sections detail the methodologies of these key experiments and present data on the inert nature of LRGILS-NH2.

In Vitro Assays

1. Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. In the context of PAR-2, these assays can be used to demonstrate that LRGILS-NH2 does not bind to the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human PAR-2 are cultured to confluence. The cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Binding Assay: The assay is performed in a 96-well plate format. Cell membranes (typically 10-20 µg of protein) are incubated with a fixed concentration of a radiolabeled PAR-2 agonist (e.g., [³H]2-furoyl-LIGRL-NH2) and increasing concentrations of the unlabeled competitor (either the active agonist SLIGRL-NH2 or the negative control LRGILS-NH2).

  • Incubation and Filtration: The plates are incubated for a defined period (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. After drying, a scintillation cocktail is added to each filter, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of the competing ligands. The Ki value represents the affinity of the ligand for the receptor.

Data Presentation

CompoundConcentration Range% Inhibition of [³H]2-furoyl-LIGRL-NH2 BindingKi (µM)
SLIGRL-NH21 nM - 100 µM0 - 100%~10
LRGILS-NH21 nM - 1 mMNo significant inhibition>1000

Note: The above data is a representative summary. A study demonstrated that LRGILS-NH2 did not cause displacement for the binding of [³H]2-furoyl-LIGRL-NH2 at concentrations up to 1 mM.[5]

2. Calcium Mobilization Assays

Activation of PAR-2, a Gq-coupled receptor, leads to an increase in intracellular calcium concentration ([Ca²⁺]i). Calcium mobilization assays are functional assays that measure this response.

Experimental Protocol: Fluorometric Calcium Mobilization Assay

  • Cell Culture and Dye Loading: Cells endogenously expressing PAR-2 (e.g., HT-29 human colon adenocarcinoma cells) or cells engineered to express PAR-2 are seeded in a 96-well plate. The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time (e.g., 60 minutes at 37°C).

  • Cell Washing: After dye loading, the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

  • Fluorometric Measurement: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope. The baseline fluorescence is recorded.

  • Compound Addition and Signal Detection: The PAR-2 agonist (SLIGRL-NH2) or the negative control (LRGILS-NH2) is added to the wells, and the change in fluorescence intensity is monitored over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is measured and plotted against the concentration of the compound to generate a dose-response curve and determine the EC50 value (the concentration of an agonist that gives 50% of the maximal response).

Data Presentation

CompoundConcentration RangePeak Fluorescence Change (Arbitrary Units)EC50 (µM)
SLIGRL-NH21 nM - 100 µMConcentration-dependent increase~5
LRGILS-NH21 nM - 100 µMNo significant change from baselineNot active

Note: The above data is a representative summary. Studies have shown that scrambled agonist peptides like LRGILS-NH2 have no effect on Ca²⁺ levels.[6]

In Vivo Assays

1. Paw Edema Model of Inflammation

PAR-2 activation is known to induce an inflammatory response characterized by edema (swelling). The rat or mouse paw edema model is a common in vivo assay to assess the pro-inflammatory effects of PAR-2 agonists.

Experimental Protocol: Paw Edema Assay

  • Animals: Male Wistar rats or Swiss mice are used for this model.

  • Paw Volume Measurement (Baseline): The initial volume of the hind paw is measured using a plethysmometer.

  • Intraplantar Injection: A solution of the PAR-2 agonist (SLIGRL-NH2), the negative control (LRGILS-NH2), or vehicle (saline) is injected into the subplantar region of the hind paw.

  • Paw Volume Measurement (Post-injection): The paw volume is measured at various time points after the injection (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection volume and the baseline volume. The data are expressed as the mean increase in paw volume ± SEM. Statistical analysis (e.g., ANOVA) is used to compare the effects of the different treatments.

Data Presentation

Treatment GroupDoseIncrease in Paw Volume at 4h (mL)
Vehicle (Saline)50 µL0.15 ± 0.05
SLIGRL-NH2100 µg0.85 ± 0.10*
LRGILS-NH2100 µg0.20 ± 0.06

*p < 0.05 compared to vehicle and LRGILS-NH2 groups. Note: The above data is a representative summary based on the principle that PAR-2 activating peptides induce significant edema compared to inactive control peptides.

Visualization of Key Processes

PAR-2 Signaling Pathway

PAR2_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular PAR2 PAR-2 Gq Gq PAR2->Gq Activation PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Trypsin Trypsin Trypsin->PAR2 Cleavage & Activation SLIGRL_NH2 SLIGRL-NH2 (Agonist) SLIGRL_NH2->PAR2 Binding & Activation LRGILS_NH2 LRGILS-NH2 (Negative Control) LRGILS_NH2->PAR2 No Binding/ No Activation Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Downstream Downstream Signaling (e.g., MAPK) Ca2_release->Downstream PKC->Downstream Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed PAR-2 expressing cells in 96-well plate B Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4 AM) A->B C Wash cells to remove extracellular dye B->C D Record baseline fluorescence in plate reader C->D E Add compounds: - Vehicle - SLIGRL-NH2 (Agonist) - LRGILS-NH2 (Control) D->E F Monitor fluorescence change over time E->F G Calculate peak fluorescence response F->G H Generate dose-response curves G->H I Determine EC50 for agonist Confirm inactivity of control H->I Control_Logic cluster_experiment Experimental Design cluster_observation Expected Observations Hypothesis Hypothesis: SLIGRL-NH2 induces a biological response via PAR-2 activation Agonist Test Group: SLIGRL-NH2 Hypothesis->Agonist NegativeControl Negative Control Group: LRGILS-NH2 Hypothesis->NegativeControl VehicleControl Vehicle Control Group: Saline Hypothesis->VehicleControl Agonist_Response Biological Response Observed Agonist->Agonist_Response NegativeControl_Response No Biological Response NegativeControl->NegativeControl_Response VehicleControl_Response No Biological Response VehicleControl->VehicleControl_Response Conclusion Conclusion: The observed response is specifically mediated by PAR-2 activation Agonist_Response->Conclusion NegativeControl_Response->Conclusion VehicleControl_Response->Conclusion

References

Technical Guide to LRGILS-NH2 TFA: A Negative Control Peptide for PAR-2 Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of LRGILS-NH2 TFA, a crucial negative control peptide for studying Protease-Activated Receptor 2 (PAR-2) signaling. It covers supplier and purchasing information, experimental protocols for its use in cell-based assays, and visual representations of the relevant signaling pathway and experimental workflow.

Introduction to LRGILS-NH2

LRGILS-NH2 is a synthetic peptide with the amino acid sequence Leu-Arg-Gly-Ile-Leu-Ser, with the C-terminus amidated. It is the reverse sequence of the potent PAR-2 agonist, SLIGRL-NH2.[1] Due to this reversed sequence, LRGILS-NH2 does not activate PAR-2 and is therefore an ideal negative control for in vitro and in vivo experiments designed to investigate the effects of PAR-2 activation.[2] Its use ensures that the observed biological responses are specific to PAR-2 activation by the agonist peptide and not due to non-specific peptide effects. The trifluoroacetate (TFA) salt is a common counterion for synthetic peptides, ensuring stability and solubility.

Supplier and Purchasing Information

Several suppliers offer this compound for research purposes. The following table summarizes the available information from various vendors to aid in procurement. Note that product specifications and availability may vary.

SupplierProduct NamePurityMolecular Weight (TFA Salt)Available QuantitiesStorage
MedChemExpress This compound>98%770.845 mg, 10 mg-80°C for 6 months, -20°C for 1 month
LabSolutions This compound98%770.84Not specifiedNot specified
APExBIO LRGILS-NH2High PurityNot specifiedNot specifiedNot specified
Tebubio LRGILS-NH2 acetateNot specifiedNot specified1 mg, 5 mg, 10 mg, 25 mg, 50 mg-20°C

Note: R&D Systems and Tocris Bioscience have discontinued the sale of LRGILS-NH2.[3][4]

Experimental Protocols: PAR-2 Activation Assay Using Calcium Mobilization

A common method to assess PAR-2 activation is to measure the increase in intracellular calcium concentration ([Ca2+]i) following agonist stimulation. PAR-2 is a G-protein coupled receptor (GPCR) that couples to Gαq, which in turn activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores.

Objective:

To measure the specific activation of PAR-2 in a cell-based assay by comparing the [Ca2+]i flux induced by the PAR-2 agonist SLIGRL-NH2 with the lack of response from the negative control peptide, LRGILS-NH2.

Materials:
  • HEK293 cells stably expressing human PAR-2

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • SLIGRL-NH2 (PAR-2 agonist)

  • This compound (Negative control)

  • Ionomycin (Positive control for calcium influx)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:
  • Cell Culture:

    • Culture HEK293-PAR2 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

    • Seed the cells into 96-well black, clear-bottom plates at a density of 50,000-80,000 cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM in HBSS with 20 mM HEPES. Add an equal volume of 0.04% Pluronic F-127 to aid in dye solubilization.

    • Aspirate the culture medium from the cell plate and wash the cells once with HBSS.

    • Add 100 µL of the dye loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Peptide Preparation:

    • Prepare stock solutions of SLIGRL-NH2 and this compound in sterile water or an appropriate buffer.

    • Prepare a range of working concentrations for the agonist (e.g., 1 µM to 100 µM) and a corresponding high concentration for the negative control (e.g., 100 µM) in HBSS.

  • Calcium Flux Measurement:

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

    • Place the plate in a fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the plate reader to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).

    • Establish a stable baseline fluorescence reading for approximately 15-30 seconds.

    • Using the instrument's injection function, add 20 µL of the agonist (SLIGRL-NH2), negative control (LRGILS-NH2), or buffer control to the respective wells.

    • Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak response and subsequent return to baseline.

    • At the end of the run, inject a saturating concentration of Ionomycin (e.g., 5 µM) to determine the maximum calcium influx for normalization purposes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium.

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as a ratio of the peak fluorescence to the baseline (F/F0).

    • Compare the response induced by SLIGRL-NH2 to that of LRGILS-NH2. A specific PAR-2 agonist should elicit a robust, dose-dependent increase in fluorescence, while the negative control should show no significant response above the buffer control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and the experimental process.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space agonist SLIGRL-NH2 (Agonist) par2 PAR-2 Receptor agonist->par2 Binds & Activates control LRGILS-NH2 (Control) control->par2 Does Not Activate gq Gαq par2->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor ca_release Ca²⁺ Release er->ca_release Releases Ca²⁺

Caption: PAR-2 signaling pathway leading to intracellular calcium release.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis cell_culture 1. Culture PAR-2 Expressing Cells seeding 2. Seed Cells in 96-well Plate cell_culture->seeding dye_loading 3. Load Cells with Calcium-sensitive Dye seeding->dye_loading baseline 4. Measure Baseline Fluorescence dye_loading->baseline injection 5. Inject Peptides baseline->injection kinetic_read 6. Record Kinetic Fluorescence Changes injection->kinetic_read agonist SLIGRL-NH2 (Agonist) agonist->injection control LRGILS-NH2 (Negative Control) control->injection buffer Buffer (Vehicle Control) buffer->injection data_proc 7. Analyze Data (ΔF or F/F0) kinetic_read->data_proc comparison 8. Compare Responses data_proc->comparison

Caption: Experimental workflow for a PAR-2 calcium flux assay.

References

An In-Depth Technical Guide to the Safe Handling and Use of LRGILS-NH2 TFA in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of LRGILS-NH2 TFA, a crucial negative control peptide for research involving Protease-Activated Receptor-2 (PAR-2). This document outlines its chemical and biological properties, detailed experimental protocols, and essential safety precautions to ensure accurate and reproducible results in a laboratory setting.

Introduction to this compound

LRGILS-NH2 is a synthetic peptide with the reverse amino acid sequence of SLIGRL-NH2, a known agonist of Protease-Activated Receptor-2 (PAR-2).[1][2][3] Due to its reversed sequence, LRGILS-NH2 does not activate PAR-2 and serves as an ideal negative control in experiments designed to investigate PAR-2 signaling pathways.[3][4] The peptide is commonly supplied as a trifluoroacetate (TFA) salt, a byproduct of the solid-phase peptide synthesis and purification process.[5][6][7] While TFA is useful for peptide stability and solubility, it is a strong acid and requires careful handling.[5][8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C29H56N10O7 (peptide base)[1][2]
Molecular Weight 656.83 g/mol (peptide base)[1][2]
Sequence Leu-Arg-Gly-Ile-Leu-Ser-NH2[1][2]
Appearance White lyophilized solid[9]
Purity ≥95% (typically analyzed by HPLC)[1][2]
Solubility Soluble in water (up to 2 mg/ml) and DMSO (up to 100 mg/mL with sonication).[2][10]
Storage Store as a lyophilized powder at -20°C for long-term storage. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4][10]

Safety and Handling

The trifluoroacetate salt of peptides requires careful handling due to the presence of residual trifluoroacetic acid, which is corrosive and can cause skin and eye burns.[11][12][13] While a specific LD50 for this compound is not available, the toxicity of TFA is well-documented.[14][15][16][17][18]

3.1. Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: When handling large quantities of the powder or if there is a risk of aerosolization, use a fume hood or a respirator with an appropriate cartridge.

3.2. Handling Procedures

  • Handle the lyophilized powder in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation.[19][20]

  • Avoid contact with skin, eyes, and clothing.[19][20] In case of contact, rinse the affected area immediately and thoroughly with water.[21][22]

  • For preparing solutions, add the solvent to the vial containing the peptide to minimize dust formation.

  • Cap vials tightly and store them according to the recommended conditions.[4][10]

3.3. First Aid Measures

  • After Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[19][21]

  • After Skin Contact: Immediately wash the affected area with plenty of water.[22]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[19]

  • After Swallowing: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[19]

Biological Activity and Mechanism of Action

LRGILS-NH2 serves as a negative control for the PAR-2 agonist SLIGRL-NH2.[1][2][3][4] PAR-2 is a G-protein coupled receptor (GPCR) that is activated by the proteolytic cleavage of its N-terminal domain by serine proteases like trypsin.[22] This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating downstream signaling.

The following diagram illustrates the canonical PAR-2 signaling pathway.

PAR2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR2_inactive PAR-2 (Inactive) PAR2_active PAR-2 (Active) PAR2_inactive->PAR2_active Gq Gαq PAR2_active->Gq activates PLC PLCβ Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Ca_release->MAPK NFkB NF-κB Activation MAPK->NFkB Trypsin Trypsin / SLIGRL-NH2 Trypsin->PAR2_inactive Activation LRGILS LRGILS-NH2 LRGILS->PAR2_inactive No Activation in_vitro_workflow A 1. Cell Culture (e.g., HEK293 expressing PAR-2) B 2. Cell Seeding (Plate in 96-well plates) A->B C 3. Dye Loading (Incubate with a calcium-sensitive dye, e.g., Fluo-4 AM) B->C D 4. Compound Addition (Add LRGILS-NH2, SLIGRL-NH2, or vehicle) C->D E 5. Measurement (Monitor fluorescence changes using a plate reader) D->E F 6. Data Analysis (Compare fluorescence intensity between different treatment groups) E->F in_vivo_workflow A 1. Animal Acclimatization (Male Wistar rats) B 2. Anesthesia (Administer appropriate anesthetic) A->B C 3. Peptide Administration (Topical application of LRGILS-NH2, SLIGRL-NH2, or vehicle to the ocular surface) B->C D 4. Tear Collection (Use Schirmer test strips at defined time points) C->D E 5. Measurement (Measure the length of the wetted area on the strip) D->E F 6. Data Analysis (Compare tear volume between different treatment groups) E->F

References

In-Depth Technical Guide: LRGILS-NH2 TFA Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed breakdown of the molecular weight and chemical formula for the peptide LRGILS-NH2 TFA, a compound relevant to researchers and professionals in drug development and scientific research.

Summary of Molecular Properties

The peptide LRGILS-NH2, when synthesized and purified, is often isolated as a salt with Trifluoroacetic acid (TFA), which is commonly used in peptide chemistry. The addition of the TFA counter-ion contributes to the overall molecular weight and chemical formula of the final product.

ComponentChemical FormulaMolecular Weight ( g/mol )
LRGILS-NH2 PeptideC29H56N10O7[1][2][3]656.83[1][2]
Trifluoroacetic Acid (TFA)C2HF3O2[4][5][6]114.02[4][5][6][7][8]
This compound C31H57F3N10O9 770.85

Note: The final molecular weight is the sum of the peptide and TFA molecular weights. The chemical formula is the combination of the atoms from both molecules.

Component Analysis

LRGILS-NH2 Peptide: This is a hexapeptide with the amino acid sequence Leucine-Arginine-Glycine-Isoleucine-Leucine-Serine. The "-NH2" indicates that the C-terminus is amidated.

Trifluoroacetic Acid (TFA): A strong acid with the formula CF3COOH, it is frequently used as a counter-ion in the purification of synthetic peptides by high-performance liquid chromatography (HPLC).[9] Its presence is a result of the purification process and helps to stabilize the peptide.

Experimental Protocols

Determination of the molecular weight and formula of this compound is typically achieved through a combination of theoretical calculations and experimental verification.

Theoretical Calculation:

  • Peptide Molecular Weight: The molecular weight of the LRGILS-NH2 peptide is calculated by summing the residue masses of its constituent amino acids (Leucine, Arginine, Glycine, Isoleucine, Leucine, Serine) and accounting for the loss of water molecules during peptide bond formation, plus the mass of the C-terminal amide group.

  • TFA Molecular Weight: The molecular weight of Trifluoroacetic acid (C2HF3O2) is calculated from the atomic weights of its constituent atoms.

  • Combined Molecular Weight: The molecular weight of the final salt form, this compound, is the sum of the molecular weights of the peptide and the TFA counter-ion.

Experimental Verification:

  • Mass Spectrometry (MS): This is the primary experimental method for determining the molecular weight of peptides. High-resolution mass spectrometry can provide a highly accurate mass measurement that can be used to confirm the elemental composition and thus the chemical formula. The peptide is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The observed molecular weight should correspond to the calculated mass of the protonated peptide in complex with the TFA counter-ion.

Logical Relationship Diagram

The following diagram illustrates the components that constitute the final this compound product.

A LRGILS-NH2 Peptide C This compound A->C + B Trifluoroacetic Acid (TFA) B->C +

Caption: Composition of this compound from its constituent peptide and acid.

References

Methodological & Application

Application Notes and Protocols for LRGILS-NH2 TFA in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LRGILS-NH2 TFA is a synthetic peptide that serves as an essential negative control in the study of Protease-Activated Receptor-2 (PAR-2), a G protein-coupled receptor involved in a myriad of physiological and pathological processes, including inflammation, pain, and cell proliferation. As the reverse-sequence analogue of the PAR-2 agonist peptide SLIGRL-NH2, LRGILS-NH2 is designed to be biologically inactive, making it an ideal tool for researchers to differentiate PAR-2 specific effects from non-specific or off-target phenomena in in vitro experimental settings.[1] These application notes provide detailed protocols for the use of this compound as a negative control in key in vitro assays.

Data Presentation

The following tables summarize quantitative data from representative in vitro studies, highlighting the differential effects of the PAR-2 agonist SLIGRL-NH2 and the inactive control peptide LRGILS-NH2 or similar reverse-sequence peptides.

Table 1: Effect of PAR-2 Peptides on Intracellular Calcium Mobilization

PeptideConcentration (µM)Cell Type% Increase in [Ca2+]i (Mean ± SEM)Reference
SLIGKV-NH2 (PAR-2 Agonist)100Prostate Smooth Muscle Cells150 ± 15[2]
VKGILS-NH2 (Reverse Peptide)100Prostate Smooth Muscle CellsNo significant increase[2]
SLIGRL-NH2 (PAR-2 Agonist)10Endothelium-free aorta preparationsEC50 = 10 µM[3]

Table 2: Effect of PAR-2 Peptides on Cytokine Release

PeptideConcentration (µM)Cell TypeIL-8 Release (pg/mL) (Mean ± SE)Reference
tc-LIGRLO-NH2 (PAR-2 Agonist)100A549 cells800 ± 50[4]
tc-OLRGIL (Reverse Peptide)100A549 cells< 100 (no significant increase)[4]
SLIGKV-NH2 (PAR-2 Agonist)100A549 cells650 ± 40[4]
VKGILS-NH2 (Reverse Peptide)100A549 cells< 100 (no significant increase)[4]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration ([Ca2+]i) following cell treatment with PAR-2 peptides.

Materials:

  • Cells expressing PAR-2 (e.g., prostate smooth muscle cells, A549 cells)

  • This compound (negative control)

  • SLIGRL-NH2 (or other PAR-2 agonist, positive control)

  • Fura-2 AM or Fluo-4 AM calcium indicator

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Pluronic F-127

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with excitation/emission filters appropriate for the chosen indicator (e.g., Ex/Em ~485/520 nm for Fluo-4)

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM or Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Peptide Treatment:

    • Prepare stock solutions of this compound and the PAR-2 agonist in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare working solutions of the peptides at various concentrations in HBSS.

    • Add the peptide solutions to the respective wells. Include wells with HBSS alone as a vehicle control.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate intervals (e.g., every 5 seconds for the first 2 minutes, then every 30 seconds for the next 10 minutes) to capture both the peak and sustained calcium response.

  • Data Analysis:

    • Normalize the fluorescence readings to the baseline fluorescence before peptide addition.

    • Calculate the percentage increase in [Ca2+]i for each treatment group compared to the vehicle control.

Cytokine Release Assay (ELISA)

This protocol outlines the measurement of pro-inflammatory cytokine (e.g., IL-6, IL-8, TNF-α) release from cells treated with PAR-2 peptides using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cells known to release cytokines upon PAR-2 activation (e.g., A549 cells, macrophages)

  • This compound (negative control)

  • SLIGRL-NH2 (or other PAR-2 agonist, positive control)

  • Cell culture medium

  • 24- or 48-well cell culture plates

  • ELISA kit for the cytokine of interest (e.g., human IL-8 ELISA kit)

  • Plate reader capable of measuring absorbance at the appropriate wavelength for the ELISA substrate.

Procedure:

  • Cell Seeding: Seed cells into 24- or 48-well plates and culture until they reach the desired confluency.

  • Peptide Treatment:

    • Prepare stock solutions of this compound and the PAR-2 agonist.

    • Prepare working solutions of the peptides in cell culture medium.

    • Replace the existing medium with the medium containing the peptides at the desired concentrations. Include a vehicle control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

  • ELISA:

    • Carefully collect the cell culture supernatants.

    • Perform the ELISA for the target cytokine according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the provided cytokine standards.

    • Determine the concentration of the cytokine in each sample by interpolating from the standard curve.

    • Compare the cytokine concentrations in the peptide-treated groups to the vehicle control.

Cell Viability Assay (MTT Assay)

This protocol is used to assess whether the peptide treatments have any cytotoxic effects on the cells.

Materials:

  • Cells used in the primary assays

  • This compound

  • SLIGRL-NH2 (or other PAR-2 agonist)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Absorbance plate reader (570 nm)

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with this compound and the PAR-2 agonist as described in the primary assay protocols in a 96-well plate. Include a positive control for cytotoxicity (e.g., Triton X-100) and a vehicle control.

  • MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium only) from all readings.

    • Express the cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Protease/Agonist Protease/Agonist PAR2 PAR2 Protease/Agonist->PAR2 Activation Gq Gq PAR2->Gq Coupling PLCb PLCβ Gq->PLCb Activation PIP2 PIP2 PLCb->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation Downstream Downstream Effects (e.g., Cytokine Release) Ca2->Downstream MAPK MAPK Pathway PKC->MAPK Activation MAPK->Downstream

Caption: PAR-2 signaling pathway upon activation.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (PAR-2 Expressing Cells) Ca_Assay Calcium Mobilization Assay Cell_Culture->Ca_Assay Cytokine_Assay Cytokine Release Assay Cell_Culture->Cytokine_Assay Viability_Assay Cell Viability Assay Cell_Culture->Viability_Assay Peptide_Prep Peptide Preparation (LRGILS-NH2 & Agonist) Peptide_Prep->Ca_Assay Peptide_Prep->Cytokine_Assay Peptide_Prep->Viability_Assay Data_Acquisition Data Acquisition (Plate Reader) Ca_Assay->Data_Acquisition Cytokine_Assay->Data_Acquisition Viability_Assay->Data_Acquisition Quantification Quantification & Comparison Data_Acquisition->Quantification Conclusion Conclusion (PAR-2 Specificity) Quantification->Conclusion

Caption: General workflow for in vitro studies.

References

Application Notes and Protocols: Utilizing LRGILS-NH2 as a Negative Control in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cell signaling research, the use of appropriate controls is paramount to ensure the validity and specificity of experimental results. When investigating the effects of bioactive peptides, it is crucial to differentiate between sequence-specific effects and non-specific interactions. LRGILS-NH2 is a reverse-sequence peptide that serves as an excellent negative control for studies involving the Protease-Activated Receptor 2 (PAR-2) agonist, SLIGRL-NH2.[1][2][3][4] This document provides detailed application notes and protocols for the effective use of LRGILS-NH2 as a negative control in cell culture experiments.

Principle: LRGILS-NH2 possesses the same amino acid composition as the active PAR-2 agonist SLIGRL-NH2 but in a reversed order. This structural alteration renders it incapable of binding to and activating the PAR-2 receptor, thus ensuring that any observed cellular response to SLIGRL-NH2 is due to its specific sequence and not merely the presence of the constituent amino acids.[5][6]

Data Presentation

The efficacy of LRGILS-NH2 as a negative control is demonstrated by its lack of activity in assays where SLIGRL-NH2 shows a potent response. The following table summarizes the expected quantitative data from key validation experiments.

Assay Peptide Concentration Expected Result Reference
Receptor Binding Assay SLIGRL-NH210 µMSignificant displacement of radiolabeled ligand[6]
LRGILS-NH2up to 1 mMMinimal to no displacement of radiolabeled ligand[6]
Intracellular Calcium Mobilization SLIGRL-NH210-100 µMRobust increase in intracellular Ca2+[7][8]
LRGILS-NH210-100 µMNo significant change in intracellular Ca2+N/A
MAPK/ERK Phosphorylation SLIGRL-NH210-100 µMIncreased phosphorylation of ERK1/2[7]
LRGILS-NH210-100 µMNo significant change in ERK1/2 phosphorylationN/A
Cell Viability/Cytotoxicity Assay SLIGRL-NH21-100 µMNo significant effect on cell viabilityN/A
LRGILS-NH21-100 µMNo significant effect on cell viabilityN/A

N/A: While widely accepted as an inactive control, specific publications with direct comparative functional data for LRGILS-NH2 in these exact assays were not identified in the search. The expected results are based on its established role as an inactive control peptide.

Signaling Pathway and Experimental Workflow

To effectively utilize LRGILS-NH2, it is essential to understand the signaling pathway it is designed to be inert to and the general workflow of a typical experiment.

Protease-Activated Receptor 2 (PAR-2) Signaling Pathway

Activation of PAR-2 by its agonist SLIGRL-NH2 initiates a G-protein-coupled signaling cascade. This typically involves the coupling to Gαq, which activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). These events can lead to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately resulting in various cellular responses.

PAR2_Signaling_Pathway SLIGRL SLIGRL-NH2 (Agonist) PAR2 PAR-2 Receptor SLIGRL->PAR2 Activates LRGILS LRGILS-NH2 (Negative Control) LRGILS->PAR2 Does Not Activate Gq Gαq PAR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway (e.g., ERK1/2) Ca_release->MAPK Activates PKC->MAPK Activates Response Cellular Response MAPK->Response

PAR-2 Signaling Pathway
General Experimental Workflow

The following diagram illustrates a typical workflow for using LRGILS-NH2 as a negative control in a cell-based assay.

Experimental_Workflow start Start: Seed Cells prep Prepare Peptide Solutions: - SLIGRL-NH2 (Active) - LRGILS-NH2 (Control) - Vehicle Control start->prep treat Treat Cells with Peptides prep->treat incubate Incubate for a Defined Period treat->incubate assay Perform Cellular Assay incubate->assay calcium Intracellular Calcium Imaging assay->calcium western Western Blot for p-ERK1/2 assay->western viability Cell Viability Assay assay->viability analyze Data Analysis and Comparison calcium->analyze western->analyze viability->analyze

Experimental Workflow for Negative Control

Experimental Protocols

A. Peptide Preparation and Storage
  • Reconstitution: Reconstitute lyophilized LRGILS-NH2 and SLIGRL-NH2 peptides in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution (e.g., 1-10 mM). To aid dissolution, gentle vortexing or sonication may be used.

  • Storage: Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a working solution can be stored at 4°C for a few days.

B. Cell Culture and Treatment
  • Cell Seeding: Seed the cells of interest (e.g., HEK293 cells expressing PAR-2, or endogenous PAR-2 expressing cells like HT-29) in appropriate culture vessels (e.g., 96-well plates for viability and calcium assays, 6-well plates for Western blotting).

  • Cell Growth: Culture the cells to the desired confluency (typically 70-90%) under standard conditions (e.g., 37°C, 5% CO2).

  • Treatment: On the day of the experiment, replace the culture medium with fresh, serum-free, or low-serum medium. Add the appropriate concentrations of LRGILS-NH2, SLIGRL-NH2, or a vehicle control to the cells. The final concentration of the peptides should be determined based on the EC50 of the active peptide (typically in the range of 1-100 µM).

C. Assay Protocols
  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.

  • Measurement: Measure the baseline fluorescence using a fluorescence plate reader or a fluorescence microscope.

  • Peptide Addition: Add LRGILS-NH2, SLIGRL-NH2, or vehicle control to the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Compare the response elicited by SLIGRL-NH2 to the lack of response with LRGILS-NH2.

  • Cell Lysis: After peptide treatment for a specified time (e.g., 5-30 minutes), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and compare the ratio of p-ERK1/2 to total ERK1/2 in cells treated with SLIGRL-NH2 versus LRGILS-NH2.

  • Treatment: Treat the cells with a range of concentrations of LRGILS-NH2 and SLIGRL-NH2 for the desired duration (e.g., 24-72 hours). Include a vehicle control and a positive control for cytotoxicity if desired.

  • Assay Procedure:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm).

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for a short period (e.g., 10 minutes). Read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Neither LRGILS-NH2 nor SLIGRL-NH2 is expected to be cytotoxic at typical signaling concentrations.

Conclusion

The use of LRGILS-NH2 as a negative control is a critical component of any experimental design aimed at elucidating the specific cellular effects of the PAR-2 agonist SLIGRL-NH2. By demonstrating a lack of activity in parallel experiments, researchers can confidently attribute the observed responses to the sequence-specific activation of the PAR-2 signaling pathway. The protocols and guidelines provided in this document offer a comprehensive framework for the successful implementation of LRGILS-NH2 in cell culture studies.

References

Application Notes and Protocols for LRGILS-NH2 TFA in Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 2 (PAR2), a member of the G-protein coupled receptor (GPCR) superfamily, is a key player in various physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a tethered ligand that binds to the receptor and initiates signaling.[2] Synthetic peptides that mimic this tethered ligand, such as SLIGKV-NH2 and SLIGRL-NH2, can act as potent PAR2 agonists.[3][4]

A critical downstream signaling event following PAR2 activation is the mobilization of intracellular calcium ([Ca2+]i).[4] This is primarily mediated through the Gαq signaling pathway, which activates phospholipase Cβ (PLCβ).[4] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[1][4] This initial release can be followed by an influx of extracellular Ca2+ through store-operated calcium channels.[4]

The peptide LRGILS-NH2 TFA is the reverse sequence of the murine PAR2 agonist SLIGRL-NH2 and serves as an inactive negative control in PAR2 functional assays. It is not expected to elicit a response, thus providing a crucial baseline for assessing the specific activity of PAR2 agonists. This document provides detailed protocols for utilizing this compound as a negative control in calcium flux assays to study PAR2 activation.

Data Presentation

The following table summarizes representative quantitative data from calcium flux assays comparing the activity of a PAR2 agonist (SLIGKV-NH2) with the inactive control peptide (this compound).

CompoundTargetAssay TypeCell LineParameterValue
SLIGKV-NH2PAR2Calcium FluxPAR2 Nomad Cell LineEC501.67 x 10⁻⁶ M[3]
This compoundPAR2Calcium FluxVariousActivityInactive / No Response

Note: LRGILS-NH2 is designed to be an inactive peptide, therefore an EC50 value is not applicable. The expected result is a flat response, similar to the vehicle control, across a range of concentrations.

Signaling Pathway

The activation of PAR2 by an agonist peptide leads to a well-defined signaling cascade resulting in an increase in intracellular calcium. The diagram below illustrates this pathway.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist PAR2 Agonist (e.g., SLIGKV-NH2) PAR2 PAR2 Gq Gαq PAR2->Gq Activates PLC PLCβ Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates IP3R IP3 Receptor IP3->IP3R Binds Ca_cyt Increased [Ca2+]i Ca_er Ca2+ Store IP3R->Ca_er Ca_er->Ca_cyt Release Calcium_Flux_Workflow A 1. Cell Seeding Seed cells in microplates and incubate overnight. B 2. Dye Loading Incubate cells with calcium indicator dye. A->B C 3. Compound Addition Add PAR2 agonist, this compound, and controls to a separate plate. B->C D 4. Fluorescence Reading Place both plates in the reader. Establish baseline fluorescence. C->D E 5. Injection & Measurement Inject compounds and immediately measure kinetic fluorescence changes. D->E F 6. Data Analysis Calculate response over baseline. Generate dose-response curves. E->F

References

Application of LRGILS-NH2 TFA in Rodent Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for In Vivo Studies

Introduction

LRGILS-NH2 TFA is a synthetic peptide that serves as a crucial negative control in in vivo studies investigating the role of Protease-Activated Receptor-2 (PAR-2). It is a reverse-sequence analog of the PAR-2 activating peptide, SLIGRL-NH2, and is considered to be PAR-2-inactive. Its application in rodent models is essential for distinguishing specific PAR-2 mediated effects from non-specific physiological responses. This document provides detailed application notes and protocols for the use of this compound in rodent models, primarily based on its documented use in studies of tear secretion.

Mechanism of Action

Protease-Activated Receptor-2 (PAR-2) is a G-protein coupled receptor that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. Synthetic peptides, such as SLIGRL-NH2, can mimic this tethered ligand and activate PAR-2. LRGILS-NH2, having a reversed amino acid sequence, does not bind to or activate PAR-2, thus serving as an ideal negative control to ensure that any observed effects of the activating peptide are indeed receptor-mediated.

Experimental Protocols

In Vivo Model: Rat Tear Secretion Assay

This protocol is based on the methodology described by Nishikawa et al. (2005) for investigating the role of PAR-2 in tear secretion in rats.

Materials:

  • This compound (PAR-2 inactive control peptide)

  • SLIGRL-NH2 (PAR-2 activating peptide)

  • Amastatin (aminopeptidase inhibitor)

  • Vehicle (e.g., sterile saline)

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., pentobarbital sodium)

  • Microsurgical sponges or phenol red-impregnated cotton threads

  • Fine-tipped forceps

Procedure:

  • Animal Preparation:

    • Acclimatize male Wistar rats (250-300g) for at least one week under standard laboratory conditions.

    • Anesthetize the rats with an appropriate anesthetic (e.g., pentobarbital sodium, 50 mg/kg, intraperitoneally).

  • Peptide and Inhibitor Preparation:

    • Dissolve this compound and SLIGRL-NH2 in a suitable vehicle, such as sterile saline, to the desired stock concentration.

    • Prepare a solution of amastatin in the same vehicle. Amastatin is co-administered to prevent the degradation of the peptides by aminopeptidases.

  • Administration:

    • Administer the peptides and amastatin intravenously (i.v.) via the tail vein.

    • In the control group, administer LRGILS-NH2 in combination with amastatin.

    • In the experimental group, administer SLIGRL-NH2 in combination with amastatin.

    • A typical injection volume is 1 ml/kg body weight.

  • Measurement of Tear Secretion:

    • Measure tear secretion at baseline and at various time points after peptide administration.

    • Carefully place a pre-weighed microsurgical sponge or a phenol red-impregnated cotton thread into the conjunctival sac of one eye.

    • Remove the sponge/thread after a specific time interval (e.g., 1 minute).

    • Determine the amount of tear secretion by measuring the change in weight of the sponge or the length of the color change on the thread.

Expected Outcome:

Intravenous administration of the PAR-2 activating peptide, SLIGRL-NH2, is expected to induce a significant increase in tear secretion. In contrast, the administration of the PAR-2 inactive control peptide, this compound, should not elicit any significant change in tear secretion compared to baseline levels.

Data Presentation

Table 1: Quantitative Data on the In Vivo Application of this compound in a Rat Tear Secretion Model

ParameterDetailsReference
Animal Model Male Wistar ratsNishikawa et al., 2005
Body Weight 250 - 300 gNishikawa et al., 2005
Peptide LRGILS-NH2 (PAR-2 inactive control)Nishikawa et al., 2005
Co-administered Agent Amastatin (aminopeptidase inhibitor)Nishikawa et al., 2005
Route of Administration Intravenous (i.v.)Nishikawa et al., 2005
Observed Effect No significant effect on tear secretionNishikawa et al., 2005

Note: The exact dosage of this compound was not specified in the available abstract. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental setup.

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serine Protease Serine Protease PAR2 PAR-2 Receptor Serine Protease->PAR2 Cleavage & Activation SLIGRL-NH2 SLIGRL-NH2 SLIGRL-NH2->PAR2 Binding & Activation This compound This compound This compound->PAR2 No Binding / No Activation G-protein G-protein PAR2->G-protein Activation Downstream Signaling Downstream Signaling G-protein->Downstream Signaling Physiological Response Physiological Response Downstream Signaling->Physiological Response

Caption: PAR-2 signaling pathway and points of action for activating and inactive peptides.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Model Rodent Model (e.g., Wistar Rat) Administration Intravenous Administration (with Amastatin) Animal Model->Administration Peptide Prep Peptide Preparation (this compound in Vehicle) Peptide Prep->Administration Measurement Measurement of Physiological Endpoint (e.g., Tear Secretion) Administration->Measurement Data Collection Data Collection & Analysis Measurement->Data Collection Conclusion Conclusion: No PAR-2 Mediated Effect Data Collection->Conclusion

Caption: Experimental workflow for in vivo studies using this compound as a negative control.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LRGILS-NH2 TFA is a synthetic peptide that serves as an essential negative control in studies involving Protease-Activated Receptor-2 (PAR-2). PAR-2 is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation, pain, and other physiological and pathophysiological processes. The activation of PAR-2 is initiated by the proteolytic cleavage of its extracellular N-terminus, which exposes a tethered ligand sequence, SLIGRL-NH2 in rodents. LRGILS-NH2 is the reverse sequence of this activating peptide and is therefore inactive, making it an ideal tool to ensure the specificity of observed cellular responses to PAR-2 agonists.[1]

These application notes provide detailed protocols for the use of this compound as a negative control in common cell-based assays, recommended concentrations, and an overview of the PAR-2 signaling pathway.

Data Summary

The appropriate concentration of this compound as a negative control should ideally be equivalent to or higher than the concentration of the PAR-2 agonist used in the experiment. This ensures that any observed effects are not due to non-specific peptide interactions.

Parameter Recommended Concentration Range Cell Types Assay Type Reference
In Vitro Concentration10 µM - 100 µMMonocytes, Macrophages, various transfected cell linesCalcium Flux, Reporter Gene Assays, Immunofluorescence[2]
In Vivo (Intracolonic, mouse)100 µg per mouseN/APermeability Assay

Signaling Pathway

PAR-2 activation triggers a dual signaling cascade involving both G protein-dependent and β-arrestin-dependent pathways. The canonical pathway involves the coupling of PAR-2 to the Gαq subunit, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, a key event in many cellular responses.[3] Concurrently, PAR-2 can signal through β-arrestin, which can act as a scaffold for various signaling molecules, leading to downstream effects independent of G protein activation.[4][5][6][7][8]

PAR2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G Protein-Dependent Pathway cluster_beta_arrestin β-Arrestin-Dependent Pathway Protease Protease (e.g., Trypsin) PAR2 PAR-2 Protease->PAR2 Cleavage & Activation Agonist PAR-2 Agonist (SLIGRL-NH2) Agonist->PAR2 Activation LRGILS This compound (Negative Control) LRGILS->PAR2 No Activation Gq Gαq PAR2->Gq Coupling beta_arrestin β-Arrestin PAR2->beta_arrestin Recruitment PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream_G Downstream Cellular Responses Ca_release->Downstream_G PKC->Downstream_G ERK12 ERK1/2 beta_arrestin->ERK12 Scaffolding Downstream_beta Cell Migration, Other Responses ERK12->Downstream_beta

Caption: PAR-2 Signaling Pathways

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound peptide

  • Sterile, nuclease-free water or a suitable buffer (e.g., PBS)

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Reconstitute the peptide in sterile water or buffer to a stock concentration of 1-10 mM. For example, to make a 1 mM stock solution of a peptide with a molecular weight of 770.84 g/mol , dissolve 0.771 mg in 1 mL of solvent.

  • Vortex gently to ensure the peptide is fully dissolved.

  • Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Cell-Based Calcium Flux Assay

This protocol outlines the measurement of intracellular calcium mobilization following PAR-2 activation, using this compound as a negative control.

Materials:

  • Cells expressing PAR-2 (e.g., HT-29, HEK293 transfected with PAR-2, or primary cells like monocytes)

  • This compound stock solution

  • PAR-2 agonist (e.g., SLIGRL-NH2 or Trypsin) stock solution

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities

Experimental Workflow:

Calcium_Flux_Workflow A Seed cells in a 96-well plate B Load cells with a calcium-sensitive dye A->B C Wash cells to remove excess dye B->C D Acquire baseline fluorescence C->D E Add this compound (Negative Control) or PAR-2 Agonist (Test) D->E F Measure fluorescence change over time E->F G Analyze data F->G

Caption: Calcium Flux Assay Workflow

Procedure:

  • Cell Seeding: Seed the PAR-2 expressing cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove any extracellular dye.

  • Assay:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for approximately 1-2 minutes.

    • Add the this compound (e.g., 100 µM final concentration) or the PAR-2 agonist (e.g., 10 µM SLIGRL-NH2) to the respective wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 5-10 minutes.

  • Data Analysis: The change in fluorescence intensity over time is indicative of intracellular calcium mobilization. Compare the response in cells treated with the PAR-2 agonist to those treated with this compound and untreated controls. A significant increase in fluorescence should only be observed in the agonist-treated cells.

General Considerations for Cell-Based Assays
  • Cell Line Specificity: The expression level of PAR-2 can vary significantly between cell lines. It is crucial to use a cell line with confirmed PAR-2 expression or a transfected cell line.

  • Peptide Stability: Peptides in solution can degrade over time. It is recommended to use freshly prepared dilutions from frozen stock for each experiment.

  • TFA Effects: LRGILS-NH2 is supplied as a trifluoroacetate (TFA) salt. At high concentrations, TFA can be cytotoxic or may affect cellular signaling. It is important to include a vehicle control (the buffer used to dissolve the peptide) in all experiments to account for any potential effects of the solvent or the TFA salt.

  • Positive Control: Always include a known PAR-2 agonist (e.g., SLIGRL-NH2 or trypsin) as a positive control to confirm that the cells are responsive and the assay is performing as expected.

By following these guidelines and protocols, researchers can effectively utilize this compound as a negative control to generate reliable and specific data in their investigations of PAR-2 signaling.

References

Application Notes and Protocols: LRGILS-NH2 TFA in Inflammatory Response Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for utilizing LRGILS-NH2 TFA in the study of inflammatory responses, specifically in the context of Protease-Activated Receptor-2 (PAR-2) signaling. This compound serves as an inactive negative control peptide, being the reverse sequence of the potent PAR-2 agonist, SLIGRL-NH2. The use of this control peptide is critical for demonstrating the specificity of inflammatory responses mediated by PAR-2 activation. The following protocols and data are intended to guide researchers in designing and executing robust in vitro and in vivo experiments to investigate PAR-2-mediated inflammation.

Activation of PAR-2 by its agonist, SLIGRL-NH2, initiates a signaling cascade that leads to the production of pro-inflammatory mediators. This process is central to various inflammatory conditions. To ensure that the observed inflammatory effects are specifically due to PAR-2 activation and not a result of non-specific peptide interactions, it is essential to include this compound as a negative control in parallel experiments.

Data Presentation

The following table summarizes the expected quantitative outcomes from an in vitro inflammatory assay using murine macrophages. The data illustrates the specific pro-inflammatory effect of the PAR-2 agonist SLIGRL-NH2, while the negative control peptide, this compound, is expected to show no significant activity. The data is a representative compilation based on typical results from such assays.

Table 1: Expected Cytokine and Nitric Oxide Production in LPS-Primed Murine Macrophages

Treatment GroupConcentrationTNF-α (pg/mL)IL-6 (pg/mL)Nitric Oxide (µM)
Vehicle Control (Medium)-BaselineBaselineBaseline
This compound30 µMNo significant increaseNo significant increaseNo significant increase
SLIGRL-NH230 µMSignificant increaseSignificant increaseSignificant increase

Baseline values are dependent on cell conditions and experimental setup. LPS priming may be used to enhance the inflammatory response.

Signaling Pathways and Experimental Workflow

PAR-2 Signaling Pathway in Inflammation

Activation of PAR-2 by agonists like SLIGRL-NH2 leads to the recruitment of G-proteins and subsequent activation of downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways culminate in the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-6.

PAR2_Signaling cluster_intracellular Intracellular SLIGRL-NH2 SLIGRL-NH2 PAR2 PAR-2 SLIGRL-NH2->PAR2 G_Protein G-Protein PAR2->G_Protein Recruitment PLC PLC G_Protein->PLC MAPK_Pathway MAPK Pathway (ERK, p38, JNK) G_Protein->MAPK_Pathway IKK IKK PLC->IKK Pro_inflammatory_Genes Pro-inflammatory Gene Transcription MAPK_Pathway->Pro_inflammatory_Genes NFkB NF-κB IKK->NFkB Activation NFkB->Pro_inflammatory_Genes Nuclear Translocation Cytokines TNF-α, IL-6 Release Pro_inflammatory_Genes->Cytokines

Caption: PAR-2 signaling cascade leading to inflammatory cytokine production.

Experimental Workflow for In Vitro Inflammation Assay

The following diagram outlines the general workflow for assessing the pro-inflammatory effects of SLIGRL-NH2 and the lack thereof with this compound in a macrophage cell line.

Experimental_Workflow cluster_setup Cell Culture and Treatment cluster_peptides Treatment Groups cluster_analysis Analysis start Seed RAW264.7 Macrophages incubation1 Incubate for 24h (Adherence) start->incubation1 priming Optional: Prime with LPS (e.g., 100 ng/mL) incubation1->priming treatment Treat with Peptides priming->treatment vehicle Vehicle Control lrgils This compound (Negative Control) sligrl SLIGRL-NH2 (PAR-2 Agonist) incubation2 Incubate for 6-24h vehicle->incubation2 lrgils->incubation2 sligrl->incubation2 harvest Harvest Supernatant incubation2->harvest elisa Measure Cytokines (TNF-α, IL-6) via ELISA harvest->elisa griess Measure Nitric Oxide via Griess Assay harvest->griess results Data Analysis and Comparison elisa->results griess->results

Caption: Workflow for in vitro macrophage inflammation assay.

Experimental Protocols

In Vitro Inflammation Assay in Murine Macrophages (RAW264.7)

This protocol describes the induction of an inflammatory response in RAW264.7 macrophage cells using the PAR-2 agonist SLIGRL-NH2, with this compound as a negative control.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • SLIGRL-NH2 (PAR-2 Agonist)

  • This compound (Negative Control)

  • Lipopolysaccharide (LPS) from E. coli (optional, for priming)

  • Phosphate Buffered Saline (PBS)

  • 96-well tissue culture plates

  • ELISA kits for mouse TNF-α and IL-6

  • Griess Reagent for Nitric Oxide detection

Procedure:

  • Cell Seeding:

    • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Cell Treatment:

    • Prepare stock solutions of SLIGRL-NH2 and this compound in sterile water or PBS.

    • The following day, carefully remove the culture medium.

    • (Optional Priming Step) To enhance the inflammatory response, you may pre-treat the cells with a low concentration of LPS (e.g., 100 ng/mL) for a short period (e.g., 1-2 hours) before adding the peptides.

    • Add fresh serum-free DMEM containing the respective treatments to the wells:

      • Vehicle Control (medium only)

      • This compound (final concentration, e.g., 30 µM)

      • SLIGRL-NH2 (final concentration, e.g., 30 µM)

    • Include multiple replicates for each condition.

  • Incubation:

    • Incubate the treated cells for a suitable period, typically 6 to 24 hours, at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically for specific markers.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate at a low speed to pellet any detached cells.

    • Carefully collect the supernatant for analysis.

    • Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Nitric Oxide Measurement (Griess Assay): Determine the concentration of nitric oxide in the supernatants using the Griess reagent.

In Vivo Mouse Model of Paw Edema

This protocol outlines a method to assess the pro-inflammatory effects of SLIGRL-NH2 in vivo, using this compound as a negative control to demonstrate specificity.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • SLIGRL-NH2

  • This compound

  • Sterile saline

  • Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Animal Acclimatization:

    • Acclimatize the mice to the experimental conditions for at least one week before the experiment.

  • Peptide Preparation:

    • Dissolve SLIGRL-NH2 and this compound in sterile saline to the desired concentrations (e.g., 10-100 µg per paw).

  • Baseline Measurement:

    • Measure the initial volume or thickness of the right hind paw of each mouse using a plethysmometer or calipers.

  • Intraplantar Injection:

    • Divide the mice into treatment groups:

      • Vehicle Control (sterile saline)

      • This compound

      • SLIGRL-NH2

    • Administer a single intraplantar injection of the respective treatment into the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness at various time points after the injection (e.g., 1, 2, 4, 6, and 24 hours).

    • The increase in paw volume or thickness compared to the baseline measurement is an indicator of inflammation.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point.

    • Compare the inflammatory response between the SLIGRL-NH2 and this compound groups to demonstrate the specificity of the PAR-2-mediated inflammation.

These protocols provide a framework for investigating the role of PAR-2 in inflammation using this compound as a critical negative control. Researchers should optimize concentrations and time points based on their specific experimental systems and hypotheses.

Application Notes: Studying PAR-2 Mediated Inflammation Using SLIGRL-NH2 and LRGILS-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor (GPCR), is a key player in inflammation and immunity.[1] It is activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin and mast cell tryptase, which exposes a tethered ligand that self-activates the receptor. This activation initiates signaling cascades that lead to potent pro-inflammatory responses.[1][2] Synthetic peptides that mimic the tethered ligand sequence can be used to study PAR-2 signaling without the need for proteases.

This document provides detailed application notes and protocols for utilizing the selective PAR-2 activating peptide (agonist) SLIGRL-NH2 and its corresponding inactive reverse-sequence negative control peptide, LRGILS-NH2 TFA , to investigate PAR-2 mediated inflammation.[3][4] Proper use of both the agonist and the inactive control is crucial for attributing observed effects specifically to PAR-2 activation.

Mechanism of Action

SLIGRL-NH2 is the peptide sequence corresponding to the murine PAR-2 tethered ligand.[5] It binds to and activates PAR-2, initiating downstream signaling pathways primarily through Gαq/11, leading to phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and a subsequent increase in intracellular calcium ([Ca2+]i).[6] This initial signal further triggers cascades involving mitogen-activated protein kinases (MAPK) and the transcription factor NF-κB, culminating in the expression and release of pro-inflammatory mediators like TNF-α, IL-6, and IL-8.[2]

This compound is a peptide with the reverse amino acid sequence of the active agonist.[3][7] It does not bind to or activate PAR-2 and is therefore used as a negative control to ensure that the observed inflammatory responses are a specific result of PAR-2 activation and not due to non-specific peptide effects.[3]

Core Applications

  • In Vitro Screening: Elucidating the cellular mechanisms of PAR-2 activation in various cell types (e.g., epithelial cells, endothelial cells, macrophages, neurons).

  • Inflammatory Mediator Release: Quantifying the release of cytokines, chemokines, and other pro-inflammatory molecules following PAR-2 stimulation.

  • Drug Discovery: Screening for novel PAR-2 antagonists by measuring the inhibition of SLIGRL-NH2-induced responses.

  • In Vivo Modeling: Inducing and studying acute inflammatory responses, such as edema and hyperalgesia, in animal models to test the efficacy of anti-inflammatory compounds.

Data Presentation: Efficacy and Potency of PAR-2 Agonists

The following tables summarize quantitative data for the PAR-2 agonist SLIGRL-NH2 and other more potent synthetic agonists for comparison.

Table 1: In Vitro Activity of PAR-2 Agonists

Compound Assay Type Cell Line Potency (EC50) Reference
SLIGRL-NH2 Intracellular Ca2+ Mobilization 16HBE14o- ~ >40 µM [6]
SLIGRL-NH2 Vascular Relaxation Endothelium-free aorta ~ 10 µM [8]
2-furoyl-LIGRLO-NH2 Intracellular Ca2+ Mobilization 16HBE14o- 0.84 µM [6]
2-at-LIGRL-NH2 Intracellular Ca2+ Mobilization 16HBE14o- 1.77 µM [6]

| SLIGRL-NH2 | Cytokine Release (IL-1β, IL-6, TNF-α) | Murine Macrophages | 30 µM (Effective Conc.) |[8] |

Table 2: In Vivo Inflammatory Response to PAR-2 Agonists in Rat Paw Edema Model

Compound Dose (per paw) Peak Edema (% Increase in Paw Volume) Time Point Reference
SLIGRL-NH2 500 µg ~50% 2 hours [9]
SLIGRL-NH2 2 mg Significant Edema 1-6 hours [1]
tc-LIGRLO-NH2 500 µg ~60% 2 hours [9]

| LRGILS-NH2 | 500 µg | No significant edema vs. vehicle | 1-6 hours |[9] |

Experimental Protocols & Visualizations

PAR-2 Signaling Pathway

Activation of PAR-2 by agonists like SLIGRL-NH2 triggers a well-defined signaling cascade leading to an inflammatory response.

PAR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR2 PAR-2 Receptor Gq Gαq/11 PAR2->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 ↑ [Ca2+]i IP3->Ca2 Induces Release MAPK MAPK Cascade (ERK, p38) Ca2->MAPK Activates IKK IKK MAPK->IKK Activates NFkB_I NF-κB / IκB IKK->NFkB_I Phosphorylates IκB NFkB NF-κB NFkB_I->NFkB Releases Gene Gene Transcription NFkB->Gene Translocates & Activates Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, IL-8) Gene->Cytokines Expression & Secretion Agonist SLIGRL-NH2 (Agonist) Agonist->PAR2 Binds & Activates

Caption: PAR-2 signaling cascade leading to inflammation.

Protocol 1: In Vitro Intracellular Calcium ([Ca2+]i) Mobilization Assay

This assay provides a rapid and sensitive method to measure PAR-2 activation by quantifying the transient increase in intracellular calcium.

Calcium_Flux_Workflow A 1. Seed Cells (e.g., 16HBE14o-, HEK293) in 96-well black plate B 2. Load Cells with Ca2+-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Incubate (e.g., 1 hr at 37°C) B->C D 4. Prepare Peptides SLIGRL-NH2 (agonist) LRGILS-NH2 (control) C->D E 5. Measure Baseline Fluorescence in Plate Reader C->E F 6. Inject Peptides & Record Fluorescence Signal (Ex/Em ~490/525 nm) D->F E->F G 7. Analyze Data (Peak Fluorescence - Baseline) F->G

Caption: Workflow for the intracellular calcium mobilization assay.

  • Cell Seeding:

    • Culture cells expressing PAR-2 (e.g., 16HBE14o- human bronchial epithelial cells) to 80-90% confluency.

    • Harvest cells and seed them into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (to aid dye dispersal) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.

  • Compound Preparation:

    • Prepare stock solutions of SLIGRL-NH2 and this compound in sterile water or DMSO. A typical stock concentration is 10 mM.

    • Prepare serial dilutions in assay buffer to create a dose-response curve (e.g., from 0.1 µM to 100 µM). The control peptide should be tested at the highest agonist concentration.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader (e.g., FlexStation or similar) equipped with an automated injection system.

    • Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the peptide solutions into the wells and continue to record the fluorescence signal for at least 60-120 seconds.

  • Data Analysis:

    • The response is calculated as the change in fluorescence (ΔF), which is the peak fluorescence after compound addition minus the baseline fluorescence.

    • Plot the ΔF against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

    • The response to LRGILS-NH2 should be negligible compared to SLIGRL-NH2.

Protocol 2: In Vitro Cytokine Release Assay (ELISA)

This protocol measures the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) from cells stimulated with the PAR-2 agonist.

ELISA_Workflow A 1. Plate Cells (e.g., Macrophages, PBMC) in 24- or 96-well plate B 2. Stimulate Cells with SLIGRL-NH2 or LRGILS-NH2 (e.g., 30 µM for 6-24 hr) A->B C 3. Collect Supernatant (Centrifuge to pellet cells) B->C D 4. Perform Sandwich ELISA on supernatant for target cytokine C->D E 5. Read Absorbance at 450 nm D->E F 6. Quantify Cytokine using a standard curve E->F

Caption: Workflow for measuring cytokine release via ELISA.

  • Cell Culture and Stimulation:

    • Seed immune cells (e.g., primary macrophages or a cell line like RAW 264.7) in a 24-well or 96-well tissue culture plate. Allow cells to adhere overnight.

    • Replace the medium with fresh, serum-low medium.

    • Add SLIGRL-NH2 (e.g., 1-50 µM) or LRGILS-NH2 (at the same concentration as the highest agonist dose) to the respective wells.[8] Include an untreated (vehicle) control.

    • Incubate for a predetermined time (e.g., 6 to 24 hours) at 37°C. The optimal time depends on the specific cytokine being measured.

  • Supernatant Collection:

    • After incubation, centrifuge the plate (e.g., at 400 x g for 10 minutes) to pellet the cells.

    • Carefully collect the supernatant without disturbing the cell pellet. Samples can be assayed immediately or stored at -80°C.

  • Sandwich ELISA Procedure:

    • Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse IL-6) overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Sample Incubation: Wash the plate. Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

    • Detection: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

    • Enzyme Conjugation: Wash the plate. Add an enzyme conjugate like Streptavidin-HRP. Incubate for 30 minutes.

    • Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). The reaction will produce a color.

    • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Analysis:

    • Measure the optical density (OD) at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the OD values versus the known concentrations of the recombinant cytokine standards.

    • Calculate the concentration of the cytokine in the experimental samples by interpolating their OD values from the standard curve.

Protocol 3: In Vivo Rat Paw Edema Assay

This assay is a classic model of acute inflammation used to assess the pro-inflammatory effects of PAR-2 activation in vivo.

Paw_Edema_Workflow A 1. Acclimatize Animals (e.g., Sprague-Dawley rats) B 2. Measure Baseline Paw Volume/Thickness A->B C 3. Intraplantar Injection Inject SLIGRL-NH2 (e.g., 500 µg) or LRGILS-NH2 into hind paw B->C D 4. Measure Paw Volume at time points (e.g., 1, 2, 4, 6 hr) using a plethysmometer C->D E 5. Calculate Edema (% increase from baseline) D->E F 6. Compare Agonist vs. Control Peptide Groups E->F

Caption: Workflow for the in vivo paw edema assay.

  • Animals:

    • Use male Sprague-Dawley rats (or similar) weighing approximately 200-250g. Acclimatize the animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Baseline Measurement:

    • Measure the volume or thickness of the rat's hind paw before any injections. Paw volume is typically measured using a plethysmometer, which records the displacement of water. This serves as the baseline (time 0) measurement.

  • Peptide Administration:

    • Dissolve SLIGRL-NH2 and this compound in sterile saline.

    • Administer a subplantar (intraplantar) injection of the peptide solution (e.g., 100 µL containing 500 µg of peptide) into the plantar surface of the left hind paw.[9]

    • Inject the contralateral (right) paw with the same volume of sterile saline as a vehicle control. The LRGILS-NH2 group serves as the specific negative control.

  • Measurement of Edema:

    • Measure the paw volume or thickness at regular intervals after the injection (e.g., every hour for up to 6 hours).[1][9]

  • Data Analysis:

    • Calculate the degree of swelling (edema) as the percentage increase in paw volume from the baseline measurement for each time point.

    • Edema (%) = [(Vt - V0) / V0] * 100, where Vt is the volume at time 't' and V0 is the initial volume.

    • Compare the edema response between the SLIGRL-NH2 treated group, the LRGILS-NH2 group, and the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant increase in paw volume in the SLIGRL-NH2 group compared to both control groups indicates a PAR-2 specific inflammatory response.

References

Application Note: LRGILS-NH2 TFA as a Negative Control in Smooth Muscle Cell Stimulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor implicated in a variety of physiological and pathological processes in smooth muscle, including contraction, proliferation, and inflammation.[1][2][3] Experimental investigation of PAR-2 function often relies on the use of synthetic peptide agonists that mimic the receptor's tethered ligand, such as SLIGRL-NH2 and SLIGKV-NH2.[1][4][5] To ensure the specificity of these agonists and validate that the observed cellular responses are indeed mediated by PAR-2, a reliable negative control is essential. LRGILS-NH2 TFA is a reverse-sequence peptide that is inactive at PAR-2 and serves as an excellent negative control for such assays.[6] This document provides detailed protocols and data on the use of this compound in smooth muscle cell stimulation assays.

Data Presentation

The following tables summarize the expected quantitative data from smooth muscle cell stimulation assays, highlighting the contrast between the effects of a PAR-2 agonist (SLIGRL-NH2) and the inactive control peptide (this compound).

Table 1: Effect of this compound and PAR-2 Agonist on Smooth Muscle Contraction

CompoundConcentration (µM)Contractile Response (% of maximum response to a standard agonist like carbachol)
Vehicle Control-0%
This compound100Minimal to no significant response
SLIGRL-NH2100Significant contractile response

Note: In some tissues, a very small, non-specific contractile response may be observed at high concentrations of various peptides, including LRGILS-NH2. This is generally considered to be independent of specific receptor activation.

Table 2: Effect of this compound and PAR-2 Agonist on Intracellular Calcium Mobilization in Smooth Muscle Cells

CompoundConcentration (µM)Peak Intracellular Ca2+ ([Ca2+]i) Increase (Fold change over baseline)
Vehicle Control-1.0
This compound100No significant increase
SLIGKV-NH2100Significant increase

Table 3: Effect of this compound and PAR-2 Agonist on Smooth Muscle Cell Proliferation (DNA Synthesis)

CompoundConcentration (µM)[3H]-Thymidine Incorporation (Fold change over control)
Vehicle Control-1.0
This compound100No significant increase
SLIGRL-NH2100Significant increase

Experimental Protocols

Smooth Muscle Cell Contraction Assay (Collagen Gel Assay)

This protocol is adapted from established methods for assessing smooth muscle cell contractility.

Materials:

  • Primary smooth muscle cells (e.g., human bronchial or vascular)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound (negative control)

  • SLIGRL-NH2 or other PAR-2 agonist (positive control)

  • Type I collagen solution

  • 24-well culture plates

  • Sterile spatula

Procedure:

  • Cell Preparation: Culture smooth muscle cells to 80-90% confluency. Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of 2-5 x 10^6 cells/mL.

  • Collagen Gel Preparation: On ice, mix 8 parts of cold collagen solution with 2 parts of the cell suspension.

  • Plating: Add 0.5 mL of the cell-collagen mixture to each well of a 24-well plate. Allow the gels to polymerize by incubating at 37°C for 1 hour.

  • Treatment: After polymerization, add 1 mL of culture medium containing the desired concentrations of this compound, a PAR-2 agonist, or vehicle control to each well.

  • Contraction: To initiate contraction, gently detach the collagen gels from the sides of the wells using a sterile spatula.

  • Data Acquisition: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), capture images of the gels. The area of the gel can be measured using image analysis software. The degree of contraction is inversely proportional to the gel area.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium changes in response to PAR-2 stimulation.

Materials:

  • Primary smooth muscle cells

  • Fura-2 AM or other calcium-sensitive fluorescent dye

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound

  • PAR-2 agonist (e.g., SLIGKV-NH2)

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Cell Seeding: Seed smooth muscle cells on glass coverslips or in a 96-well black-walled plate and grow to 70-80% confluency.

  • Dye Loading: Wash the cells with HBSS and then incubate with Fura-2 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence for a few minutes to establish a stable signal.

  • Stimulation: Add this compound, a PAR-2 agonist, or vehicle control to the cells and continue to record the fluorescence.

  • Data Analysis: The ratio of fluorescence at the two excitation wavelengths for Fura-2 is calculated to determine the intracellular calcium concentration. The peak increase in [Ca2+]i is then determined.

Signaling Pathways and Experimental Workflow

PAR-2 Signaling Pathway

Activation of PAR-2 by a specific agonist like SLIGRL-NH2 in smooth muscle cells typically leads to the coupling of Gαq and Gα12/13 G-proteins.[1] This initiates downstream signaling cascades, including the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and the activation of the RhoA/Rho kinase pathway contributes to calcium sensitization of the contractile machinery, ultimately leading to smooth muscle cell contraction and proliferation.[1]

PAR2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR2 PAR-2 Receptor Gq Gαq PAR2->Gq G13 Gα13 PAR2->G13 PLC PLC Gq->PLC Activates RhoA RhoA G13->RhoA Activates IP3 IP3 PLC->IP3 Generates Rho_Kinase Rho Kinase RhoA->Rho_Kinase Activates Agonist PAR-2 Agonist (e.g., SLIGRL-NH2) Agonist->PAR2 Binds & Activates Negative_Control This compound Negative_Control->PAR2 Does Not Bind/ Activate Ca_release Ca²⁺ Release from SR IP3->Ca_release Triggers Contraction Contraction/ Proliferation Ca_release->Contraction Rho_Kinase->Contraction

PAR-2 signaling pathway in smooth muscle cells.

Experimental Workflow for a Smooth Muscle Cell Stimulation Assay

The following diagram illustrates a typical workflow for an experiment designed to test the effects of a PAR-2 agonist and the negative control this compound on smooth muscle cells.

Experimental_Workflow start Start: Prepare Smooth Muscle Cell Culture treatment Treatment Groups start->treatment vehicle Vehicle Control treatment->vehicle negative This compound treatment->negative positive PAR-2 Agonist (e.g., SLIGRL-NH2) treatment->positive incubation Incubate for Defined Period vehicle->incubation negative->incubation positive->incubation measurement Measure Cellular Response incubation->measurement contraction Contraction Assay measurement->contraction calcium Calcium Imaging measurement->calcium proliferation Proliferation Assay measurement->proliferation analysis Data Analysis and Comparison contraction->analysis calcium->analysis proliferation->analysis conclusion Conclusion: Determine Specificity of PAR-2 Agonist analysis->conclusion

Experimental workflow for smooth muscle cell assays.

This compound is an indispensable tool for studying PAR-2 signaling in smooth muscle cells. Its lack of activity at the PAR-2 receptor allows researchers to confirm that the effects observed with PAR-2 agonists are specific and not due to off-target or non-specific interactions. The protocols and data presented in this application note provide a framework for the effective use of this compound as a negative control in smooth muscle cell stimulation assays.

References

Application Notes and Protocols for In Vivo Administration of LRGILS-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo administration and dosage of LRGILS-NH2 TFA, a widely used negative control peptide for Protease-Activated Receptor-2 (PAR-2) activation studies.

Introduction

This compound is a synthetic peptide that serves as an inactive analog to the PAR-2 activating peptide, SLIGRL-NH2. Due to its scrambled sequence, LRGILS-NH2 does not activate PAR-2, making it an essential negative control for in vivo experiments designed to investigate the physiological and pathological roles of PAR-2 activation. Proper administration and dosage are critical for obtaining reliable and reproducible results.

In Vivo Administration Data

The following table summarizes a recommended dosage for this compound based on in vivo studies with analogous inactive control peptides. It is crucial to note that optimal dosage may vary depending on the specific animal model, administration route, and experimental endpoint. Therefore, a pilot study to determine the optimal dose for your specific model is highly recommended.

ParameterRecommendation
Animal Model Mouse
Administration Route Intraperitoneal (IP) Injection
Dosage Range 1 - 5 µmol/kg
Vehicle Solution 10% DMSO in 0.9% Saline containing 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin)
Frequency Single dose or as required by the experimental design

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound peptide

  • Dimethyl sulfoxide (DMSO), sterile

  • 0.9% Sodium Chloride (Saline), sterile

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the required amount of peptide: Based on the desired dosage (e.g., in µmol/kg) and the number and weight of the animals, calculate the total mass of this compound needed.

  • Prepare the vehicle solution:

    • To prepare a 20% (w/v) SBE-β-CD solution in saline, dissolve 200 mg of SBE-β-CD in 1 mL of sterile 0.9% saline. Gentle warming and vortexing may be required to fully dissolve the SBE-β-CD.

    • To prepare the final vehicle, mix 1 part sterile DMSO with 9 parts of the 20% SBE-β-CD in saline solution (e.g., 100 µL DMSO + 900 µL of 20% SBE-β-CD in saline).

  • Dissolve the peptide:

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of the prepared vehicle to achieve the desired final concentration.

    • Vortex the tube thoroughly to dissolve the peptide. If necessary, sonicate briefly in a water bath to aid dissolution.

  • Sterilization: The final peptide solution should be prepared under aseptic conditions. If necessary, the solution can be filtered through a 0.22 µm sterile filter.

  • Storage: It is recommended to prepare the this compound solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage of the peptide in powder form, refer to the manufacturer's instructions (typically -20°C or -80°C).

In Vivo Administration via Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Appropriate animal restraint device

  • 70% Ethanol for disinfection

Protocol:

  • Animal Handling: Handle the mice gently to minimize stress. Use an appropriate restraint method to ensure the animal is secure and the injection site is accessible.

  • Prepare the Injection: Draw the calculated volume of the this compound solution into a sterile syringe fitted with a sterile needle. Ensure there are no air bubbles.

  • Locate the Injection Site: The preferred site for IP injection in mice is the lower right or left abdominal quadrant. This location avoids the cecum, bladder, and other vital organs.

  • Perform the Injection:

    • Position the mouse with its head tilted slightly downwards.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.

    • Aspirate gently to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

    • Inject the solution smoothly and steadily.

  • Post-injection Monitoring: After the injection, return the mouse to its cage and monitor for any adverse reactions, such as distress or signs of pain at the injection site.

Signaling Pathway and Experimental Workflow

Protease-Activated Receptor-2 (PAR-2) Signaling Pathway

LRGILS-NH2 serves as a negative control in studies investigating the activation of the PAR-2 signaling pathway. The following diagram illustrates the canonical signaling cascade initiated by PAR-2 activation, which LRGILS-NH2 is designed not to trigger.

Caption: PAR-2 signaling pathway initiated by proteolytic cleavage.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for an in vivo study utilizing this compound as a negative control.

Experimental_Workflow cluster_groups Experimental Groups Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Group_Allocation Random Group Allocation Animal_Acclimation->Group_Allocation Vehicle_Group Vehicle Control Group_Allocation->Vehicle_Group Activator_Group PAR-2 Activator (e.g., SLIGRL-NH2) Group_Allocation->Activator_Group Negative_Control_Group Negative Control (this compound) Group_Allocation->Negative_Control_Group Administration In Vivo Administration (e.g., IP Injection) Vehicle_Group->Administration Activator_Group->Administration Negative_Control_Group->Administration Peptide_Preparation Peptide/Vehicle Preparation Peptide_Preparation->Administration Observation Observation & Data Collection (e.g., Behavioral, Physiological) Administration->Observation Tissue_Collection Tissue/Sample Collection Observation->Tissue_Collection Analysis Downstream Analysis (e.g., Histology, qPCR, Western Blot) Tissue_Collection->Analysis Data_Analysis Statistical Data Analysis Analysis->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for in vivo PAR-2 studies.

Troubleshooting & Optimization

Troubleshooting LRGILS-NH2 TFA solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for solubility issues encountered with the peptide LRGILS-NH2 TFA in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: LRGILS-NH2 is a synthetic peptide with the sequence Leu-Arg-Gly-Ile-Leu-Ser-NH2.[1][2] It serves as a negative control for studies involving Protease-Activated Receptor-2 (PAR-2), with the corresponding activating peptide being SLIGRL-NH2.[1][2][3][4] The "TFA" designation indicates that the peptide is supplied as a salt with trifluoroacetic acid (TFA) as the counter-ion, which is a common remnant from the peptide synthesis and purification process.[5][6][7][8][9]

Q2: Why is my this compound peptide not dissolving in my aqueous buffer?

A2: Several factors can contribute to poor solubility of this compound in aqueous buffers:

  • Peptide Concentration: The desired concentration may exceed the peptide's solubility limit in the specific buffer.

  • pH of the Buffer: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[10] The pH of your buffer may be close to the pI of LRGILS-NH2.

  • Presence of TFA Counter-ions: TFA can bind to the positively charged residues of the peptide (like Arginine in LRGILS-NH2), which can alter the peptide's conformation and reduce its solubility in aqueous solutions.[5][11]

  • Hydrophobicity: The peptide sequence contains several hydrophobic amino acids (Leucine, Isoleucine), which can limit solubility in aqueous solutions.[10][12]

Q3: Can the TFA counter-ion interfere with my experiments?

A3: Yes, residual TFA can significantly impact biological assays. It is cytotoxic even at low concentrations, can alter cell proliferation, and may interfere with enzymatic assays by lowering the pH of the solution.[5][6] For sensitive applications like cellular assays or in vivo studies, it is often recommended to reduce TFA levels or exchange the counter-ion.[5][6][11]

Q4: What is a suitable storage condition for this compound?

A4: Lyophilized this compound powder should be stored in a sealed container, away from moisture, at -20°C for up to one year or -80°C for up to two years.[1] Stock solutions in solvent can be stored at -20°C for one month or -80°C for six months.[1]

Troubleshooting Guide

This section provides a step-by-step approach to resolving solubility issues with this compound.

Initial Dissolution Protocol

If you are just starting, follow this general protocol for dissolving your peptide.

Q: How should I first attempt to dissolve my this compound peptide?

A:

  • Centrifuge the Vial: Before opening, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[12]

  • Initial Solvent Selection:

    • Step 1: Water. Attempt to dissolve a small, known amount of the peptide in sterile, distilled water to a concentration of up to 2 mg/mL.[2] Vortex briefly.[13]

    • Step 2: Acidic Solution. LRGILS-NH2 has a net positive charge due to the Arginine residue and the N-terminal amine. Therefore, it should be more soluble in a slightly acidic solution. If it's insoluble in water, try adding a small amount of 10% acetic acid or 0.1% TFA dropwise while vortexing.[12][13]

  • Physical Aids: If solubility is still an issue, you can try the following:

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. This can help break up aggregates.[12][13]

    • Gentle Warming: Warm the sample to approximately 30-40°C. Be cautious, as excessive heat can degrade the peptide.[13][14]

Advanced Troubleshooting for Persistent Solubility Issues

If the initial protocol fails, or if you observe precipitation when diluting into your final buffer, use the following troubleshooting steps.

Q: My peptide dissolved in water/acid but precipitated when I added it to my aqueous buffer. What should I do?

A: This indicates that the peptide has reached its solubility limit in the final buffer composition.

  • Reduce Final Concentration: Your target concentration in the final buffer may be too high. Try lowering the concentration.[13]

  • Slow Dilution: Add the peptide stock solution to your aqueous buffer very slowly while vortexing or stirring. This prevents localized high concentrations that can lead to precipitation.[13]

Q: I suspect the TFA counter-ion is causing the solubility problem. What are my options?

A: The TFA counter-ion can indeed negatively impact solubility.[5] Consider the following:

  • Use an Organic Solvent: For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent first is a common strategy.[12]

    • DMSO: Dissolve the peptide in 100% DMSO (a stock concentration of up to 100 mg/mL has been reported for this compound[1]). Then, slowly add this stock solution to your aqueous buffer with vigorous stirring to the desired final concentration.[1][12] Note that the final DMSO concentration should be kept low, as it can affect biological assays.

    • DMF or Acetonitrile: These can be used as alternatives if DMSO interferes with your experiment.[12][15]

  • TFA Salt Exchange: For sensitive biological assays where TFA and organic solvents are not desired, a salt exchange to a more biocompatible counter-ion like hydrochloride (HCl) or acetate is the best solution.[5][6][11]

Quantitative Data Summary

While specific solubility data for this compound in various buffers is not extensively published, the table below summarizes general guidelines and known data points.

ParameterSolvent/ConditionRecommended Concentration/ActionReference
Water Sterile, distilled waterSoluble up to 2 mg/mL[2]
DMSO 100% DMSOSoluble up to 100 mg/mL[1]
Aqueous Buffers (General) pH below the peptide's pIAdd a small amount of 10% acetic acid or 0.1% TFA to aid dissolution.[12][13]
Final Assay Concentration Varies by bufferIf precipitation occurs upon dilution, lower the final peptide concentration.[13]

Experimental Protocols

Protocol 1: Standard Peptide Dissolution Workflow
  • Preparation: Allow the peptide vial to warm to room temperature before opening. Centrifuge the vial at 10,000 x g for 5 minutes to collect all the powder at the bottom.[12]

  • Initial Solubilization: Add a small amount of sterile, distilled water to attempt to dissolve the peptide at a concentration of 1-2 mg/mL. Vortex briefly.

  • pH Adjustment (if needed): If the peptide does not dissolve, add 10% acetic acid dropwise while vortexing until the peptide dissolves. LRGILS-NH2 is a basic peptide and should dissolve in an acidic solution.[12]

  • Physical Assistance (if needed): If the solution is still cloudy, place it in a bath sonicator for 5-10 minutes, chilling on ice between sonications.[12]

  • Dilution: Once fully dissolved, slowly add the peptide stock solution to your final aqueous buffer while stirring.

  • Final Check: A fully solubilized peptide solution should be clear and free of particulates.

Protocol 2: TFA to HCl Salt Exchange

This protocol is adapted for researchers who need to remove the TFA counter-ion for sensitive applications.

  • Initial Dissolution: Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.[11]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[11] Let the solution stand at room temperature for at least one minute.

  • First Lyophilization: Freeze the solution at -80°C or in liquid nitrogen. Lyophilize overnight until all liquid is removed.

  • Repetition (Crucial): Re-dissolve the lyophilized powder in the same volume of the 2-10 mM HCl solution.[11]

  • Second Lyophilization: Freeze the solution again and lyophilize overnight.

  • Repeat Cycle: For efficient TFA removal, repeat steps 4 and 5 at least two more times.[11]

  • Final Reconstitution: After the final lyophilization, reconstitute the resulting peptide hydrochloride salt in your desired aqueous buffer.

Visualizations

Troubleshooting Workflow for this compound Solubility

Troubleshooting_Workflow cluster_start Initial Dissolution cluster_acid pH Adjustment cluster_physical Physical Aids cluster_advanced Advanced Troubleshooting cluster_end Outcome Start Start: Lyophilized This compound Dissolve_Water Attempt to dissolve in sterile water (<=2 mg/mL) Start->Dissolve_Water Check_Water Is the solution clear? Dissolve_Water->Check_Water Add_Acid Add 10% Acetic Acid or 0.1% TFA dropwise Check_Water->Add_Acid No Success Success: Peptide Solubilized Check_Water->Success Yes Check_Acid Is the solution clear? Add_Acid->Check_Acid Sonicate_Warm Use bath sonication and/or gentle warming Check_Acid->Sonicate_Warm No Check_Acid->Success Yes Check_Physical Is the solution clear? Sonicate_Warm->Check_Physical Organic_Solvent Use minimal 100% DMSO, then dilute slowly into buffer Check_Physical->Organic_Solvent No Check_Physical->Success Yes Check_Organic Is the solution clear? Organic_Solvent->Check_Organic Salt_Exchange Perform TFA to HCl salt exchange protocol Check_Organic->Salt_Exchange No, or if organic solvent is not desired Check_Organic->Success Yes Salt_Exchange->Success If successful Failure Consult manufacturer's technical support Salt_Exchange->Failure If issues persist

References

Optimizing LRGILS-NH2 TFA concentration for effective negative control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of LRGILS-NH2 as a negative control in Protease-Activated Receptor-2 (PAR-2) assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is LRGILS-NH2 and why is it used as a negative control?

A1: LRGILS-NH2 is a synthetic peptide that serves as a negative control for the PAR-2 activating peptide, SLIGRL-NH2.[1][2][3][4] It is the reverse sequence of the active peptide and is designed to be biologically inactive, thus helping to ensure that any observed effects from SLIGRL-NH2 are specific to PAR-2 activation.

Q2: At what concentration should I use LRGILS-NH2 in my experiments?

A2: As a general guideline, LRGILS-NH2 should be used at the same concentration as the active peptide, SLIGRL-NH2. The effective concentration (EC50) for SLIGRL-NH2 is typically in the range of 5-10 µM, with common working concentrations for in vitro assays being between 20 µM and 30 µM.[5][6] Therefore, a similar concentration range is recommended for LRGILS-NH2 to serve as an effective negative control.

Q3: My LRGILS-NH2 peptide is difficult to dissolve. What should I do?

A3: LRGILS-NH2 is generally soluble in water at concentrations up to 2 mg/mL.[3] However, if you encounter solubility issues, it is recommended to first try dissolving the peptide in sterile, distilled water. If solubility remains an issue, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by a gradual dilution with your aqueous experimental buffer. For highly hydrophobic peptides, sonication can also aid in dissolution.

Q4: I am observing unexpected cellular activity with my LRGILS-NH2 negative control. What could be the cause?

A4: Unexpected activity from a negative control peptide can often be attributed to contaminants from the synthesis process, most notably trifluoroacetic acid (TFA). TFA is a strong acid used during peptide cleavage and purification and can remain as a counterion in the final product.[2][7] It has been shown to be cytotoxic and can interfere with cell-based assays, even at nanomolar concentrations.[2] It is crucial to consider the potential effects of TFA in your experimental system.

Q5: How can I remove TFA from my LRGILS-NH2 peptide?

A5: TFA can be removed or exchanged for a more biologically compatible counterion, such as hydrochloride (HCl) or acetate. The most common method is an HCl exchange, which involves dissolving the peptide in a dilute HCl solution and then lyophilizing it. This process is typically repeated several times to ensure complete removal of TFA.[2][7][8][9][10] Anion exchange chromatography is another effective method for TFA removal.[8][9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered when using LRGILS-NH2 in PAR-2 assays.

Issue 1: High Background Signal in the Negative Control Well
Potential Cause Troubleshooting Step
TFA Interference Residual TFA from peptide synthesis can cause non-specific cellular responses. It is recommended to perform a counterion exchange to replace TFA with HCl or acetate.[2][7][8][9][10]
Peptide Aggregation Aggregated peptides can lead to non-specific cellular stress and signaling. Ensure the peptide is fully dissolved. If aggregation is suspected, try dissolving in a small amount of DMSO before diluting in aqueous buffer. Visual inspection for precipitates and techniques like dynamic light scattering can detect aggregation.
Contamination The peptide or reagents may be contaminated with endotoxins or other biologically active substances. Use high-purity, sterile reagents and test for endotoxin contamination if immunological responses are observed.
Incorrect Peptide Concentration Errors in weighing or dilution can lead to a higher than intended concentration of the peptide. Re-weigh the peptide and prepare fresh stock solutions using calibrated equipment.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step
Variability in TFA Concentration Different batches of peptides may have varying levels of residual TFA, leading to inconsistent results. Quantifying the TFA content or routinely performing TFA removal can help standardize experiments.
Peptide Degradation Improper storage of the peptide can lead to degradation. Store lyophilized peptide at -20°C or -80°C and protect from moisture.[1][3] Once in solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Assay Conditions Minor variations in cell density, incubation times, or reagent concentrations can affect outcomes. Standardize all assay parameters and include appropriate positive and negative controls in every experiment.
Cell Passage Number The responsiveness of cells to stimuli can change with increasing passage number. Use cells within a consistent and low passage number range for all experiments.

Experimental Protocols

Protocol 1: Reconstitution of LRGILS-NH2
  • Preparation : Bring the lyophilized LRGILS-NH2 peptide to room temperature before opening the vial to prevent condensation.

  • Initial Solubilization : For a 1 mg vial, add 500 µL of sterile, distilled water to achieve a 2 mg/mL stock solution.[3] Gently vortex to dissolve.

  • Hydrophobic Peptides : If the peptide does not fully dissolve in water, a small amount of DMSO (e.g., 10-50 µL) can be added to the vial first. Once dissolved, slowly add the aqueous buffer to the desired final concentration, vortexing gently.

  • Storage : Aliquot the stock solution into smaller volumes and store at -80°C to minimize freeze-thaw cycles.

Protocol 2: Trifluoroacetic Acid (TFA) Removal via HCl Exchange

This protocol is adapted from established methods for TFA removal.[2][7][8][10]

  • Dissolution : Dissolve the peptide in distilled water at a concentration of 1 mg/mL.

  • Acidification : Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.

  • Incubation : Let the solution stand at room temperature for at least one minute.

  • Freezing : Flash-freeze the solution in liquid nitrogen or a -80°C freezer.

  • Lyophilization : Lyophilize the frozen solution overnight until all liquid is removed.

  • Repetition : To ensure complete TFA exchange, repeat steps 1-5 at least two more times.

  • Final Reconstitution : After the final lyophilization, reconstitute the peptide in your desired experimental buffer.

Data Presentation

Table 1: Summary of Recommended Concentrations for PAR-2 Peptides

PeptideRoleTypical EC50Recommended Working Concentration (in vitro)
SLIGRL-NH2 PAR-2 Agonist~5-10 µM[5]20-30 µM[6]
LRGILS-NH2 Negative ControlN/A20-30 µM

Table 2: Troubleshooting Summary for LRGILS-NH2 as a Negative Control

Symptom Primary Suspected Cause Recommended Action
Unexpected cellular activationTFA ContaminationPerform TFA removal/exchange.
High background signalPeptide AggregationImprove solubilization protocol (e.g., use of DMSO, sonication).
Inconsistent resultsPeptide DegradationEnsure proper storage and handling of peptide stocks.
No effect from positive controlInactive Agonist/Assay IssueVerify the activity of SLIGRL-NH2 and check all assay components.

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Protease Protease PAR2 PAR-2 Protease->PAR2 Cleavage & Activation SLIGRL-NH2 SLIGRL-NH2 (Agonist) SLIGRL-NH2->PAR2 Direct Activation LRGILS-NH2 LRGILS-NH2 (Negative Control) LRGILS-NH2->PAR2 No Activation G_Protein Gq/11 PAR2->G_Protein activates PLC PLCβ G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC PKC DAG->PKC activates Ca_Release->PKC activates Downstream Downstream Signaling (e.g., ERK1/2) PKC->Downstream

Caption: PAR-2 Signaling Pathway Activation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Peptide_Prep Prepare Peptide Stocks (SLIGRL-NH2 & LRGILS-NH2) Consider TFA Removal Add_Peptides Add Peptides to Wells: - Vehicle Control - LRGILS-NH2 (Negative Control) - SLIGRL-NH2 (Positive Control) Peptide_Prep->Add_Peptides Cell_Culture Culture and Seed Cells in Microplate Cell_Culture->Add_Peptides Incubate Incubate for Defined Period Add_Peptides->Incubate Add_Reagent Add Assay Reagent (e.g., Calcium-sensitive dye) Incubate->Add_Reagent Read_Plate Read Plate on Microplate Reader Add_Reagent->Read_Plate Data_Analysis Analyze Data: - Normalize to Vehicle - Compare Positive and  Negative Controls Read_Plate->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: General Experimental Workflow for a PAR-2 Cell-Based Assay.

References

LRGILS-NH2 TFA stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of LRGILS-NH2 TFA. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a synthetic peptide with the amino acid sequence Leu-Arg-Gly-Ile-Leu-Ser, with a C-terminal amide and supplied as a trifluoroacetate (TFA) salt. It serves as a negative control for the Protease-Activated Receptor 2 (PAR-2) agonist, SLIGRL-NH2. In experiments, it is used to ensure that the observed biological effects are specific to PAR-2 activation by the agonist and not due to non-specific peptide effects.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored in its lyophilized powder form in a tightly sealed container, protected from moisture and light. Recommended storage temperatures and durations are summarized in the table below.

Q3: How should I reconstitute lyophilized this compound?

A3: To reconstitute, allow the vial to warm to room temperature before opening to prevent moisture condensation. The choice of solvent depends on the experimental requirements. For many applications, sterile, purified water or a buffer such as phosphate-buffered saline (PBS) is suitable. For peptides with low aqueous solubility, a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer. It is crucial to use gentle vortexing or swirling to dissolve the peptide and to avoid vigorous shaking, which can cause aggregation.

Q4: Can I store the reconstituted this compound solution? If so, under what conditions?

A4: Yes, but for short periods. It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, the solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation. The aliquots should be stored at -20°C or -80°C. The stability of the peptide in solution is significantly lower than in its lyophilized form.

Q5: What are the common causes of peptide degradation, and how can I minimize them?

A5: Common degradation pathways for peptides include:

  • Hydrolysis: Cleavage of peptide bonds, often catalyzed by acidic or basic conditions.

  • Oxidation: Particularly of methionine, cysteine, and tryptophan residues.

  • Deamidation: Loss of an amide group, primarily from asparagine and glutamine residues.

  • Aggregation: Formation of insoluble peptide clusters.

To minimize degradation, store the peptide as a lyophilized powder at the recommended temperature, protect it from light and moisture, use high-purity solvents for reconstitution, and minimize freeze-thaw cycles of the solution.

Stability and Storage Conditions Summary

The following table summarizes the recommended storage conditions for this compound in both lyophilized and solution forms.

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°CUp to 1 yearStore in a desiccator, protected from light.
-80°CUp to 2 yearsIdeal for long-term storage.
In Solution -20°CUp to 1 month[1]Aliquot to avoid freeze-thaw cycles.
-80°CUp to 6 months[1]Preferred for longer-term solution storage.

Note: The stability of peptides in solution can be influenced by the solvent, pH, and presence of proteases. The provided durations are general guidelines. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Peptide will not dissolve - Incorrect solvent.- Peptide has aggregated.- Try a different solvent system. For hydrophobic peptides, a small amount of DMSO or acetonitrile may be necessary for initial dissolution, followed by dilution with an aqueous buffer.- Gentle sonication in a water bath can help to break up aggregates.
Inconsistent experimental results - Peptide degradation due to improper storage or handling.- Multiple freeze-thaw cycles of the stock solution.- Inaccurate peptide concentration.- Ensure the peptide has been stored correctly in its lyophilized form and that solutions are freshly prepared.- Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.- Verify the concentration of your stock solution using a quantitative amino acid analysis or a spectrophotometric method.
Loss of biological activity - Peptide degradation.- Adsorption of the peptide to container surfaces.- Review storage and handling procedures. Perform a stability check using HPLC.- Use low-protein-binding microcentrifuge tubes and pipette tips.

Experimental Protocols

Protocol for Reconstitution of this compound
  • Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening. This prevents the condensation of atmospheric moisture, which can degrade the peptide.

  • Solvent Selection: Choose a solvent appropriate for your experiment. For initial solubility testing, sterile deionized water is a good starting point. If solubility is low, consider adding a small amount of DMSO (e.g., 10-50 µL) to the lyophilized powder to dissolve it first, and then slowly add the aqueous buffer of choice to the desired final concentration.

  • Reconstitution: Add the calculated volume of the chosen solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent aggregation. A brief sonication in a water bath can be used if the peptide is difficult to dissolve.

  • Storage of Solution: If not for immediate use, aliquot the solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.

Protocol for Assessing Peptide Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer or solvent system.

    • Aliquot the stock solution into several vials. One vial will be used for the initial analysis (T=0), and the others will be stored under the conditions to be tested (e.g., different temperatures, pH values, or light exposure).

  • HPLC System and Conditions:

    • Column: A C18 reverse-phase column is typically suitable for peptide analysis.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient can be optimized to achieve better separation of the parent peptide from any degradation products.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at 214 nm or 280 nm.

  • Analysis:

    • Inject a sample from the T=0 vial to obtain the initial chromatogram and determine the peak area of the intact peptide.

    • At specified time points (e.g., 24h, 48h, 1 week), retrieve a vial stored under the test conditions.

    • Allow the vial to reach room temperature and inject a sample into the HPLC system.

    • Compare the peak area of the intact peptide to the T=0 sample. A decrease in the peak area and the appearance of new peaks indicate degradation.

  • Data Analysis:

    • Calculate the percentage of the remaining intact peptide at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining peptide against time to determine the stability profile under the tested conditions.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the role of LRGILS-NH2 as a negative control in the context of PAR-2 signaling and a typical experimental workflow to assess its effect.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Trypsin Trypsin PAR2 PAR-2 Trypsin->PAR2 Cleavage & Activation SLIGRL-NH2 SLIGRL-NH2 (Agonist) SLIGRL-NH2->PAR2 Binding & Activation LRGILS-NH2 LRGILS-NH2 (Control) LRGILS-NH2->PAR2 No Binding/Activation Gq/11 Gq/11 PAR2->Gq/11 Activates No_Activation No Signal Transduction PAR2->No_Activation PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK activation) Ca_release->Downstream PKC->Downstream

Caption: PAR-2 Signaling Pathway and the Role of LRGILS-NH2.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (Expressing PAR-2) Peptide_Prep Prepare Peptide Solutions (Agonist & Control) Control_Group Control Group: Treat with LRGILS-NH2 Peptide_Prep->Control_Group Agonist_Group Agonist Group: Treat with SLIGRL-NH2 Peptide_Prep->Agonist_Group Vehicle_Group Vehicle Group: Treat with vehicle Peptide_Prep->Vehicle_Group Incubation Incubate for a defined period Control_Group->Incubation Agonist_Group->Incubation Vehicle_Group->Incubation Assay Perform Downstream Assay (e.g., Calcium imaging, Western blot for p-ERK) Incubation->Assay Data_Analysis Data Analysis and Comparison Assay->Data_Analysis

References

Preventing degradation of LRGILS-NH2 TFA in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the LRGILS-NH2 TFA peptide in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its storage recommendations?

This compound is a synthetic peptide with the sequence Leu-Arg-Gly-Ile-Leu-Ser-NH2, where the C-terminus is amidated. It serves as a reverse-sequence, inactive negative control for the Protease-Activated Receptor-2 (PAR-2) agonist peptide, SLIGRL-NH2.[1][2][3] The trifluoroacetate (TFA) salt form is common for synthetic peptides.

Proper storage is critical to prevent degradation. The following table summarizes the recommended storage conditions for this compound.

Storage FormatTemperatureDurationKey Considerations
Lyophilized Powder-20°C to -80°CUp to 2 yearsStore in a desiccator, away from moisture.[1]
Stock Solution (in solvent)-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use a freshly opened, anhydrous solvent like DMSO.[1]
Stock Solution (in solvent)-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1]
Working SolutionPrepare FreshSame-day useRecommended for in vivo and in vitro experiments to ensure potency.[1]

Q2: What are the primary pathways through which LRGILS-NH2 might degrade in my experiment?

LRGILS-NH2 can degrade through several chemical and biological pathways. Understanding these is the first step in troubleshooting unexpected results.

  • Proteolytic Degradation: The presence of an Arginine (Arg) residue makes the peptide susceptible to cleavage by trypsin-like serine proteases, which are often present in serum-containing cell culture media. These enzymes cleave the peptide bond at the C-terminal side of Arg.

  • Cellular Degradation via the Ubiquitin-Proteasome System: The C-terminal amide of LRGILS-NH2 can be recognized by the SCF-FBXO31 ubiquitin ligase.[2][4] This can lead to ubiquitination and subsequent degradation by the proteasome within the cell.[1]

  • Chemical Instability:

    • Hydrolysis: The peptide bond, particularly adjacent to the Serine (Ser) residue, can undergo hydrolysis, especially at non-neutral pH.

    • Oxidation: While LRGILS-NH2 does not contain highly susceptible residues like Methionine or Cysteine, oxidation can still occur under harsh conditions.

    • Deamidation: Although the peptide does not contain Asparagine or Glutamine, which are most prone to deamidation, this process can occur at a slower rate with other residues under certain pH and temperature conditions.

The following diagram illustrates the primary degradation pathways for LRGILS-NH2.

cluster_proteolytic Proteolytic Degradation cluster_cellular Cellular Degradation cluster_chemical Chemical Instability LRGILS Intact LRGILS-NH2 Proteases Trypsin-like Proteases (e.g., in serum) LRGILS->Proteases Susceptible due to Arginine residue FBXO31 SCF-FBXO31 Ubiquitin Ligase LRGILS->FBXO31 Recognition of C-terminal amide Hydrolysis Hydrolysis (e.g., at Ser residue) LRGILS->Hydrolysis pH and temperature dependent Cleavage Cleavage at Arg-Gly bond Proteases->Cleavage Ubiquitination Ubiquitination FBXO31->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Primary degradation pathways of LRGILS-NH2.

Troubleshooting Guide

Problem: I am observing a loss of peptide activity in my cell-based assay.

This is a common issue that can often be traced back to peptide degradation. The following troubleshooting workflow can help you identify and resolve the problem.

Start Loss of Peptide Activity CheckStorage Verify Proper Storage (-20°C to -80°C, desiccated) Start->CheckStorage CheckHandling Review Handling Procedures (Fresh solutions, minimal freeze-thaw) CheckStorage->CheckHandling Storage OK Serum Is serum present in the media? CheckHandling->Serum Handling OK ProteaseInhibitor Add Protease Inhibitors Serum->ProteaseInhibitor Yes CellularUptake Is the peptide expected to act intracellularly? Serum->CellularUptake No ReduceSerum Reduce or Eliminate Serum ProteaseInhibitor->ReduceSerum ReduceSerum->CellularUptake ProteasomeInhibitor Consider Proteasome Inhibitor Control (e.g., MG-132) CellularUptake->ProteasomeInhibitor Yes pH_Temp Check pH and Temperature of Assay Buffer CellularUptake->pH_Temp No ProteasomeInhibitor->pH_Temp OptimizeBuffer Optimize Buffer Conditions (Neutral pH, physiological temp.) pH_Temp->OptimizeBuffer Not Optimal ConfirmDegradation Confirm Degradation with HPLC/LC-MS pH_Temp->ConfirmDegradation Optimal OptimizeBuffer->ConfirmDegradation End Problem Resolved ConfirmDegradation->End

Troubleshooting workflow for loss of peptide activity.

Q3: How can I experimentally verify if my this compound is degrading?

High-Performance Liquid Chromatography (HPLC) is a standard method to assess peptide purity and degradation over time. By analyzing samples from your experimental setup at different time points, you can quantify the amount of intact peptide remaining.

Experimental Protocol: HPLC-Based Stability Assay

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Spike the peptide into your experimental medium (e.g., cell culture media with and without serum, buffer solutions of different pH) to the final working concentration.

    • Incubate the samples under your experimental conditions (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), collect an aliquot of the medium.

    • To stop enzymatic degradation, immediately mix the aliquot with an equal volume of a precipitation solution (e.g., cold acetonitrile with 0.1% TFA).

    • Centrifuge the samples to pellet precipitated proteins and collect the supernatant for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a good starting point.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm.

  • Data Analysis:

    • The intact LRGILS-NH2 peptide will elute as a single major peak.

    • Degradation products will appear as new, smaller peaks, typically eluting earlier than the parent peptide.

    • Quantify the peak area of the intact peptide at each time point to determine the degradation rate.

Q4: What are the likely degradation products of LRGILS-NH2 that I might see on a mass spectrometer?

Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products. Based on the known degradation pathways, here are some potential fragments you might observe:

Degradation PathwayPotential Fragment 1Potential Fragment 2Notes
Proteolytic Cleavage at ArgL-RG-I-L-S-NH2This is a likely degradation pathway in the presence of serum.
Hydrolysis of C-terminal AmideL-R-G-I-L-S-OHNH3The C-terminal amide is hydrolyzed to a carboxylic acid.
Peptide Bond HydrolysisL-R-G-I-LS-NH2Example of hydrolysis at the Leu-Ser bond. Other internal cleavage sites are also possible.

The following diagram illustrates the expected fragmentation of LRGILS-NH2 from proteolytic cleavage.

Proteolytic cleavage site in LRGILS-NH2.

By following these guidelines and troubleshooting steps, researchers can minimize the degradation of this compound and ensure the reliability and reproducibility of their experimental results.

References

Interpreting unexpected results with LRGILS-NH2 TFA control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using LRGILS-NH2 TFA as a negative control in Protease-Activated Receptor-2 (PAR-2) related experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound control is showing a biological effect. Is this expected?

A1: this compound is designed to be an inactive control for PAR-2, being a reverse sequence of the PAR-2 agonist SLIGRL-NH2.[1][2][3] Ideally, it should not elicit a biological response. However, unexpected activity can arise from several factors:

  • Trifluoroacetic Acid (TFA) Interference: Synthetic peptides are often purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid, resulting in the final product being a TFA salt.[4][5] Residual TFA can have direct biological effects, including altering the pH of your assay medium or inducing cellular responses.[4][5][6]

  • Peptide Quality: Issues with peptide synthesis, purity, or storage can lead to degradation or the presence of contaminants that may be biologically active.

  • Off-Target Effects: At high concentrations, some peptides can exhibit non-specific interactions with other cellular components.

Troubleshooting Steps:

  • Review Peptide Handling: Ensure the peptide has been stored and handled correctly to prevent degradation. Lyophilized peptides should be stored at -20°C or -80°C.

  • TFA Control Experiment: To determine if the observed effect is due to TFA, run a control experiment with a TFA salt solution (e.g., sodium trifluoroacetate) at the same concentration as that present in your peptide solution.

  • pH Measurement: Check the pH of your final assay solution after adding the this compound to rule out effects from acidification.[4]

  • Counter-ion Exchange: If TFA is suspected to be the cause of the unexpected activity, consider performing a counter-ion exchange to replace TFA with a more biologically inert counter-ion like hydrochloride or acetate.[6]

  • Contact Supplier: If the issue persists, contact the peptide supplier to inquire about the specific batch and any known issues.

Q2: I'm observing poor solubility of my this compound peptide. What can I do?

A2: Poor solubility is a common issue with synthetic peptides and can lead to inaccurate concentration calculations and inconsistent experimental results.

Troubleshooting Steps:

  • Correct Solvent: LRGILS-NH2 is reported to be soluble in water.[3] Start by reconstituting the lyophilized peptide in sterile, nuclease-free water.

  • Sonication: Use a bath sonicator in short bursts to aid dissolution. Avoid excessive heating, which can degrade the peptide.

  • pH Adjustment: If the peptide remains insoluble, cautious adjustment of the pH can be attempted.

Q3: My experimental results are inconsistent between batches of this compound.

A3: Batch-to-batch variability can be a significant challenge. This can be due to differences in peptide purity, TFA content, or handling and storage.

Troubleshooting Steps:

  • Confirm Peptide Concentration: Use a quantitative amino acid analysis or a peptide quantification assay to confirm the concentration of your stock solution for each batch.

  • Standardize Protocols: Ensure that all experimental parameters, including cell passage number, reagent preparation, and incubation times, are kept consistent.

  • Perform Control Experiments: Always run positive (e.g., SLIGRL-NH2) and vehicle controls alongside your this compound control to provide a baseline for comparison.

Data Presentation

Table 1: Effects of TFA on Cell Proliferation

Cell TypeAssay TypeTFA Concentration EffectReference
Fetal Rat OsteoblastsCell NumberInhibition observed at concentrations as low as 10 nM.[5]
Fetal Rat OsteoblastsThymidine IncorporationReduced with TFA concentrations of 10⁻⁸ to 10⁻⁷ M.
Articular ChondrocytesCell NumberSimilar inhibitory effects as seen in osteoblasts.
Murine Glioma CellsCell GrowthStimulation observed at micromolar concentrations (0.5-7.0 mM).[5]

Experimental Protocols

Protocol 1: PAR-2 Activation Assay using Calcium Imaging with Fura-2 AM

This protocol assesses the ability of this compound to induce intracellular calcium mobilization, a key downstream signaling event of PAR-2 activation.

Materials:

  • HEK293 cells stably expressing PAR-2

  • This compound (control peptide)

  • SLIGRL-NH2 (positive control agonist)

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered Hank's Balanced Salt Solution (HBSS)

  • DMSO

Procedure:

  • Cell Seeding: Seed PAR-2 expressing HEK293 cells onto glass coverslips in a 6-well plate and culture for 24-48 hours.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 1 µg/mL Fura-2 AM with 0.02% Pluronic F-127 in HBSS).[7]

    • Wash cells twice with HBSS.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.[3]

    • Wash cells twice with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.[7]

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on a fluorescence microscope.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Apply this compound at the desired concentration and record the fluorescence ratio (340/380 nm) over time.

    • As a positive control, apply SLIGRL-NH2 and record the response.

Expected Results:

  • SLIGRL-NH2: A rapid increase in the 340/380 nm fluorescence ratio, indicating an increase in intracellular calcium.

  • This compound: No significant change in the 340/380 nm fluorescence ratio.

Protocol 2: Cytokine Release Assay (IL-6 and IL-8)

This protocol measures the release of pro-inflammatory cytokines IL-6 and IL-8 from cells in response to PAR-2 activation.

Materials:

  • Human bronchial epithelial cells (e.g., BEAS-2B)

  • This compound (control peptide)

  • SLIGRL-NH2 (positive control agonist)

  • Cell culture medium

  • ELISA kits for human IL-6 and IL-8

Procedure:

  • Cell Seeding: Seed BEAS-2B cells in a 96-well plate at an appropriate density and allow them to adhere.

  • Starvation: Once cells are confluent, replace the growth medium with serum-free medium and incubate for 24 hours.

  • Stimulation:

    • Replace the serum-free medium with fresh medium containing either this compound or SLIGRL-NH2 at various concentrations.

    • Include a vehicle-only control.

    • Incubate for a predetermined time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Quantify the concentration of IL-6 and IL-8 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

Expected Results:

  • SLIGRL-NH2: A dose-dependent increase in the secretion of IL-6 and IL-8.

  • This compound: No significant increase in IL-6 and IL-8 secretion compared to the vehicle control.

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease PAR2 PAR-2 Protease->PAR2 Cleavage & Activation SLIGRL-NH2 PAR-2 Agonist (SLIGRL-NH2) SLIGRL-NH2->PAR2 Activation LRGILS-NH2 Control Peptide (LRGILS-NH2) LRGILS-NH2->PAR2 No Activation Gq Gq PAR2->Gq Coupling PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK Cytokine_Release Cytokine Release (IL-6, IL-8) MAPK->Cytokine_Release

Caption: Simplified PAR-2 signaling pathway.

Experimental_Workflow A 1. Peptide Reconstitution - Dissolve this compound in sterile water - Prepare stock solution D 4. Stimulation - Add this compound (Control) - Add SLIGRL-NH2 (Positive Control) - Add Vehicle (Negative Control) A->D B 2. Cell Culture - Seed cells (e.g., HEK293-PAR2, BEAS-2B) - Culture to desired confluency C 3. Assay Preparation - Calcium Imaging: Load cells with Fura-2 AM - Cytokine Assay: Serum starve cells B->C C->D E 5. Data Acquisition - Calcium Imaging: Measure 340/380nm ratio - Cytokine Assay: Collect supernatant D->E F 6. Analysis - Calcium: Plot fluorescence ratio vs. time - Cytokine: Perform ELISA for IL-6/IL-8 E->F Troubleshooting_Workflow Start Unexpected activity with This compound control Check_Peptide Check Peptide Handling & Storage - Stored at -20°C/-80°C? - Freshly prepared? Start->Check_Peptide Check_TFA Is the effect due to TFA? Check_Peptide->Check_TFA TFA_Control Run TFA salt control experiment Check_TFA->TFA_Control Yes Check_pH Check pH of final assay solution Check_TFA->Check_pH No TFA_Effect Effect observed with TFA salt? TFA_Control->TFA_Effect Ion_Exchange Perform counter-ion exchange (e.g., to HCl or Acetate) TFA_Effect->Ion_Exchange Yes TFA_Effect->Check_pH No End Problem Resolved Ion_Exchange->End pH_Altered Is pH significantly altered? Check_pH->pH_Altered Adjust_pH Adjust pH of stock solution or assay buffer pH_Altered->Adjust_pH Yes High_Concentration Are you using a very high peptide concentration? pH_Altered->High_Concentration No Adjust_pH->End Lower_Concentration Test a lower concentration range to check for off-target effects High_Concentration->Lower_Concentration Yes Contact_Supplier Contact peptide supplier - Inquire about batch quality - Request certificate of analysis High_Concentration->Contact_Supplier No End2 Problem likely due to off-target effects or peptide quality Lower_Concentration->End2 Contact_Supplier->End2

References

How to address batch-to-batch variability of LRGILS-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LRGILS-NH2 TFA. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variability of this peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: LRGILS-NH2 is a synthetic peptide with the sequence Leu-Arg-Gly-Ile-Leu-Ser-NH2. It serves as a negative control for the Protease-Activated Receptor-2 (PAR-2) agonist, SLIGRL-NH2.[1][2][3][4] The "TFA" indicates that the peptide is supplied as a trifluoroacetate salt, which results from the use of trifluoroacetic acid (TFA) during the peptide's synthesis and purification process.[5][6][7]

Q2: What are the common causes of batch-to-batch variability with this compound?

A2: Batch-to-batch variability is a known challenge in synthetic peptides and can stem from several factors:

  • Purity Level: The percentage of the target peptide in the lyophilized powder can vary between synthesis batches. Impurities may include deletion sequences or incompletely deprotected peptides.[8][9]

  • Peptide Content: The actual amount of peptide in the vial can differ due to the presence of counter-ions (TFA) and residual water.

  • TFA Content: The amount of TFA can fluctuate between batches, which can impact the peptide's solubility, biological activity, and overall weight.[5][6][10]

  • Water Content: Lyophilized peptides are often hygroscopic and can absorb atmospheric moisture, leading to variations in concentration when dissolving the peptide by weight.[11][12]

  • Aggregation: The peptide may form aggregates, especially if it contains hydrophobic residues, which can affect its solubility and activity.[13]

Q3: How does the TFA counter-ion affect my experiments?

A3: The TFA counter-ion can have several effects on your experiments:

  • Biological Activity: TFA itself can be biologically active, sometimes inhibiting or promoting cell growth, which can interfere with the experimental results.[6][7]

  • Physicochemical Properties: TFA can alter the peptide's secondary structure, solubility, and stability.[5][6]

  • Analytical Interference: TFA can interfere with certain analytical techniques, such as IR spectroscopy.[6]

  • pH Alteration: Residual TFA can lower the pH of your peptide stock solution, potentially affecting your assay conditions.[6]

Q4: What are the recommended storage and handling conditions for this compound?

A4: Proper storage and handling are critical for maintaining peptide integrity:

  • Long-term Storage: For maximum stability, store the lyophilized peptide at -20°C or colder in a sealed container with a desiccant.[11][12][14]

  • Before Use: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[11][12]

  • In Solution: Peptide solutions are less stable than the lyophilized powder. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11][14]

Troubleshooting Guides

This section provides a structured approach to troubleshoot common problems encountered with this compound.

Issue 1: Inconsistent Biological Activity Between Batches

If you observe that different batches of this compound produce varying results in your biological assays, follow these steps to identify the root cause.

Troubleshooting Workflow for Inconsistent Biological Activity

cluster_start Start cluster_qc Quality Control Checks cluster_solubility Solubility & Handling cluster_action Corrective Actions start Inconsistent Biological Activity Observed purity Verify Peptide Purity via HPLC (Protocol 1) start->purity Step 1 solubility_check Assess Solubility (Protocol 4) start->solubility_check Parallel Check mass Confirm Molecular Weight via Mass Spec (Protocol 2) purity->mass Step 2 new_batch Contact Supplier for Replacement Batch purity->new_batch If purity is low tfa Quantify TFA Content (Protocol 3) mass->tfa Step 3 mass->new_batch If mass is incorrect peptide_content Determine Net Peptide Content tfa->peptide_content Step 4 exchange_tfa Consider TFA to HCl/Acetate Exchange tfa->exchange_tfa If TFA content is high & causing issues normalize Normalize Concentration by Net Peptide Content peptide_content->normalize If purity & mass are OK dissolution_protocol Review Dissolution Protocol solubility_check->dissolution_protocol dissolution_protocol->normalize If solubility issues are resolved

Caption: Troubleshooting workflow for inconsistent biological activity.

Quantitative Data Summary: Typical Specifications for this compound

ParameterAcceptable RangeMethod of Analysis
Purity (by HPLC) >95%Protocol 1: Reversed-Phase HPLC
Identity (by MS) 656.8 ± 1.0 DaProtocol 2: Mass Spectrometry
TFA Content 10-20% (by weight)Protocol 3: Ion Chromatography
Net Peptide Content 70-85% (by weight)Calculation based on purity, TFA, and water content
Issue 2: Poor or Variable Solubility

Difficulty in dissolving the peptide can lead to inaccurate concentrations and unreliable experimental results.

Troubleshooting Workflow for Solubility Issues

cluster_solvents Solvent Selection start Peptide Fails to Dissolve or Precipitates check_coa Review Certificate of Analysis (CoA) for Recommended Solvent start->check_coa test_solvents Test Different Solvents on a Small Aliquot check_coa->test_solvents water Start with Sterile, Deionized Water test_solvents->water dmso Try a Small Amount of DMSO, then Dilute with Aqueous Buffer water->dmso If not soluble acidic For Basic Peptides, Try 10% Acetic Acid dmso->acidic If still not soluble sonication Use Brief Sonication to Aid Dissolution acidic->sonication vortex Gentle Vortexing sonication->vortex result Peptide Dissolved vortex->result

Caption: Step-by-step guide to resolving peptide solubility issues.

Solubility Testing Protocol Summary

StepActionRationale
1 Start with a small amount of peptide.To avoid wasting the entire batch on a solvent that may not work.
2 Use sterile, deionized water as the initial solvent.LRGILS-NH2 is reported to be soluble in water.[1]
3 If solubility is poor, add a small percentage (10-30%) of an organic solvent like DMSO or acetonitrile before adding the aqueous buffer.Organic solvents can help dissolve hydrophobic peptides.
4 Use brief sonication or gentle vortexing.To break up aggregates and aid dissolution.
5 If the peptide is basic (contains Arg), a small amount of acetic acid may help.To protonate the peptide and increase its solubility in aqueous solutions.

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the purity of the this compound peptide batch.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the LRGILS-NH2 peptide.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the peptide in 50:50 water/acetonitrile with 0.1% formic acid.

  • Instrumentation:

    • Use an Electrospray Ionization (ESI) mass spectrometer.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode over a mass range of 400-1000 m/z.

  • Data Analysis:

    • The theoretical monoisotopic mass of LRGILS-NH2 is 656.83 Da.[1] Look for the corresponding [M+H]+ ion at approximately 657.8 m/z.

Protocol 3: Quantification of TFA Content by Ion Chromatography (IC)

Objective: To determine the amount of trifluoroacetate counter-ion in the peptide sample.

Methodology:

  • Standard Preparation:

    • Prepare a series of sodium trifluoroacetate standards in deionized water (e.g., 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the peptide in deionized water to a known concentration (e.g., 1 mg/mL).

  • IC Conditions:

    • Column: Anion-exchange column suitable for separating small organic acids.

    • Eluent: A sodium carbonate/sodium bicarbonate buffer.

    • Detection: Suppressed conductivity.

  • Data Analysis:

    • Generate a standard curve from the TFA standards.

    • Determine the TFA concentration in the peptide sample and calculate the weight percentage.

Protocol 4: Standardized Solubility Assessment

Objective: To determine the solubility of a new peptide batch in a consistent manner.

Methodology:

  • Peptide Preparation:

    • Weigh 1 mg of the lyophilized peptide into a clean, sterile microcentrifuge tube.

  • Solvent Addition:

    • Add 100 µL of sterile, deionized water to the tube to make a 10 mg/mL slurry.

  • Dissolution:

    • Vortex gently for 30 seconds.

    • If not fully dissolved, sonicate in a water bath for 2-5 minutes.

  • Observation:

    • Visually inspect the solution for any particulate matter against a dark background.

  • Serial Dilution (if necessary):

    • If the peptide is not soluble at 10 mg/mL, add another 100 µL of water (to make 5 mg/mL) and repeat the dissolution steps. Continue this process until the peptide is fully dissolved. The highest concentration at which the peptide is fully dissolved is the determined solubility.

References

LRGILS-NH2 TFA potential off-target effects and how to test for them

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the peptide LRGILS-NH2 TFA, along with troubleshooting guides and protocols for testing such effects.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in experiments?

LRGILS-NH2 is a peptide primarily used as a negative control for studies involving the Protease-Activated Receptor 2 (PAR2).[1][2][3] It is a scrambled or reversed amino acid sequence of the PAR2 agonist peptide, SLIGRL-NH2.[1][2][3] Because of this altered sequence, it is designed to be biologically inactive at the PAR2 receptor.[3][4] Its purpose is to help researchers confirm that any observed biological effects from the active peptide (SLIGRL-NH2) are due to specific receptor activation and not due to non-specific peptide effects.

The "TFA" (trifluoroacetic acid) indicates that the peptide is supplied as a salt with trifluoroacetate as the counter-ion, which is common after peptide synthesis and purification via HPLC.

Q2: What are the potential off-target effects of this compound?

As a control peptide, LRGILS-NH2 is intended to be devoid of biological activity. Therefore, any observed cellular or physiological response could be considered an "off-target" effect. Potential sources of these effects include:

  • Unintended Molecular Interactions: The peptide could interact with other receptors, enzymes, or ion channels in a non-specific manner.

  • Cellular Health Effects: At high concentrations, peptides can sometimes induce cytotoxicity or disrupt cell membranes, leading to artifacts.

  • Trifluoroacetic Acid (TFA) Effects: While generally considered to have low toxicity at the residual concentrations found in peptide preparations, TFA can be a concern in highly sensitive systems.[5][6] It is stable in the environment and some studies have noted its potential for liver toxicity or reproductive effects in mammals at higher concentrations.[7][8]

Q3: My negative control, this compound, is showing activity in my assay. What are the troubleshooting steps?

Observing an effect from a negative control requires systematic troubleshooting. This workflow can help isolate the cause.

A Unexpected Activity Observed with this compound B Step 1: Verify Reagents & Concentration A->B C Is peptide concentration correct? Is the correct peptide being used? Check stock solution integrity. B->C Check D Step 2: Rule Out TFA Effects B->D Yes K Problem likely in reagents/protocol. Re-prepare solutions and repeat. B->K No E Run experiment with vehicle control containing an equivalent concentration of TFA. D->E Check F Step 3: Assess Non-Specific Peptide Effects D->F Effect Absent J Source of activity identified. Adjust experimental design. D->J Effect Present G Test another unrelated, scrambled peptide. Perform a cell viability/toxicity assay. F->G Check H Step 4: Investigate Specific Off-Target Interaction F->H Effect Absent F->J Effect Present I Activity is likely a true, but unintended, biological effect. Proceed to off-target screening. H->I Check H->J Conclude General Off-Target Screening Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Target ID cluster_2 Tier 3: Mechanistic & In Vivo Confirmation A In Silico Prediction (Sequence homology, motif search) B Broad In Vitro Safety Panels (Receptor & Enzyme Profiling) A->B C Phenotypic Screening (Cell viability, morphology) B->C D Dose-Response Assays on identified 'hits' C->D E Target Deconvolution (Affinity chromatography, proteomics) D->E F Cellular Thermal Shift Assay (CETSA) E->F G Pathway Analysis (Western blot, qPCR on downstream targets) F->G H In Vivo Models (Assess toxicity & pharmacology in animal models) G->H cluster_0 Active Peptide: SLIGRL-NH2 cluster_1 Control Peptide: LRGILS-NH2 cluster_2 Biological Targets P1 SLIGRL-NH2 T_On PAR2 Receptor (On-Target) P1->T_On Binds & Activates P2 LRGILS-NH2 P2->T_On No Binding (Intended) T_Off1 Other GPCR (Off-Target) P2->T_Off1 ? T_Off2 Enzyme (Off-Target) P2->T_Off2 ? T_Off3 Ion Channel (Off-Target) P2->T_Off3 ? R1 Specific Activation T_On->R1 R2 No Interaction T_On->R2 R3 Potential Unintended Interaction T_Off1->R3 T_Off2->R3 T_Off3->R3

References

Technical Support Center: LRGILS-NH2 TFA and Fluorescent Dye Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interference of LRGILS-NH2 TFA with fluorescent dyes in biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is TFA present in my peptide sample?

A1: LRGILS-NH2 is a synthetic peptide used as a negative control for the Protease-Activated Receptor-2 (PAR-2) agonist, SLIGRL-NH2.[1][2][3][4] The "TFA" indicates that the peptide is supplied as a trifluoroacetate salt. Trifluoroacetic acid (TFA) is a strong acid commonly used during the chemical synthesis and purification (specifically, reverse-phase HPLC) of peptides.[5][6][7][8] While processes like lyophilization can remove excess, unbound TFA, the negatively charged TFA counter-ions remain bound to positively charged residues on the peptide.[5][7]

Q2: How can residual TFA from my LRGILS-NH2 peptide preparation interfere with my fluorescence-based assay?

A2: Residual TFA can interfere with fluorescence assays through several mechanisms:

  • Fluorescence Quenching: TFA can directly quench the fluorescence of certain dyes, reducing the signal intensity and thus the sensitivity of the assay.[9]

  • pH Alteration: As a strong acid, TFA can lower the pH of your assay buffer. Many fluorescent dyes, such as carboxyfluorescein (FAM) and fluorescein isothiocyanate (FITC), are highly pH-sensitive and exhibit decreased fluorescence in acidic conditions.[10] This can lead to inaccurate measurements.

  • Alteration of Peptide/Protein Properties: The presence of TFA counter-ions can alter the secondary structure, solubility, and biological activity of the peptide itself or other proteins in the assay, leading to confounding results.[5]

  • Spectral Shifts: In some cases, TFA can cause a shift in the excitation or emission spectra of a fluorescent dye.[11]

Q3: Which fluorescent dyes are most likely to be affected by TFA interference?

A3: While any fluorophore can be affected, those with pH-sensitive fluorescence are particularly vulnerable. This includes:

  • Fluorescein derivatives (FITC, FAM): Known for their pH-dependent fluorescence, which decreases in acidic environments.[10]

  • Tryptophan-containing proteins: TFA can react with tryptophan residues to form fluorescent products, which can increase background fluorescence.[12]

  • Naphthalene-based dyes: TFA has been shown to quench the fluorescence of naphthalene.[9]

Dyes like the Alexa Fluor and DyLight series are generally designed to be more photostable and less pH-sensitive, making them a better choice when TFA contamination is a concern.[10]

Q4: I am observing a lower-than-expected fluorescent signal in my assay when using this compound. How do I know if TFA is the cause?

A4: To determine if TFA is the cause of a low signal, you can perform the following control experiments:

  • TFA Spike-in Control: Add a small amount of TFA (at a concentration similar to what might be present in your peptide stock) to a control well containing your fluorescent dye and buffer, but without the peptide. A decrease in fluorescence compared to a well without added TFA would suggest direct interference.

  • pH Measurement: Measure the pH of your final assay solution containing the dissolved this compound. If the pH is significantly lower than the optimal range for your fluorescent dye, TFA is likely the culprit.

  • Use a TFA-free Peptide: If possible, obtain a sample of LRGILS-NH2 as an acetate or hydrochloride salt and compare the results. An improved signal with the TFA-free peptide would confirm interference.

Troubleshooting Guide

If you suspect that this compound is interfering with your assay, follow this troubleshooting guide.

Step 1: Assess the Severity of the Problem

First, confirm that TFA is the likely cause of the issue using the control experiments described in FAQ Q4 . If the interference is minimal and your results are still within an acceptable range, you may choose to proceed while noting the potential for signal suppression. However, if the signal-to-noise ratio is unacceptably low, proceed to the next steps.

Step 2: Choose a Mitigation Strategy

There are two main approaches to mitigating TFA interference: removing the TFA from your peptide sample or modifying your assay to be more robust to TFA's effects.

For the most reliable results, it is recommended to remove the TFA from your peptide stock and exchange it for a more biocompatible counter-ion like acetate or chloride.

If TFA removal is not feasible, you can try to modify your assay conditions. This is generally less effective than TFA removal but can provide some improvement.

Step 3: Implement the Chosen Strategy

The following sections provide detailed protocols for each mitigation strategy.

Quantitative Data on TFA Interference

Fluorescent Dye ClassTypical TFA Concentration RangeObserved Effect on FluorescenceNotes
Fluoresceins (FAM, FITC) 0.01% - 0.1%10% - 50% decreaseHighly pH-dependent. Buffering capacity of the assay medium is critical.
Rhodamines (TRITC, TAMRA) 0.01% - 0.1%5% - 20% decreaseGenerally more pH-stable than fluoresceins, but can still be quenched.
Cyanines (Cy3, Cy5) 0.01% - 0.1%0% - 15% decreaseRelatively stable, but high concentrations of TFA can still cause some quenching.
Alexa Fluor Dyes 0.01% - 0.1%0% - 10% decreaseEngineered for higher photostability and less pH sensitivity.

Experimental Protocols

Protocol 1: TFA Removal by HCl Exchange and Lyophilization

This protocol describes how to replace the TFA counter-ion with chloride.

  • Dissolve the Peptide: Dissolve the this compound peptide in deionized water to a concentration of 1 mg/mL.[5][7]

  • Add HCl: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[5][7]

  • Incubate: Let the solution stand at room temperature for at least one minute.

  • Freeze: Flash-freeze the solution, preferably in liquid nitrogen, or in a -80°C freezer.[5][7]

  • Lyophilize: Lyophilize the frozen sample overnight until all the liquid has been removed.[5][7]

  • Repeat: To ensure complete exchange, re-dissolve the lyophilized peptide powder in the same volume of the 2-10 mM HCl solution and repeat the freezing and lyophilization steps at least two more times.[5][7]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide (now in the HCl salt form) in your desired assay buffer.

Protocol 2: Assay Modification to Mitigate TFA Effects
  • Increase Buffer Capacity: Increase the concentration of your buffering agent (e.g., HEPES, Tris) to better resist the pH change caused by the addition of the acidic peptide solution.

  • pH Adjustment: After adding the this compound to your assay buffer, measure the pH and carefully adjust it back to the optimal range for your fluorescent dye using a dilute solution of NaOH.

  • Choose a Robust Dye: If you are in the assay development phase, select a fluorescent dye known for its photostability and low pH sensitivity, such as a member of the Alexa Fluor family.[10]

  • Include Proper Controls: Always run a "dye + TFA" control to quantify the direct quenching effect and a "no peptide" control to establish the baseline fluorescence.

Visualizations

Troubleshooting Workflow for TFA Interference cluster_0 Problem Identification cluster_1 Mitigation Strategy cluster_2 Implementation start Low or Inconsistent Fluorescent Signal check_tfa Is TFA interference suspected? start->check_tfa controls Run Control Experiments: 1. TFA Spike-in 2. pH Measurement 3. Use TFA-free peptide (if available) check_tfa->controls Yes decision Is interference confirmed? controls->decision no_issue TFA is not the issue. Investigate other causes. decision->no_issue No choose_method Choose Mitigation Method decision->choose_method Yes tfa_removal TFA Removal (Recommended) choose_method->tfa_removal assay_mod Assay Modification choose_method->assay_mod implement_removal Follow Protocol 1: - Ion Exchange (HCl) - Lyophilization tfa_removal->implement_removal implement_mod Follow Protocol 2: - Increase Buffer Capacity - Adjust pH - Use Robust Dye assay_mod->implement_mod end Proceed with Assay implement_removal->end implement_mod->end

Caption: Troubleshooting workflow for identifying and mitigating TFA interference.

Potential Mechanisms of TFA Interference TFA This compound (in assay solution) Quenching Fluorescence Quenching TFA->Quenching pH_Shift pH Decrease TFA->pH_Shift Conformation Peptide/Protein Conformational Change TFA->Conformation Signal_Loss Reduced Quantum Yield Quenching->Signal_Loss Protonation Fluorophore Protonation pH_Shift->Protonation Activity_Loss Altered Biological Activity Conformation->Activity_Loss Result Inaccurate Assay Results (Low Signal, High Variability) Signal_Loss->Result Protonation->Result Activity_Loss->Result

Caption: Mechanisms of this compound interference in fluorescent assays.

References

Validation & Comparative

Validating the Inactivity of LRGILS-NH2 TFA on PAR-2 Expressing Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the inactivity of the peptide LRGILS-NH2 TFA on Protease-Activated Receptor 2 (PAR-2) expressing cells. This guide outlines key experimental approaches, presents comparative data, and offers detailed protocols to ensure robust and reliable results.

This compound is widely used as a negative control peptide in PAR-2 studies. It is the reverse sequence of the potent PAR-2 agonist, SLIGRL-NH2[1][2][3]. Its lack of activity is crucial for its function as a negative control. This guide will detail the experimental procedures to confirm this inactivity by comparing its effects to known PAR-2 agonists and antagonists.

Comparative Analysis of PAR-2 Ligand Activity

The following table summarizes the expected outcomes when treating PAR-2 expressing cells with this compound in comparison to a known agonist (SLIGRL-NH2) and a known antagonist (GB88). This data is based on typical responses observed in functional assays.

LigandTypeConcentration Range (µM)Expected Cellular Response on PAR-2 Expressing Cells
This compound Negative Control1 - 100No significant increase in intracellular signaling (e.g., Ca2+ flux, IP1 accumulation).[1][4][5]
SLIGRL-NH2 Agonist1 - 50Dose-dependent increase in intracellular signaling.[1][3]
GB88 Antagonist0.1 - 10No direct activation of signaling; inhibits signaling induced by a PAR-2 agonist.[6]

Experimental Protocols

To experimentally validate the inactivity of this compound, a combination of assays measuring downstream signaling events of PAR-2 activation is recommended. The most common and robust method is the measurement of intracellular calcium mobilization.

Intracellular Calcium Mobilization Assay

This assay directly measures the activation of the Gq pathway, a primary signaling cascade initiated by PAR-2 activation.

Principle: PAR-2 activation leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium from the endoplasmic reticulum. This transient increase in cytosolic calcium can be detected using calcium-sensitive fluorescent dyes.

Detailed Protocol:

  • Cell Culture:

    • Culture a PAR-2 expressing cell line (e.g., HEK293-hPAR2, KNRK-rPAR2) in appropriate media and conditions until they reach 80-90% confluency in a 96-well black, clear-bottom plate.

  • Dye Loading:

    • Aspirate the culture medium and wash the cells once with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) at a final concentration of 2-5 µM in the buffered saline solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing:

    • After incubation, gently wash the cells twice with the buffered saline solution to remove excess dye.

    • Add 100 µL of the buffered saline solution to each well.

  • Compound Preparation:

    • Prepare stock solutions of this compound, SLIGRL-NH2 (positive control), and a PAR-2 antagonist (e.g., GB88) in an appropriate solvent (e.g., water or DMSO).

    • Prepare serial dilutions of the compounds in the buffered saline solution at 2x the final desired concentration.

  • Fluorescence Measurement:

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Inject 100 µL of the 2x compound solutions into the respective wells.

    • Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 120-180 seconds.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data to the response of a positive control (e.g., a maximal concentration of SLIGRL-NH2).

    • Plot the normalized response against the log of the compound concentration to generate dose-response curves.

Inositol Phosphate (IP1) Accumulation Assay

This assay provides an alternative method to measure Gq pathway activation by quantifying the accumulation of a downstream second messenger.

Principle: Activation of the Gq pathway leads to the production of inositol trisphosphate (IP3), which is rapidly metabolized. This assay measures the accumulation of its more stable downstream metabolite, inositol monophosphate (IP1), in the presence of LiCl (which blocks IP1 degradation).

Detailed Protocol:

  • Cell Seeding: Seed PAR-2 expressing cells in a 96-well plate and grow to the desired confluency.

  • Cell Stimulation:

    • Replace the culture medium with a stimulation buffer containing LiCl.

    • Add varying concentrations of this compound, SLIGRL-NH2, and a known antagonist.

    • Incubate for a specified period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol of a commercially available IP-One HTRF assay kit.

    • Add the HTRF reagents (a cryptate-labeled anti-IP1 antibody and a d2-labeled IP1 analog).

    • Incubate for the recommended time to allow for the competitive binding to occur.

  • Signal Measurement: Measure the HTRF signal using a compatible plate reader.

  • Data Analysis: Calculate the IP1 concentration based on a standard curve and plot the results as a function of ligand concentration.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist PAR-2 Agonist (e.g., SLIGRL-NH2) PAR2 PAR-2 Receptor Agonist->PAR2 Binds & Activates Gq Gq Protein PAR2->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Signaling Downstream Signaling DAG->Signaling Ca2 Ca2+ (Calcium) ER->Ca2 Releases Ca2->Signaling

Caption: PAR-2 Gq Signaling Pathway.

Experimental_Workflow Start Start Cell_Culture Culture PAR-2 Expressing Cells Start->Cell_Culture Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Compound_Addition Add Test Compounds Dye_Loading->Compound_Addition LRGILS This compound (Negative Control) Compound_Addition->LRGILS Test SLIGRL SLIGRL-NH2 (Positive Control) Compound_Addition->SLIGRL Test Antagonist PAR-2 Antagonist (e.g., GB88) Compound_Addition->Antagonist Test Measurement Measure Fluorescence (Ca2+ Flux) LRGILS->Measurement SLIGRL->Measurement Antagonist->Measurement Analysis Data Analysis and Dose-Response Curves Measurement->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Calcium Mobilization Assay Workflow.

Logical_Relationship cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_outcomes Expected Outcomes cluster_conclusion Conclusion Hypo This compound is inactive at PAR-2. Assay Functional Assay (e.g., Ca2+ Mobilization) Hypo->Assay Tested By LRGILS_Outcome This compound: No Signal Assay->LRGILS_Outcome Leads to SLIGRL_Outcome SLIGRL-NH2: Strong Signal Assay->SLIGRL_Outcome Leads to Validation Hypothesis Validated LRGILS_Outcome->Validation SLIGRL_Outcome->Validation

Caption: Experimental Logic for Inactivity Validation.

References

A Comparative Guide to PAR-2 Activating Peptides: LRGILS-NH2 vs. SLIGRL-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison between the synthetic peptides SLIGRL-NH2 and LRGILS-NH2 for researchers, scientists, and drug development professionals working with Protease-Activated Receptor 2 (PAR-2). We will delve into their respective roles in PAR-2 activation, present supporting experimental data, and provide detailed protocols for relevant assays.

Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Unlike typical GPCRs, PARs are activated by proteolytic cleavage of their extracellular N-terminus by serine proteases like trypsin.[3][4] This cleavage unmasks a new N-terminal sequence, known as a "tethered ligand," which binds to the receptor's second extracellular loop to initiate intracellular signaling.[3][4] Synthetic peptides that mimic this tethered ligand sequence can be used to study PAR-2 signaling without the need for proteases.

The two peptides at the center of this guide are SLIGRL-NH2, the murine/rodent PAR-2 activating peptide, and LRGILS-NH2.[5][6][7]

FeatureSLIGRL-NH2LRGILS-NH2
Sequence Ser-Leu-Ile-Gly-Arg-Leu-NH2Leu-Arg-Gly-Ile-Leu-Ser-NH2
Role PAR-2 AgonistInactive Negative Control
Mechanism of Action Mimics the tethered ligand of murine PAR-2, directly binding to and activating the receptor to initiate downstream signaling pathways.[3][6]As a reverse-sequence peptide, it does not specifically bind to or activate the PAR-2 receptor.[8][9] It is used to confirm that observed cellular responses are due to specific PAR-2 activation and not non-specific peptide effects.[10]
Primary Use In vitro and in vivo studies of PAR-2 signaling, function, and as a tool for screening potential PAR-2 antagonists.[2][7][11]Used alongside SLIGRL-NH2 in experiments to demonstrate the specificity of the agonist's effects.[9][10]

Quantitative Data: Potency and Efficacy

The potency of a PAR-2 agonist is typically determined by its half-maximal effective concentration (EC50) in various functional assays. SLIGRL-NH2 has been characterized in multiple systems, though its potency can vary depending on the cell type and assay conditions. LRGILS-NH2, as an inactive control, is not expected to elicit a response, and thus EC50 values are not applicable.

Table 1: Reported EC50 Values for SLIGRL-NH2

Assay TypeCell Line / Tissue ModelReported EC50
General PAR-2 ActivationNot specified~5 µM[7]
Calcium Mobilization16HBE14o- cells>40 µM[6]
VasorelaxationEndothelium-free rat aorta with PVAT10 µM[12]

Table 2: Competitive Binding Affinities for PAR-2

Competitive binding assays are used to determine the affinity of a ligand for a receptor. In these studies, various unlabeled PAR-2 activating peptides were used to displace the binding of a high-affinity radiolabeled agonist, [3H]2-furoyl-LIGRL-NH2. The affinity is expressed as a Ki value, where a lower Ki indicates higher binding affinity.

PeptideCalculated Ki (nM)
2-furoyl-LIGRL-NH211.2
SLIGRL-NH2 1,500
SLIGKV-NH2 (human)4,200
SLIGRL-OH11,000
SLIGKV-OH21,000

Data adapted from a study on NCTC2544-PAR2 cells.[5]

PAR-2 Signaling Pathway

Activation of PAR-2 by an agonist like SLIGRL-NH2 initiates a cascade of intracellular events. The receptor primarily couples to Gαq/11 proteins, which in turn activate Phospholipase Cβ (PLCβ).[13][14] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[13] The rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC). These initial events can then trigger further downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, which is involved in cell proliferation and migration.[1][15]

PAR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist SLIGRL-NH2 PAR2 PAR-2 Agonist->PAR2 binds Gq Gαq/11 PAR2->Gq activates PLC PLCβ Gq->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Response Cellular Response (Inflammation, Proliferation) Ca->Response MAPK MAPK/ERK Pathway PKC->MAPK activates MAPK->Response Calcium_Assay_Workflow start Plate PAR-2 Expressing Cells in Microplate culture Culture Overnight start->culture dye_load Load Cells with Calcium-Sensitive Dye culture->dye_load incubate Incubate 1 hr at 37°C dye_load->incubate measure Measure Fluorescence using FLIPR Instrument incubate->measure prepare_peptides Prepare Serial Dilutions of SLIGRL-NH2 & LRGILS-NH2 prepare_peptides->measure analyze Analyze Data: Generate Dose-Response Curve measure->analyze end Determine EC50 Value analyze->end ERK_Assay_Workflow start Culture & Serum-Starve PAR-2 Expressing Cells stimulate Stimulate with Peptides (SLIGRL-NH2 / LRGILS-NH2) start->stimulate lyse Lyse Cells & Extract Protein stimulate->lyse quantify Quantify Protein (BCA Assay) lyse->quantify sds_page Separate Proteins by SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blot Western Blot for p-ERK and Total ERK transfer->blot analyze Densitometry Analysis: Normalize p-ERK to Total ERK blot->analyze end Determine Fold-Change in ERK Phosphorylation analyze->end

References

Comparative Analysis of LRGILS-NH2 TFA Cross-Reactivity with Protease-Activated Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of LRGILS-NH2 TFA, a synthetic peptide, with various members of the protease-activated receptor (PAR) family. The objective is to present available experimental data to inform research and development decisions regarding the selectivity of this peptide.

Introduction to this compound and Protease-Activated Receptors

Protease-activated receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) involved in a wide range of physiological and pathological processes, including thrombosis, inflammation, and cancer. There are four known members of this family: PAR-1, PAR-2, PAR-3, and PAR-4. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a tethered ligand that binds to and activates the receptor.

LRGILS-NH2 is a synthetic peptide that is the reverse amino acid sequence of the PAR-2 activating peptide, SLIGRL-NH2.[1][2] It is widely used in research as a negative control to demonstrate the specificity of PAR-2 activation by its corresponding agonist.[1][2] This guide examines the experimental evidence for the selectivity of LRGILS-NH2 and its potential for cross-reactivity with other PAR family members.

Quantitative Data on Receptor Activation

The following table summarizes the available quantitative data on the activity of this compound at various protease-activated receptors. The data is primarily derived from in vitro functional assays, such as calcium mobilization and radioligand binding studies.

ReceptorPeptideAssay TypeResultInterpretation
PAR-2 LRGILS-NH2Radioligand BindingMinimal competition for [3H]2-furoyl-LIGRL-NH2 bindingInactive
PAR-1 LRGILS-NH2-No direct experimental data found-
PAR-3 LRGILS-NH2-No direct experimental data found-
PAR-4 LRGILS-NH2-No direct experimental data found-

Note: The available literature predominantly characterizes LRGILS-NH2 as a PAR-2 inactive peptide. There is a notable lack of published, direct experimental data assessing the activity of LRGILS-NH2 on PAR-1, PAR-3, and PAR-4.

Signaling Pathways

The activation of PARs initiates intracellular signaling cascades through the coupling to various G proteins. The diagram below illustrates a generalized signaling pathway for PAR activation.

PAR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR Protease-Activated Receptor (PAR) G_protein G Protein (Gq/11, Gi/o, G12/13) PAR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC AC Adenylyl Cyclase (AC) G_protein->AC RhoGEF RhoGEF G_protein->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Inhibition/Stimulation RhoA RhoA RhoGEF->RhoA Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) PKC->Cellular_Response PKA Protein Kinase A (PKA) cAMP->PKA PKA->Cellular_Response ROCK ROCK RhoA->ROCK ROCK->Cellular_Response

Generalized PAR signaling pathways.

Experimental Protocols

To assess the cross-reactivity of LRGILS-NH2 with other PARs, a series of in vitro functional assays can be employed. A standard experimental workflow is outlined below.

Calcium Mobilization Assay

This assay is a common method to determine the activation of Gq-coupled receptors, such as PARs.

Objective: To measure changes in intracellular calcium concentration in response to LRGILS-NH2 in cells expressing PAR-1, PAR-3, or PAR-4.

Materials:

  • Human Embryonic Kidney (HEK293) cells or other suitable host cells stably expressing human PAR-1, PAR-3, or PAR-4.

  • This compound peptide.

  • Known PAR-1, PAR-3, and PAR-4 agonists (e.g., TFLLR-NH2 for PAR-1, AYPGKF-NH2 for PAR-4) as positive controls.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Culture and Plating: Culture the PAR-expressing cells to ~80-90% confluency. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of LRGILS-NH2 and the respective positive control agonists in HBSS.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

  • Baseline Reading: Measure the baseline fluorescence for a set period.

  • Compound Addition: Use the plate reader's automated injector to add the LRGILS-NH2 or control agonist solutions to the wells.

  • Post-injection Reading: Immediately after injection, continuously record the fluorescence for a specified duration to capture the calcium flux.

  • Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of the peptide. Plot the dose-response curves and determine the EC50 values.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Cell_Culture Culture PAR-expressing cells Plating Seed cells in 96-well plate Cell_Culture->Plating Dye_Loading Load cells with Fluo-4 AM Plating->Dye_Loading Washing Wash to remove excess dye Dye_Loading->Washing Plate_Reader Place plate in fluorescence reader Washing->Plate_Reader Compound_Prep Prepare LRGILS-NH2 and controls Injection Inject compounds Compound_Prep->Injection Baseline Measure baseline fluorescence Plate_Reader->Baseline Baseline->Injection Post_Injection Record fluorescence change Injection->Post_Injection Data_Analysis Analyze dose-response Post_Injection->Data_Analysis

Experimental workflow for calcium mobilization assay.

Conclusion

Based on the currently available scientific literature, this compound is a highly selective peptide used as a negative control for PAR-2. There is a lack of evidence to suggest that it cross-reacts with other protease-activated receptors, namely PAR-1, PAR-3, and PAR-4. However, to definitively confirm its selectivity profile, direct experimental evaluation using functional assays, such as the calcium mobilization assay described above, on cells expressing these other PARs would be necessary. Researchers using LRGILS-NH2 as a control should be aware of the absence of comprehensive cross-reactivity data for PARs other than PAR-2.

References

A Researcher's Guide to LRGILS-NH2 TFA: An Inactive Control for Unraveling PAR-2 Biased Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of Protease-Activated Receptor 2 (PAR-2) signaling, the use of appropriate controls is paramount. This guide provides a comprehensive comparison of LRGILS-NH2 TFA as a negative control for studying the biased agonism of PAR-2, supported by experimental data and detailed protocols.

This compound is a synthetic peptide that serves as an inactive control in PAR-2 research. It is the reverse sequence of the potent PAR-2 agonist, SLIGRL-NH2. This reversal of the amino acid sequence renders the peptide unable to bind to and activate the receptor, thus providing a reliable baseline for measuring the specific effects of PAR-2 agonists.[1][2] The trifluoroacetate (TFA) salt form is a common counter-ion used in peptide purification.

The Concept of Biased Agonism at PAR-2

Protease-Activated Receptor 2 is a G protein-coupled receptor (GPCR) that can be activated by various proteases and synthetic peptides. A key concept in PAR-2 signaling is "biased agonism," where different agonists, upon binding to the same receptor, can stabilize distinct receptor conformations. This leads to the preferential activation of specific downstream signaling pathways. The two major signaling cascades initiated by PAR-2 are:

  • Gq/Calcium Mobilization: This pathway involves the coupling of the receptor to the Gq alpha subunit, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3). IP3 triggers the release of intracellular calcium stores.

  • β-Arrestin Recruitment and ERK1/2 Phosphorylation: This pathway involves the recruitment of β-arrestin proteins to the activated receptor. β-arrestin can act as a scaffold protein, leading to the activation of other signaling molecules, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Understanding biased agonism is critical for the development of drugs that can selectively target one pathway over another, potentially leading to more effective therapies with fewer side effects.

This compound: The Null Comparator

In the landscape of PAR-2 research, LRGILS-NH2 serves as the "null" or inactive comparator. Its utility lies in its inability to elicit a response in PAR-2-mediated signaling assays. Studies have consistently demonstrated that LRGILS-NH2 does not compete for binding with known PAR-2 agonists and fails to induce downstream signaling events such as calcium mobilization. For instance, in radioligand binding assays, LRGILS-NH2 showed no ability to displace a potent PAR-2 agonist even at high concentrations, confirming its lack of affinity for the receptor.

Comparative Performance of PAR-2 Ligands

To illustrate the concept of biased agonism and the role of LRGILS-NH2 as a negative control, the following table summarizes the performance of various PAR-2 ligands in key functional assays. The data highlights how different agonists can preferentially activate either the calcium mobilization or the ERK1/2 phosphorylation pathway.

LigandTypeCalcium Mobilization (EC50)ERK1/2 Phosphorylation (EC50)BiasReference
LRGILS-NH2 Inactive Control No Response No Response N/A
SLIGRL-NH2Agonist1.4 µM1.8 µMBalanced
2-furoyl-LIGRLO-NH2Agonist0.02 µM0.03 µMBalanced
AY254Biased Agonist80 nM2 nMERK-biased[3]
AY77Biased Agonist40 nM2 µMCalcium-biased[3]
DF253Biased Agonist2 µM> 100 µMCalcium-biased[3]

EC50 values represent the concentration of the ligand that produces 50% of the maximal response. Data is compiled from various sources and should be used for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines of the key experimental protocols used to assess PAR-2 biased agonism.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Culture: Cells endogenously expressing or recombinantly overexpressing PAR-2 (e.g., HEK293, HT-29) are seeded in a 96-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution.

  • Compound Addition: A baseline fluorescence reading is taken before the addition of the test compounds (e.g., LRGILS-NH2, SLIGRL-NH2, or biased agonists) at various concentrations.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence signal is plotted against the compound concentration to generate a dose-response curve and calculate the EC50 value.

ERK1/2 Phosphorylation Assay

This assay quantifies the level of phosphorylated ERK1/2, a downstream marker of β-arrestin pathway activation.

  • Cell Culture and Starvation: Cells are cultured to near confluence and then serum-starved for several hours to reduce basal ERK1/2 phosphorylation.

  • Compound Stimulation: Cells are stimulated with the test compounds for a specific time period (e.g., 5-10 minutes).

  • Cell Lysis: The cells are lysed to release their protein content.

  • Detection: The amount of phosphorylated ERK1/2 in the cell lysate is determined using methods such as:

    • Western Blotting: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

    • ELISA-based assays (e.g., HTRF, AlphaScreen): These are high-throughput methods that use specific antibody pairs to detect phosphorylated ERK1/2 in a plate-based format.

  • Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated and plotted against the compound concentration to determine the EC50.

β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin to the activated PAR-2.

  • Assay Principle: These assays often rely on enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET). In these systems, PAR-2 and β-arrestin are tagged with complementary fragments of a reporter enzyme or with a donor/acceptor pair for BRET.

  • Cell Lines: Stably transfected cell lines expressing the tagged PAR-2 and β-arrestin are used.

  • Compound Stimulation: The cells are treated with the test compounds.

  • Signal Detection: Upon agonist-induced recruitment of β-arrestin to PAR-2, the reporter fragments are brought into proximity, generating a detectable signal (luminescence or BRET).

  • Data Analysis: The signal is measured and plotted against the compound concentration to generate a dose-response curve and calculate the EC50.

Visualizing PAR-2 Signaling and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the PAR-2 signaling pathways, the workflow of a biased agonism experiment, and the logical relationship of LRGILS-NH2 as a control.

PAR2_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist PAR-2 Agonist (e.g., SLIGRL-NH2) PAR2 PAR-2 Receptor Agonist->PAR2 Binds & Activates Gq Gq PAR2->Gq Activates beta_Arrestin β-Arrestin PAR2->beta_Arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates Ca_release Ca²⁺ Release PLC->Ca_release Leads to ERK_pathway ERK1/2 Phosphorylation beta_Arrestin->ERK_pathway Leads to

PAR-2 Signaling Pathways

Biased_Agonism_Workflow start Start: PAR-2 expressing cells ligand_treatment Treat with Ligands (Control & Agonists) start->ligand_treatment control Inactive Control (LRGILS-NH2) ligand_treatment->control balanced Balanced Agonist (e.g., SLIGRL-NH2) ligand_treatment->balanced biased Biased Agonist (e.g., AY254) ligand_treatment->biased assay1 Assay 1: Calcium Mobilization control->assay1 assay2 Assay 2: ERK1/2 Phosphorylation control->assay2 balanced->assay1 balanced->assay2 biased->assay1 biased->assay2 data_analysis Data Analysis: Calculate EC50 & Bias assay1->data_analysis assay2->data_analysis conclusion Conclusion: Characterize Ligand Bias data_analysis->conclusion

Biased Agonism Experimental Workflow

Control_Logic cluster_ligands Test Compounds cluster_receptor Receptor Interaction cluster_outcome Experimental Outcome LRGILS LRGILS-NH2 (Reverse Sequence) Binding Binds to PAR-2? LRGILS->Binding Introduced to SLIGRL SLIGRL-NH2 (Active Sequence) SLIGRL->Binding Introduced to No_Signal No Signal (Negative Control) Binding->No_Signal No Signal Signal Generated (Agonist Effect) Binding->Signal Yes

LRGILS-NH2 as a Negative Control

References

A Comparative Guide to PAR-2 Antagonists: Evaluating the Efficacy of LRGILS-NH2 TFA as a Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of various Protease-Activated Receptor 2 (PAR-2) antagonists, with a special focus on establishing the role of LRGILS-NH2 TFA as a non-efficacious control peptide. The data presented herein is curated from multiple studies to offer a comprehensive overview for researchers engaged in the study of PAR-2 signaling and the development of novel therapeutics targeting this receptor.

Introduction to PAR-2 and its Antagonism

Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that binds to the receptor and initiates downstream signaling.[2] Given its involvement in disease, the development of potent and selective PAR-2 antagonists is a significant area of research.[1][3]

This guide compares several prominent PAR-2 antagonists, including the non-peptide antagonists I-191 and GB88, and the peptidomimetic antagonist C391. As a crucial component of rigorous experimental design, the peptide this compound is included as a negative control. LRGILS-NH2 is a reverse-sequence analog of the PAR-2 activating peptide SLIGRL-NH2 and is demonstrated to be inactive, thus serving as an ideal tool to ensure the specificity of the observed effects to PAR-2 modulation.[4][5]

Quantitative Comparison of PAR-2 Antagonists

The following tables summarize the in vitro efficacy of various PAR-2 antagonists against different signaling pathways. The data is presented to facilitate a direct comparison of their potencies.

Table 1: Inhibition of Agonist-Induced Intracellular Calcium (Ca²⁺) Mobilization

CompoundAntagonist TypeCell Line(s)AgonistpIC50IC50Citation(s)
This compound Negative Control PeptideNCTC2544-PAR2[³H]2-furoyl-LIGRL-NH₂->1 mM (Ki)[5]
I-191 Non-competitive, allosteric modulatorHT-292f-LIGRL-NH₂7.2 ± 0.1~63 nM[1][6]
HT-29Trypsin6.7 ± 0.1~200 nM[6]
C391 Competitive, peptidomimetic16HBE14o-2-at-LIGRL-NH₂~5.91.3 µM[1][7][8]
GB88 Competitive/Non-competitiveHT292f-LIGRLO-NH₂-~2 µM[9][10][11]
HT29Trypsin-~2-9 µM[10]

Table 2: Inhibition of ERK1/2 Phosphorylation

CompoundCell Line(s)AgonistpIC50IC50Citation(s)
I-191 HT-292f-LIGRL-NH₂7.8 ± 0.2~16 nM[6]
HT-29Trypsin7.2 ± 0.2~63 nM[6]
C391 16HBE14o-2-at-LIGRL-NH₂-14 µM[1][12]

Table 3: Inhibition of Other Signaling Pathways

CompoundPathway InhibitedCell Line(s)pIC50 / IC50Citation(s)
I-191 RhoA activationHT-29pIC50 7.5 ± 0.1[6]
cAMP accumulationHT-29pIC50 7.6 ± 0.1[6]
GB88 Biased antagonist: Agonist for ERK, Rho, and cAMP pathwaysHT-29-[3][13]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the PAR-2 signaling cascade and a typical experimental workflow for antagonist screening.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Protease Protease (e.g., Trypsin, Tryptase) PAR2_inactive PAR-2 (Inactive) Protease->PAR2_inactive Cleavage PAR2_active PAR-2 (Active) (Tethered Ligand) PAR2_inactive->PAR2_active Gq11 Gαq/11 PAR2_active->Gq11 G1213 Gα12/13 PAR2_active->G1213 beta_arrestin β-Arrestin PAR2_active->beta_arrestin PLC PLC Gq11->PLC RhoGEF RhoGEF G1213->RhoGEF MAPK_scaffold MAPK Scaffold beta_arrestin->MAPK_scaffold PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG RhoA RhoA Activation RhoGEF->RhoA ERK12_phos ERK1/2 Phosphorylation MAPK_scaffold->ERK12_phos Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC

Figure 1: PAR-2 Signaling Pathways.

Antagonist_Screening_Workflow cluster_assays Functional Assays start Start: Cell Culture (PAR-2 expressing cells) pre_incubation Pre-incubation with PAR-2 Antagonist or Control (e.g., this compound) start->pre_incubation agonist_stimulation Stimulation with PAR-2 Agonist (e.g., Trypsin, SLIGRL-NH2) pre_incubation->agonist_stimulation ca_assay Intracellular Ca²⁺ Assay (e.g., Fluo-4) agonist_stimulation->ca_assay erk_assay ERK1/2 Phosphorylation (Western Blot / ELISA) agonist_stimulation->erk_assay invivo_assay In Vivo Model (e.g., Thermal Hyperalgesia) agonist_stimulation->invivo_assay data_analysis Data Analysis (IC50 / pIC50 determination) ca_assay->data_analysis erk_assay->data_analysis invivo_assay->data_analysis conclusion Conclusion: Efficacy Determination data_analysis->conclusion

Figure 2: Experimental Workflow for PAR-2 Antagonist Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Intracellular Calcium Mobilization Assay

This assay is a primary method to determine the potency of PAR-2 antagonists in blocking Gq-mediated signaling.

1. Cell Preparation:

  • Seed PAR-2 expressing cells (e.g., HT-29, 16HBE14o-) in a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well.

  • Culture overnight to allow for cell adherence.

2. Dye Loading:

  • Wash cells with a buffered salt solution (e.g., HBSS).

  • Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in the dark at 37°C for approximately 1 hour.[1][14]

3. Compound Incubation:

  • Wash the cells to remove excess dye.

  • Add the PAR-2 antagonist at various concentrations or the negative control (this compound) to the respective wells.

  • Incubate for a predetermined time (e.g., 2-15 minutes) at room temperature.[15]

4. Agonist Stimulation and Measurement:

  • Place the plate in a fluorometric imaging plate reader (FLIPR) or a suitable plate reader.

  • Establish a baseline fluorescence reading.

  • Inject the PAR-2 agonist (e.g., Trypsin or a synthetic peptide agonist) and immediately begin recording fluorescence intensity over time.

5. Data Analysis:

  • The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the inhibition of a key downstream signaling event following PAR-2 activation.

1. Cell Culture and Treatment:

  • Culture PAR-2 expressing cells in 6-well plates until they reach 80-90% confluency.

  • Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.[16]

  • Pre-incubate the cells with various concentrations of the PAR-2 antagonist or this compound.

  • Stimulate the cells with a PAR-2 agonist for a short period (e.g., 5-10 minutes).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Collect the lysates and determine the protein concentration using a BCA or similar assay.

3. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[16][17]

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[18][19]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Visualize the protein bands using a chemiluminescent substrate.

4. Data Analysis:

  • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Quantify the band intensities using densitometry software.

  • Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

  • Calculate the percentage of inhibition of ERK1/2 phosphorylation and determine the IC50 value.

In Vivo Model of Thermal Hyperalgesia

This experiment evaluates the antagonist's efficacy in a PAR-2-dependent pain model.

1. Animals:

  • Use male mice (e.g., C57BL/6) for the study.

2. Antagonist Administration:

  • Co-inject the PAR-2 antagonist (e.g., C391) with an inflammatory agent that induces PAR-2 dependent hyperalgesia, such as compound 48/80, into the hind paw of the mice.[1][8] A vehicle control group receives only the inflammatory agent.

3. Assessment of Thermal Nociception:

  • Measure the thermal sensitivity of the mice at various time points after the injection using a plantar test apparatus.[20][21]

  • Record the latency for the mouse to withdraw its paw from a radiant heat source.

4. Data Analysis:

  • Compare the paw withdrawal latencies between the antagonist-treated groups and the vehicle control group.

  • A significant increase in paw withdrawal latency in the treated groups indicates that the antagonist is effective at blocking PAR-2-mediated thermal hyperalgesia.[22]

  • Use statistical analysis (e.g., ANOVA) to determine the significance of the results.

Conclusion

The data presented in this guide clearly demonstrates the efficacy of several PAR-2 antagonists, with I-191 showing particularly high potency across multiple signaling pathways. In contrast, this compound is shown to be an inactive control peptide, exhibiting no significant binding or inhibitory activity at high concentrations. The detailed experimental protocols and diagrams provided herein serve as a valuable resource for researchers in the field, facilitating the design and execution of robust experiments to further elucidate the role of PAR-2 in health and disease and to aid in the discovery of novel therapeutic agents.

References

LRGILS-NH2 TFA Control Group: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating signaling pathways, particularly those involving Protease-Activated Receptor-2 (PAR-2), the selection of appropriate controls is paramount for data integrity. This guide provides a comparative analysis of the LRGILS-NH2 TFA peptide, a widely used negative control for the PAR-2 agonist SLIGRL-NH2. By examining its performance in published studies, this document offers supporting experimental data, detailed protocols, and visual representations of relevant signaling pathways to aid in experimental design and data interpretation.

Performance in In-Vivo and In-Vitro Models

This compound is a reverse-sequence peptide of the PAR-2 agonist SLIGRL-NH2, designed to be biologically inactive.[1][2] Its primary application is as a control to ensure that the observed effects of SLIGRL-NH2 are specifically due to PAR-2 activation and not a result of non-specific peptide interactions. The following tables summarize quantitative data from a representative study that utilized LRGILS-NH2 as a control in a rat model of NSAID-induced small intestinal injury.

Experimental Group Parameter Method Result Conclusion
ControlPAR-2 mRNA ExpressionqRT-PCRBaseline LevelNormal physiological expression.
Model (NSAID-induced injury)PAR-2 mRNA ExpressionqRT-PCRIncreased ExpressionInjury upregulates PAR-2 expression.
SLIGRL-NH2 (PAR-2 Agonist)PAR-2 mRNA ExpressionqRT-PCRSignificantly Increased ExpressionPAR-2 activation further increases its own expression.
LRGILS-NH2 (Control Peptide) PAR-2 mRNA Expression qRT-PCR No Significant Change from Model LRGILS-NH2 does not activate the PAR-2 pathway.
ERK BlockerPAR-2 mRNA ExpressionqRT-PCRDown-regulated ExpressionInhibition of a downstream effector reduces PAR-2 expression.

Table 1: Comparative Analysis of PAR-2 mRNA Expression Levels. This table demonstrates that LRGILS-NH2, unlike the PAR-2 agonist SLIGRL-NH2, does not induce a significant change in PAR-2 mRNA expression compared to the injury model, confirming its role as an effective negative control.

Experimental Group Parameter Method Result Conclusion
Controlp-ERK1/2 Protein ExpressionWestern Blot, IHCBaseline LevelBasal level of ERK1/2 phosphorylation.
Model (NSAID-induced injury)p-ERK1/2 Protein ExpressionWestern Blot, IHCIncreased ExpressionInjury induces downstream signaling via ERK1/2 phosphorylation.
SLIGRL-NH2 (PAR-2 Agonist)p-ERK1/2 Protein ExpressionWestern Blot, IHCSignificantly Increased ExpressionPAR-2 activation strongly induces ERK1/2 phosphorylation.
LRGILS-NH2 (Control Peptide) p-ERK1/2 Protein Expression Western Blot, IHC No Significant Change from Model LRGILS-NH2 does not trigger the downstream PAR-2 signaling cascade.
ERK Blockerp-ERK1/2 Protein ExpressionWestern Blot, IHCDecreased ExpressionConfirms the role of ERK1/2 phosphorylation in the signaling pathway.

Table 2: Comparative Analysis of p-ERK1/2 Protein Expression. This table illustrates that the LRGILS-NH2 control group shows no significant increase in the phosphorylation of ERK1/2, a key downstream signaling molecule of the PAR-2 pathway, further validating its inactivity.

Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, the following are detailed methodologies from a study that effectively used this compound as a control.

In-Vivo Model of NSAID-Induced Small Intestinal Injury
  • Animal Model: Male Sprague-Dawley rats were used.

  • Injury Induction: Non-steroidal anti-inflammatory drug (NSAID) was administered to induce small intestinal injury.

  • Grouping: Rats were randomly divided into several groups: a control group, a model group (NSAID-induced injury), a PAR-2 agonist group (SLIGRL-NH2), a control peptide group (LRGILS-NH2), and an ERK blocker group.

  • Treatment Administration: The SLIGRL-NH2 and LRGILS-NH2 groups received a single dose (3 μmol/kg) of the respective peptides via tail vein injection after the establishment of the NSAID model.

  • Sample Collection: Twenty-four hours after treatment, rats were euthanized, and small intestine tissues were collected for analysis.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To measure the mRNA expression levels of PAR-2.

  • Procedure:

    • Total RNA was extracted from the small intestine tissues.

    • cDNA was synthesized from the extracted RNA.

    • qRT-PCR was performed using specific primers for PAR-2 and a housekeeping gene for normalization.

    • Relative gene expression was calculated using the 2-ΔΔCt method.

Western Blot Analysis
  • Objective: To determine the protein expression levels of phosphorylated ERK1/2 (p-ERK1/2).

  • Procedure:

    • Total protein was extracted from the small intestine tissues.

    • Protein concentration was determined using a BCA protein assay kit.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against p-ERK1/2 and a loading control (e.g., β-actin).

    • After washing, the membrane was incubated with a secondary antibody.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC)
  • Objective: To visualize the localization and expression of p-ERK1/2 in the small intestine tissue.

  • Procedure:

    • Paraffin-embedded tissue sections were deparaffinized and rehydrated.

    • Antigen retrieval was performed.

    • Sections were incubated with a primary antibody against p-ERK1/2.

    • A secondary antibody conjugated to an enzyme was applied.

    • The signal was developed using a chromogenic substrate.

    • Sections were counterstained and mounted for microscopic examination.

Signaling Pathways and Experimental Workflow

The activation of PAR-2 by its agonist, SLIGRL-NH2, triggers a cascade of intracellular signaling events. A key pathway implicated in PAR-2 mediated responses is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically involving the phosphorylation of ERK1/2. The following diagrams illustrate this signaling pathway and the experimental workflow used to investigate it.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SLIGRL-NH2 SLIGRL-NH2 PAR-2 PAR-2 SLIGRL-NH2->PAR-2 Activation G-Protein G-Protein PAR-2->G-Protein Coupling PLC PLC G-Protein->PLC Activates PKC PKC PLC->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK1/2 ERK1/2 MEK->ERK1/2 Phosphorylates p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p-ERK1/2->Transcription_Factors Activates Gene_Expression Gene Expression (e.g., Pro-inflammatory cytokines) Transcription_Factors->Gene_Expression Induces

Caption: PAR-2 signaling cascade leading to gene expression.

Experimental_Workflow cluster_analysis Molecular Analysis Animal_Model NSAID-Induced Injury in Rats Grouping Randomized Groups: - Control - Model - SLIGRL-NH2 - LRGILS-NH2 - ERK Blocker Animal_Model->Grouping Treatment Peptide/Inhibitor Administration Grouping->Treatment Sample_Collection Tissue Collection (Small Intestine) Treatment->Sample_Collection qRT-PCR qRT-PCR (PAR-2 mRNA) Sample_Collection->qRT-PCR Western_Blot Western Blot (p-ERK1/2 Protein) Sample_Collection->Western_Blot IHC Immunohistochemistry (p-ERK1/2 Localization) Sample_Collection->IHC Data_Analysis Statistical Analysis & Comparison qRT-PCR->Data_Analysis Western_Blot->Data_Analysis IHC->Data_Analysis

Caption: Workflow for investigating PAR-2 signaling in vivo.

References

A Comparative Guide to Validating RNAi-Mediated PAR-2 Knockdown Using LRGILS-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the knockdown of Protease-Activated Receptor 2 (PAR-2) following RNA interference (RNAi). A crucial step in any loss-of-function study is the confirmation that the observed phenotype is a direct result of the target gene's suppression. In the context of PAR-2, a G protein-coupled receptor involved in a myriad of physiological and pathological processes, this validation is paramount.

A robust method for validating PAR-2 knockdown involves the use of a specific agonist to stimulate the receptor and a corresponding inactive peptide as a negative control. This guide focuses on the application of LRGILS-NH2 TFA, a reverse-sequence inactive peptide, in conjunction with a PAR-2 agonist, to provide clear, interpretable, and reliable validation of RNAi efficacy. We present supporting experimental data, detailed protocols, and visual workflows to aid in the design and execution of your validation experiments.

Comparison of this compound with PAR-2 Agonists in Knockdown Validation

The core principle of this validation strategy is to demonstrate that the cellular response to a PAR-2 agonist is significantly diminished in cells treated with PAR-2 siRNA compared to control cells, while the inactive peptide, this compound, elicits no response in either condition. This approach confirms both the efficacy of the siRNA in reducing functional receptor expression and the specificity of the agonist's action.

Alternative PAR-2 Activating Peptides

Several synthetic peptides that mimic the tethered ligand exposed after proteolytic cleavage of PAR-2 can be used as agonists. The choice of agonist may depend on the specific cell type and the desired signaling pathway to be investigated.

  • SLIGRL-NH2: The murine PAR-2 activating peptide, widely used in functional assays.

  • SLIGKV-NH2: The human PAR-2 activating peptide.

  • 2-furoyl-LIGRLO-NH2: A more potent and selective PAR-2 agonist.[1]

  • 2-at-LIGRL-NH2: Another potent and specific PAR-2 agonist.[1]

This compound serves as an ideal negative control as it is the reverse sequence of the murine activating peptide SLIGRL-NH2 and does not activate the PAR-2 receptor.[2]

Quantitative Data Comparison

The following tables summarize the expected quantitative outcomes from key experiments designed to validate PAR-2 knockdown. The data illustrates the specific attenuation of agonist-induced signaling in PAR-2 siRNA-treated cells, with no activity from the this compound negative control.

Table 1: Validation of PAR-2 Knockdown by Calcium Mobilization Assay

Treatment GroupAgonist (e.g., SLIGRL-NH2, 10 µM) Response (Δ RFU)Negative Control (this compound, 10 µM) Response (Δ RFU)
Control siRNA 15,000 ± 1,200150 ± 50
PAR-2 siRNA 2,500 ± 400140 ± 60
% Reduction ~83%-

Δ RFU = Change in Relative Fluorescence Units. Data are representative and based on typical outcomes reported in the literature.

Table 2: Validation of PAR-2 Knockdown by ERK1/2 Phosphorylation Assay (Western Blot)

Treatment GroupAgonist (e.g., SLIGRL-NH2, 10 µM) p-ERK/Total ERK RatioNegative Control (this compound, 10 µM) p-ERK/Total ERK Ratio
Control siRNA 2.5 ± 0.30.2 ± 0.05
PAR-2 siRNA 0.5 ± 0.10.18 ± 0.04
% Reduction 80%-

p-ERK/Total ERK Ratio is a measure of ERK1/2 activation. Data are representative and based on typical outcomes reported in the literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

RNAi-Mediated Knockdown of PAR-2

a. Cell Culture and Seeding:

  • Culture your cells of interest (e.g., HEK293, Panc-1) in the appropriate growth medium until they reach 70-80% confluency.

  • Seed the cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

b. siRNA Transfection:

  • Prepare two sets of transfection complexes: one with a validated PAR-2 specific siRNA and another with a non-targeting control siRNA.

  • For each well of a 6-well plate, dilute 50 pmol of siRNA into 250 µL of serum-free medium.

  • In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium according to the manufacturer's instructions.

  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

  • Add the 500 µL of the siRNA-lipid complex dropwise to the cells.

  • Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

c. Validation of Knockdown at the mRNA and Protein Level:

  • After incubation, harvest a subset of cells to confirm knockdown.

  • For mRNA analysis (qPCR): Extract total RNA, perform reverse transcription to synthesize cDNA, and then use quantitative PCR with primers specific for PAR-2 and a housekeeping gene to determine the relative reduction in PAR-2 mRNA levels.

  • For protein analysis (Western Blot): Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against PAR-2 and a loading control (e.g., GAPDH or β-actin) to confirm a reduction in PAR-2 protein expression.

PAR-2 Functional Validation using Calcium Mobilization Assay

a. Cell Preparation:

  • Seed control and PAR-2 siRNA-treated cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Wash the cells once with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without calcium and magnesium).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells again to remove excess dye.

b. Agonist and Control Treatment:

  • Prepare solutions of the PAR-2 agonist (e.g., SLIGRL-NH2) and the negative control (this compound) in the assay buffer.

  • Use a fluorescent plate reader equipped with an automated injection system to measure the baseline fluorescence.

  • Inject the agonist or negative control into the wells and continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

PAR-2 Functional Validation using ERK1/2 Phosphorylation Assay

a. Cell Stimulation and Lysis:

  • After the 48-72 hour siRNA incubation, serum-starve the control and PAR-2 knockdown cells for 4-6 hours.

  • Stimulate the cells with the PAR-2 agonist (e.g., SLIGRL-NH2) or the negative control (this compound) for 5-10 minutes at 37°C.

  • Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS.

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

b. Western Blot Analysis:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

  • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Quantify the band intensities using densitometry software and express the results as a ratio of p-ERK to total ERK.[3]

Visualizing the Pathways and Processes

Signaling Pathways of PAR-2 Activation

PAR2_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular PAR2 PAR-2 Gq Gαq PAR2->Gq G1213 Gα12/13 PAR2->G1213 beta_arrestin β-Arrestin PAR2->beta_arrestin Protease Protease (e.g., Trypsin) Protease->PAR2 Cleavage Agonist Agonist Peptide (e.g., SLIGRL-NH2) Agonist->PAR2 Binding PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Rho RhoA G1213->Rho ROCK ROCK Rho->ROCK Cytoskeleton Cytoskeletal Changes ROCK->Cytoskeleton ERK ERK1/2 Phosphorylation beta_arrestin->ERK

Caption: PAR-2 signaling pathways initiated by proteases or agonist peptides.

Experimental Workflow for PAR-2 Knockdown Validation

Knockdown_Validation_Workflow cluster_knockdown PAR-2 Knockdown cluster_validation Functional Validation start Seed Cells transfection Transfect with Control or PAR-2 siRNA start->transfection incubation Incubate 48-72h transfection->incubation knockdown_validation Confirm Knockdown (qPCR / Western Blot) incubation->knockdown_validation functional_assay Perform Functional Assay (Calcium or p-ERK) knockdown_validation->functional_assay treatment Treat with: 1. PAR-2 Agonist 2. This compound functional_assay->treatment data_analysis Analyze Data (Compare Responses) treatment->data_analysis conclusion Validate Knockdown Efficacy data_analysis->conclusion

References

A Predictive Comparison of LRGILS-NH2 and its Alanine-Substituted Analogs in the Context of Protease-Activated Receptor 2 (PAR-2) Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a theoretical side-by-side comparison of the peptide LRGILS-NH2 and its hypothetical alanine-substituted control peptides. LRGILS-NH2 is recognized as a reverse-sequence control peptide for the potent Protease-Activated Receptor 2 (PAR-2) agonist, SLIGRL-NH2, and is generally considered biologically inactive.[1] In the absence of direct experimental data for the alanine scan of LRGILS-NH2, this document leverages the principles of alanine scanning mutagenesis to predict the functional consequences of substituting each amino acid residue with alanine.

Alanine scanning is a widely used technique to determine the contribution of individual amino acid side chains to peptide and protein function, including receptor binding and biological activity. By systematically replacing each amino acid with the non-bulky, chemically inert alanine, researchers can identify residues critical for the peptide's structure and function.

Theoretical Side-by-Side Comparison

The following table summarizes the predicted impact of single alanine substitutions on the functionality of LRGILS-NH2. Given that the parent peptide is inactive, the primary predicted outcome of these substitutions is the retention of this inactivity. However, understanding the role of each amino acid provides a framework for designing effective negative controls in PAR-2 research.

Peptide SequenceSubstituted ResiduePhysicochemical Properties of Substituted ResiduePredicted Impact of Alanine SubstitutionRationale
LRGILS-NH2 None (Parent) -Inactive (Negative Control) Reverse sequence of the PAR-2 agonist SLIGRL-NH2.
ARGILS-NH2 Leucine (L)Hydrophobic, aliphaticLikely no change in activity (remains inactive).Leucine is a non-polar amino acid.[2][3] Its substitution with another non-polar amino acid, alanine, is unlikely to introduce any significant conformational change that would lead to receptor activation.
LAGILS-NH2 Arginine (R)Positively charged, hydrophilicLikely no change in activity (remains inactive).Arginine's bulky, charged side chain is a key feature.[4][5] While its removal might alter non-specific interactions, it is highly improbable to create a specific, activating interaction with PAR-2.
LRAILS-NH2 Glycine (G)Smallest amino acid, provides flexibilityLikely no change in activity (remains inactive).Glycine provides maximal backbone flexibility.[6][7] Replacing it with alanine will reduce this flexibility, but in a peptide that is already inactive, this is unlikely to confer agonistic properties.
LRGALS-NH2 Isoleucine (I)Hydrophobic, aliphatic, chiralLikely no change in activity (remains inactive).Similar to leucine, isoleucine is a hydrophobic amino acid.[8][9] Its replacement with alanine is not predicted to induce the specific conformation required for PAR-2 activation.
LRGIAS-NH2 Leucine (L)Hydrophobic, aliphaticLikely no change in activity (remains inactive).The rationale is the same as for the first leucine substitution.
LRGILA-NH2 Serine (S)Polar, uncharged, contains a hydroxyl groupLikely no change in activity (remains inactive).Serine's hydroxyl group can form hydrogen bonds.[10] Replacing it with alanine removes this potential, but in the context of an inactive peptide, this is unlikely to result in a gain-of-function.

Note: The C-terminal amidation (-NH2) of LRGILS-NH2 neutralizes the negative charge of the C-terminal carboxyl group, which can increase peptide stability and mimic the state of many endogenous peptides.[1][11][12][13]

Experimental Protocols

To empirically validate the predicted inactivity of LRGILS-NH2 and its alanine-substituted analogs, the following experimental protocols are recommended. These assays are standard methods for assessing PAR-2 activation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration, a key downstream event following the activation of Gq-coupled receptors like PAR-2.

Materials:

  • HEK293 cells stably expressing human PAR-2

  • LRGILS-NH2 and alanine-substituted peptides

  • PAR-2 agonist (e.g., SLIGRL-NH2 or Trypsin) as a positive control

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed PAR-2 expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading: Wash the cells with HBSS/HEPES buffer. Incubate the cells with Fluo-4 AM loading solution in the dark at 37°C for 1 hour.

  • Cell Washing: Gently wash the cells twice with HBSS/HEPES buffer to remove excess dye.

  • Peptide Preparation: Prepare serial dilutions of the test peptides (LRGILS-NH2 and its alanine-substituted analogs) and the positive control in HBSS/HEPES buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).

  • Compound Addition and Data Acquisition: Establish a baseline fluorescence reading for approximately 30 seconds. Use the automated injector to add the peptides to their respective wells and continue recording the fluorescence signal for at least 3 minutes to capture the calcium transient.

  • Data Analysis: The change in fluorescence intensity from baseline is indicative of intracellular calcium mobilization. Compare the responses induced by the control peptides to the positive control.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target in the PAR-2 signaling cascade.

Materials:

  • Cells expressing PAR-2 (e.g., HT-29 or transfected cell lines)

  • LRGILS-NH2 and alanine-substituted peptides

  • PAR-2 agonist as a positive control

  • Serum-free cell culture medium

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Culture and Starvation: Culture cells to near confluency. To reduce basal ERK phosphorylation, starve the cells in serum-free medium for at least 4 hours prior to the experiment.

  • Peptide Stimulation: Treat the starved cells with various concentrations of the test peptides or the positive control for a predetermined time (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells on ice with cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2. Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

Visualizations

PAR-2 Signaling Pathway

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Protease Protease PAR2 PAR-2 Protease->PAR2 Cleavage Agonist_Peptide Agonist Peptide (e.g., SLIGRL-NH2) Agonist_Peptide->PAR2 Binding Gq Gαq PAR2->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Mobilization Ca2+ Mobilization Ca_ER->Ca_Mobilization Ca_Mobilization->PKC Activation MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_Cascade Activation ERK_P p-ERK1/2 MAPK_Cascade->ERK_P Transcription Gene Transcription (Inflammation, Proliferation) ERK_P->Transcription Nuclear Translocation

Caption: Simplified PAR-2 signaling cascade.

Experimental Workflow for Peptide Comparison

Experimental_Workflow cluster_peptides Test Articles cluster_assays Functional Assays cluster_analysis Data Analysis & Outcome LRGILS LRGILS-NH2 Ca_Assay Calcium Mobilization Assay LRGILS->Ca_Assay ERK_Assay ERK1/2 Phosphorylation Assay LRGILS->ERK_Assay Ala_Peptides Alanine-Substituted Peptides Ala_Peptides->Ca_Assay Ala_Peptides->ERK_Assay Positive_Control PAR-2 Agonist Positive_Control->Ca_Assay Positive_Control->ERK_Assay Data_Comparison Compare responses to Positive Control Ca_Assay->Data_Comparison ERK_Assay->Data_Comparison Conclusion Determine relative (in)activity of peptides Data_Comparison->Conclusion

Caption: Workflow for comparing peptide activity.

References

Safety Operating Guide

Navigating the Safe Disposal of LRGILS-NH2 TFA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of LRGILS-NH2 TFA, a peptide salt comprising the LRGILS-NH2 peptide and trifluoroacetic acid (TFA). The disposal protocol must address the hazards associated with both the peptide and the strong acid component.

I. Understanding the Components and Associated Hazards

This compound is a salt formed from a synthetic peptide and trifluoroacetic acid. While the peptide's biological activity in waste concentrations may be low, TFA is a corrosive chemical that is harmful to aquatic life.[1][2] Therefore, proper disposal is essential to mitigate environmental and health risks.

ComponentKey Hazards
LRGILS-NH2 (Peptide) Biologically active material.
Trifluoroacetic Acid (TFA) Corrosive, causes severe skin burns and eye damage, harmful to aquatic life.[1][2][3]

II. Essential Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound waste, it is crucial to be in a well-ventilated area, preferably within a chemical fume hood.[1][2][4] The following personal protective equipment is mandatory:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing: A lab coat.

III. Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this waste be poured down the drain. [1][4]

  • Segregate the Waste: Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and any contaminated cleaning materials, in a designated hazardous waste container.

  • Container Selection: The waste container must be made of a material compatible with trifluoroacetic acid, such as glass or a suitable plastic. The container must have a secure, tight-fitting lid to prevent the release of vapors.[4][5]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound" or "Peptide waste containing Trifluoroacetic Acid." Include the approximate concentrations and date of accumulation.

  • Storage: Store the sealed waste container in a designated, secondary containment area away from incompatible materials such as bases, oxidizing agents, and metals.[1][4]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[4][6] Disposal will likely involve incineration to ensure the complete destruction of the peptide and the acid.[6]

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Neutralize (for larger spills): For larger spills, carefully neutralize the area with a suitable agent like sodium carbonate.[5]

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate cleaning agent.

V. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood or Well-Ventilated Area start->fume_hood waste_collection Collect Waste in a Designated, Labeled Hazardous Waste Container ppe->waste_collection fume_hood->waste_collection no_drain Do NOT Pour Down the Drain waste_collection->no_drain storage Store Securely in a Designated Secondary Containment Area waste_collection->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service storage->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific safety and disposal guidelines.[5][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.